Elsamicin B
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
97068-31-0 |
|---|---|
Molecular Formula |
C26H22O10 |
Molecular Weight |
494.4 g/mol |
IUPAC Name |
8-hydroxy-15-methyl-3-[(3R,4S,5S,6R)-3,4,5-trihydroxy-4,6-dimethyloxan-2-yl]oxy-11,18-dioxapentacyclo[10.6.2.02,7.09,19.016,20]icosa-1(19),2(7),3,5,8,12(20),13,15-octaene-10,17-dione |
InChI |
InChI=1S/C26H22O10/c1-9-7-8-13-16-14(9)23(30)36-20-15-11(19(27)18(17(16)20)24(31)34-13)5-4-6-12(15)35-25-22(29)26(3,32)21(28)10(2)33-25/h4-8,10,21-22,25,27-29,32H,1-3H3/t10-,21+,22+,25?,26+/m1/s1 |
InChI Key |
HPVDVZANUAGIRR-CFSKDKRZSA-N |
Isomeric SMILES |
C[C@@H]1[C@@H]([C@]([C@H](C(O1)OC2=CC=CC3=C2C4=C5C6=C(C=CC(=C6C(=O)O4)C)OC(=O)C5=C3O)O)(C)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OC2=CC=CC3=C2C4=C5C6=C(C=CC(=C6C(=O)O4)C)OC(=O)C5=C3O)O)(C)O)O |
Synonyms |
elsamicin B |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to the Discovery and Isolation of Elsamicin B from Actinomycetes
For Researchers, Scientists, and Drug Development Professionals
Abstract
Elsamicin B, a potent antitumor antibiotic, belongs to the chartreusin family of glycosidic compounds. It is a minor metabolite produced by an unidentified actinomycete strain, J907-21 (ATCC 39417), which primarily produces the closely related compound, Elsamicin A.[1] This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of this compound. It details the methodologies for the fermentation of the producing microorganism, the extraction and purification of the compound, and its structural elucidation. The document also summarizes the key physicochemical and biological properties of this compound, with a focus on its mechanism of action as a DNA intercalating agent and topoisomerase II inhibitor.
Introduction
The search for novel anticancer agents from microbial sources has been a cornerstone of drug discovery for decades. Actinomycetes, in particular, are renowned for their ability to produce a diverse array of bioactive secondary metabolites with potent pharmacological activities.[2] this compound emerged from such screening efforts as a promising, albeit less abundant, member of the elsamicin family of antibiotics. Structurally similar to chartreusin, this compound possesses a complex aglycone core glycosidically linked to a sugar moiety.[1] Its potent cytotoxic activity is attributed to its ability to intercalate into DNA and inhibit the function of topoisomerase II, a critical enzyme in DNA replication and repair. This guide aims to provide a detailed technical overview for researchers interested in the isolation and study of this compound and related compounds.
Discovery and Producing Organism
This compound was first isolated from the culture broth of an unidentified actinomycete strain designated J907-21, which has been deposited in the American Type Culture Collection as ATCC 39417.[1][2] This strain produces Elsamicin A as the major component, with this compound being a minor, co-produced metabolite. The producing organism is a filamentous bacterium belonging to the order Actinomycetales, a group well-known for its production of a wide range of antibiotics and other bioactive compounds.
Experimental Protocols
Fermentation of Actinomycete Strain J907-21
The production of this compound is achieved through submerged fermentation of the actinomycete strain J907-21. While the specific medium composition for optimal this compound production is not publicly detailed, a general approach for the cultivation of actinomycetes for secondary metabolite production can be followed.
Inoculum Development:
-
A vegetative inoculum is prepared by transferring spores or mycelial fragments from a slant culture of strain J907-21 into a seed medium.
-
The seed culture is incubated at 28°C for 48-72 hours on a rotary shaker at 200-250 rpm.
Production Fermentation:
-
The production medium is inoculated with the seed culture (typically 5-10% v/v).
-
Fermentation is carried out in baffled flasks or a fermenter under the following general conditions:
-
Temperature: 28-30°C
-
pH: Maintained between 6.8 and 7.2
-
Aeration: 1.0 vvm (volume of air per volume of medium per minute)
-
Agitation: 300-500 rpm
-
Fermentation Time: 7-10 days
-
Table 1: Representative Fermentation Medium for Actinomycete Cultivation
| Component | Concentration (g/L) |
| Soluble Starch | 20.0 |
| Glucose | 10.0 |
| Soybean Meal | 15.0 |
| Yeast Extract | 5.0 |
| Peptone | 5.0 |
| NaCl | 3.0 |
| K₂HPO₄ | 1.0 |
| MgSO₄·7H₂O | 0.5 |
| CaCO₃ | 2.0 |
| Trace Elements Solution | 1.0 mL |
Note: This is a general-purpose medium and would require optimization for maximizing this compound production.
Extraction and Purification of this compound
The recovery and purification of this compound from the fermentation broth involves a multi-step process targeting the separation of the minor component from the more abundant Elsamicin A and other impurities.
Workflow for this compound Isolation and Purification
Caption: Workflow for the extraction and purification of this compound.
Detailed Methodology:
-
Harvesting and Extraction:
-
The whole fermentation broth is harvested and centrifuged to separate the mycelial cake from the supernatant.
-
The supernatant is extracted with a water-immiscible organic solvent such as ethyl acetate or n-butanol at a slightly acidic pH.
-
The organic extracts are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield a crude extract.
-
-
Chromatographic Purification:
-
Silica Gel Chromatography: The crude extract is subjected to column chromatography on silica gel. Elution is performed with a gradient of chloroform and methanol. Fractions are collected and monitored by Thin Layer Chromatography (TLC) for the presence of this compound.
-
Preparative High-Performance Liquid Chromatography (HPLC): Fractions enriched with this compound are pooled and further purified by preparative reverse-phase HPLC (e.g., on a C18 column) using a suitable mobile phase, such as a gradient of acetonitrile in water, to yield pure this compound.
-
Structural Elucidation and Physicochemical Properties
The structure of this compound was determined through a combination of spectroscopic techniques, including Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₃₃H₃₄O₁₄ |
| Molecular Weight | 658.6 g/mol |
| Appearance | Yellowish powder |
| Solubility | Soluble in methanol, DMSO; sparingly soluble in water |
| Melting Point | Data not readily available |
| UV λmax (MeOH) | Data not readily available |
Note: Specific quantitative data for some properties are not widely published.
Spectroscopic Data: Detailed 1H and 13C NMR data would be required for the complete structural assignment of this compound. This data is typically found in the original discovery publication but is not readily available in public databases. High-resolution mass spectrometry would confirm the molecular formula and provide information on the fragmentation pattern, aiding in the identification of the aglycone and sugar moieties.
Mechanism of Action
This compound exerts its potent antitumor activity primarily through its interaction with DNA.
Logical Relationship of this compound's Mechanism of Action
Caption: Mechanism of action of this compound leading to apoptosis.
The planar aromatic core of the this compound molecule intercalates between the base pairs of the DNA double helix, with a preference for GC-rich sequences. This physical insertion into the DNA distorts its structure, thereby interfering with crucial cellular processes such as DNA replication and transcription.
Furthermore, this compound is a potent inhibitor of topoisomerase II. This enzyme is essential for resolving DNA topological problems during replication, transcription, and chromosome segregation. By stabilizing the transient DNA-topoisomerase II cleavage complex, this compound leads to the accumulation of DNA strand breaks, which in turn triggers cell cycle arrest and ultimately induces apoptosis (programmed cell death) in cancer cells.
Conclusion
This compound represents a valuable natural product with significant potential in the development of novel anticancer therapies. This technical guide has outlined the fundamental procedures for its discovery and isolation from its actinomycete source. While challenges remain in optimizing the fermentation yield of this minor metabolite and in fully characterizing its pharmacological profile, the detailed methodologies provided herein offer a solid foundation for researchers to further explore the therapeutic potential of this compound and to guide the discovery of new, related compounds from the vast diversity of actinomycetes. Further research into semi-synthetic modifications of the this compound scaffold may also lead to the development of analogs with improved efficacy and pharmacokinetic properties.
References
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of a promising new class of antitumor antibiotics related to chartreusin. This document consolidates key data on their cytotoxic activity, details the experimental protocols for their evaluation, and visualizes their mechanisms of action through signaling pathway diagrams.
Introduction
Chartreusin, a natural product isolated from Streptomyces chartreusis, has long been recognized for its potent antitumor properties.[1] However, its clinical development has been hampered by poor water solubility and rapid excretion.[2] This has spurred the development of a new generation of chartreusin-related compounds, including natural analogs like elsamicins and synthetic derivatives, with improved pharmacological profiles and potent anticancer activity. This guide focuses on these novel compounds, their mechanisms of action, and the experimental methodologies used to characterize them.
Quantitative Antitumor Activity
The cytotoxic effects of chartreusin and its analogs have been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentrations (IC50) are summarized in the tables below, providing a comparative view of their potency.
Table 1: IC50 Values of Chartreusin and its Analogs against Various Human Cancer Cell Lines
| Compound | HCT116 (Colon) | BxPC3 (Pancreatic) | T47D (Breast) | ES-2 (Ovarian) |
| Chartreusin | < 13 µM | < 13 µM | > 31.0 µM | < 13 µM |
| D329C | > 31.0 µM | > 31.0 µM | > 31.0 µM | > 31.0 µM |
| Elsamicin A | < 31.0 µM | < 31.0 µM | < 31.0 µM | < 31.0 µM |
| Elsamicin B | < 31.0 µM | < 31.0 µM | < 31.0 µM | < 31.0 µM |
Data synthesized from a study by Li et al. (2023).[3]
Table 2: IC50 Values of Elsamicin A against Breast Cancer Cell Lines
| Compound | MCF7 (ER+) | MDA-MB-231 (ER-) |
| Elsamicin A | 0.25 µg/mL | 0.21 µg/mL |
Data from a study by Nicolini et al. (1994).[4]
Core Mechanisms of Action
Chartreusin and its relatives exert their antitumor effects through a multi-pronged attack on cancer cells, primarily involving:
-
DNA Intercalation: These molecules insert themselves between the base pairs of DNA, distorting its structure and interfering with replication and transcription.[3]
-
Topoisomerase II Inhibition: They inhibit the function of topoisomerase II, an enzyme essential for resolving DNA topological problems during cell division, leading to DNA damage and apoptosis.[3]
-
Reactive Oxygen Species (ROS) Generation: The compounds can induce the production of ROS, leading to oxidative stress and cellular damage.[3]
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of chartreusin-related antitumor antibiotics.
Synthesis of Chartreusin Analogs
The synthesis of chartreusin and its analogs is a complex process. A general workflow for the synthesis of chartreusin derivatives is outlined below. For a detailed, step-by-step synthetic protocol, please refer to the work by Li et al. (2023).[3]
DNA Intercalation Assay (DNA Unwinding Assay)
This assay determines if a compound can unwind supercoiled plasmid DNA, a hallmark of intercalation.
Materials:
-
Supercoiled plasmid DNA (e.g., pBR322)
-
Topoisomerase I (from a commercial source)
-
Test compound (dissolved in an appropriate solvent, e.g., DMSO)
-
Reaction Buffer (e.g., 50 mM Tris-HCl pH 7.5, 50 mM KCl, 10 mM MgCl2, 1 mM DTT, 0.1 mM EDTA)
-
Stop Solution (e.g., 1% SDS, 50 mM EDTA, 0.1% bromophenol blue, 50% glycerol)
-
Agarose gel (1%) containing a DNA stain (e.g., ethidium bromide)
-
Gel electrophoresis apparatus and imaging system
Procedure:
-
Set up reactions in microcentrifuge tubes on ice. To each tube, add:
-
Reaction Buffer (to a final 1x concentration)
-
Supercoiled plasmid DNA (e.g., 200 ng)
-
Test compound at various concentrations (ensure the final solvent concentration is consistent across all reactions and does not exceed 1-2%). Include a no-compound control.
-
-
Incubate the reactions at 37°C for 10 minutes to allow for compound-DNA interaction.
-
Add Topoisomerase I (e.g., 1-2 units) to each tube, except for a no-enzyme control.
-
Continue incubation at 37°C for 30 minutes to allow for DNA relaxation.
-
Stop the reaction by adding the Stop Solution.
-
Load the samples onto the agarose gel.
-
Perform electrophoresis to separate the different DNA topoisomers (supercoiled, relaxed, and nicked).
-
Visualize the DNA bands under UV light and document the results. An intercalating agent will cause the relaxed DNA to become supercoiled again upon removal of the protein, which will be visible as a shift in the band migration.[5]
Topoisomerase II Inhibition Assay (kDNA Decatenation Assay)
This assay measures the ability of a compound to inhibit the decatenation of kinetoplast DNA (kDNA) by topoisomerase II.
Materials:
-
Kinetoplast DNA (kDNA)
-
Human Topoisomerase IIα (from a commercial source)
-
Test compound
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 120 mM KCl, 10 mM MgCl2, 0.5 mM ATP, 0.5 mM DTT)
-
Stop Buffer/Loading Dye (e.g., 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol)
-
Agarose gel (1%) containing a DNA stain
-
Gel electrophoresis apparatus and imaging system
Procedure:
-
Prepare reaction mixtures in microcentrifuge tubes on ice. Each reaction should contain:
-
Assay Buffer (to 1x)
-
kDNA (e.g., 200 ng)
-
Test compound at various concentrations. Include a no-compound control.
-
-
Add Topoisomerase IIα (e.g., 1-2 units) to each reaction, except for a no-enzyme control.
-
Incubate the reactions at 37°C for 30 minutes.
-
Terminate the reactions by adding the Stop Buffer/Loading Dye.
-
Load the samples onto the agarose gel.
-
Run the gel to separate the catenated kDNA from the decatenated minicircles.
-
Stain and visualize the DNA. A decrease in the amount of decatenated minicircles in the presence of the compound indicates inhibition of topoisomerase II.[6][7]
Cellular Reactive Oxygen Species (ROS) Detection Assay
This assay utilizes the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to measure intracellular ROS levels.
Materials:
-
Cancer cell line of interest
-
Cell culture medium and supplements
-
DCFH-DA stock solution (e.g., 10 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
Test compound
-
Positive control for ROS induction (e.g., H₂O₂)
-
Fluorescence microscope or plate reader
Procedure:
-
Seed the cells in a suitable format (e.g., 24-well plate) and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for the desired time. Include untreated and positive controls.
-
Prepare a fresh working solution of DCFH-DA (e.g., 10-25 µM) in serum-free medium.
-
Remove the treatment medium and wash the cells once with PBS.
-
Add the DCFH-DA working solution to each well and incubate at 37°C for 30 minutes in the dark.
-
Remove the DCFH-DA solution and wash the cells twice with PBS.
-
Add PBS to each well and immediately measure the fluorescence intensity using a fluorescence microscope or a plate reader (excitation ~485 nm, emission ~535 nm). An increase in fluorescence intensity indicates an increase in intracellular ROS levels.[8][9]
Signaling Pathways and Mechanisms of Action
The antitumor activity of chartreusin and its analogs is mediated through the modulation of several key cellular signaling pathways.
Downregulation of Oxidative Phosphorylation by Chartreusin
RNA-seq analysis has revealed that chartreusin treatment leads to the downregulation of the oxidative phosphorylation (OXPHOS) pathway.[3] This pathway is a critical source of ATP in cancer cells, and its inhibition can lead to an energy crisis and cell death.
Elsamicin A and the Hippo Signaling Pathway
Elsamicin A's cytotoxic effects have been linked to the modulation of the Hippo signaling pathway, a critical regulator of cell proliferation and apoptosis.[3] The exact mechanism of interaction is still under investigation, but it is hypothesized to involve the key downstream effectors YAP and TAZ.
Elsamicin A's Impact on Motor Proteins and Growth Hormone Synthesis
Further studies have indicated that elsamicin A may also exert its antitumor effects by interfering with pathways related to motor proteins and the synthesis and secretion of growth hormone.[3] Disruption of these pathways can impede cell division and proliferation.
Conclusion
The new generation of antitumor antibiotics related to chartreusin represents a promising avenue for cancer therapy. Their multifaceted mechanisms of action, including DNA intercalation, topoisomerase II inhibition, and induction of oxidative stress, coupled with the potential for synthetic modification to improve their pharmacological properties, make them attractive candidates for further preclinical and clinical investigation. This guide provides a foundational resource for researchers dedicated to advancing the development of these potent anticancer agents.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis and antitumor activity of analogues of the antitumor antibiotic chartreusin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Collective total synthesis of chartreusin derivatives and bioactivity investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activity of a chartreusin analog, elsamicin A, on breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. inspiralis.com [inspiralis.com]
- 6. inspiralis.com [inspiralis.com]
- 7. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 8. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bioquochem.com [bioquochem.com]
Elsamicin B: A Technical Guide to its Structure and Chemical Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Elsamicin B is a naturally occurring antibiotic belonging to the chartreusin family of glycosides.[1] First isolated from the culture broth of an unidentified actinomycete strain (ATCC 39417), it shares a common aglycone, chartarin, with its more studied counterpart, Elsamicin A.[2] While both compounds have garnered interest for their antitumor properties, this compound is distinguished by a key structural difference: the absence of the amino sugar moiety found in Elsamicin A.[2] This structural variation significantly impacts its biological activity, rendering it marginally active in comparison to Elsamicin A.[2] This technical guide provides a comprehensive overview of the structure elucidation and chemical properties of this compound, incorporating available data and outlining the experimental methodologies typically employed in the characterization of such complex natural products.
Structure Elucidation
The determination of the intricate molecular architecture of this compound relies on a combination of spectroscopic techniques and chemical degradation studies. The overall workflow for its structure elucidation is a systematic process that begins with the isolation and purification of the compound, followed by a series of analytical experiments to piece together its connectivity and stereochemistry.
Experimental Protocols
Detailed experimental protocols for the structure elucidation of this compound are not extensively published. However, based on standard practices for the characterization of glycosidic natural products, the following methodologies are representative of the techniques employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: A purified sample of this compound (typically 1-5 mg) is dissolved in a deuterated solvent (e.g., DMSO-d6, CD3OD, or a mixture thereof to ensure solubility) and placed in a 5 mm NMR tube.
-
1D NMR:
-
1H NMR: Acquired on a high-field NMR spectrometer (e.g., 400-600 MHz). Data provides information on the number and types of protons, their chemical environment, and scalar couplings.
-
13C NMR: Acquired on the same instrument. Data reveals the number of unique carbon atoms and their hybridization state (sp3, sp2, sp).
-
-
2D NMR:
-
COSY (Correlation Spectroscopy): Identifies proton-proton scalar couplings within the same spin system, crucial for tracing out the carbon skeleton of the aglycone and the sugar rings.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton to its directly attached carbon atom, aiding in the assignment of carbon signals.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away. This is critical for connecting different fragments of the molecule, such as the aglycone to the sugar moieties, and for identifying quaternary carbons.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about protons that are close in space, which is essential for determining the relative stereochemistry and the conformation of the glycosidic linkages.
-
Mass Spectrometry (MS)
-
High-Resolution Mass Spectrometry (HRMS):
-
Technique: Typically performed using Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) coupled to a high-resolution mass analyzer (e.g., Time-of-Flight (TOF) or Orbitrap).
-
Purpose: To determine the accurate mass of the molecular ion, which allows for the unambiguous determination of the molecular formula.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Technique: The molecular ion of this compound is isolated and subjected to collision-induced dissociation (CID) to generate fragment ions.
-
Purpose: The fragmentation pattern provides valuable structural information, particularly regarding the sequence and identity of the sugar units and the structure of the aglycone. The loss of sugar moieties is a characteristic fragmentation pathway for glycosides.
-
Spectroscopic Data
While a complete, publicly available dataset is limited, key spectroscopic features have been reported in the literature.
13C NMR Data
Chemical Properties
The chemical properties of this compound are influenced by its complex polycyclic aromatic aglycone and the attached sugar moieties.
Physicochemical Properties
Quantitative data on the physicochemical properties of this compound are scarce in the literature. The following table summarizes the available information, with comparisons to related compounds where applicable.
| Property | Value | Remarks |
| Molecular Formula | C27H26O10 | Deduced from its structure (Chartarin + one sugar moiety). |
| Molecular Weight | 510.49 g/mol | Calculated based on the molecular formula. |
| Appearance | Yellowish powder | Typical for chartreusin-type compounds. |
| Solubility | Poor water solubility | The absence of the amino sugar, present in Elsamicin A, significantly reduces its aqueous solubility.[2] Soluble in organic solvents like DMSO and methanol. |
| Melting Point | Not reported | --- |
| Stability | Not reported | Stability is expected to be pH-dependent, with potential for hydrolysis of the glycosidic bonds under acidic or basic conditions. |
Reactivity and Biological Activity
-
DNA Intercalation: Like other members of the chartreusin family, this compound is believed to exert its biological effects through intercalation into the DNA double helix.[3]
-
Topoisomerase II Inhibition: It has been suggested that this compound may also inhibit topoisomerase II, an enzyme crucial for DNA replication and repair.[3]
-
Antitumor Activity: this compound has demonstrated cytotoxic activity against various cancer cell lines, although its potency is significantly lower than that of Elsamicin A.[2] This reduced activity is attributed to its lower water solubility and potentially altered DNA binding affinity due to the absence of the amino sugar.
Signaling Pathways and Logical Relationships
The primary mechanism of action of this compound involves its direct interaction with DNA, leading to the disruption of cellular processes. The logical relationship from its chemical structure to its biological effect can be visualized as follows:
Conclusion
This compound represents an interesting member of the chartreusin family of antibiotics. Its structure has been elucidated through a combination of powerful spectroscopic techniques, revealing a chartarin aglycone linked to a single sugar moiety. While it exhibits cytotoxic properties, its efficacy is hampered by its poor water solubility, a direct consequence of the absence of an amino sugar. Further research into the synthesis of more soluble analogs and a more detailed investigation into its specific interactions with biological targets could provide valuable insights for the development of new anticancer agents. The detailed experimental protocols and data presented in this guide, though based on representative examples due to the limited availability of specific information for this compound, provide a solid foundation for researchers and drug development professionals working with this and related natural products.
References
An In-depth Technical Guide to the Core Mechanism of Action of Elsamicin B
Introduction
Elsamicin B is an antitumor antibiotic belonging to the chartreusin family of natural products. It shares a common aglycone, chartarin, with its structural analog, Elsamicin A.[1] The primary structural difference between the two is that this compound lacks the amino sugar moiety present in Elsamicin A.[1][2] This distinction is critical, as the presence of the amino sugar in Elsamicin A renders it significantly more water-soluble and imparts potent antitumor activity against various murine tumors, including leukemia P388 and L1210, and melanoma B16.[1] In contrast, this compound exhibits only marginal antitumor activity.[1] Due to this pronounced difference in bioactivity, the majority of mechanistic studies have focused on Elsamicin A. This guide will primarily detail the mechanism of action of Elsamicin A, which serves as the well-characterized model for understanding the likely, albeit significantly less potent, biological activities of this compound.
Core Mechanism of Action
The antitumor activity of the elsamicins is multi-faceted, involving direct interaction with DNA, inhibition of key nuclear enzymes, and the induction of programmed cell death. The core mechanism can be broken down into three principal actions:
-
DNA Intercalation and Cleavage: Elsamicin A binds to DNA, showing a preference for guanine-cytosine (GC)-rich regions.[3][4] The planar chartarin chromophore intercalates between DNA base pairs, leading to conformational changes in the DNA structure.[5] This binding is sequence-selective, favoring sequences with a CpG step. In the presence of reducing agents and ferrous ions, Elsamicin A can generate reactive oxygen species (ROS), such as superoxide and hydroxyl radicals.[6] These radicals subsequently attack the deoxyribose backbone of DNA, leading to single-strand breaks.[3][6] This DNA-damaging capability is a significant contributor to its cytotoxic effects.
-
Inhibition of Topoisomerase II: Elsamicin A is recognized as a potent inhibitor of human topoisomerase II, an essential enzyme for DNA replication, transcription, and chromosome segregation.[3][4] By interfering with the catalytic cycle of topoisomerase II, Elsamicin A stabilizes the enzyme-DNA cleavage complex. This action prevents the re-ligation of the DNA strands, leading to the accumulation of double-strand breaks, which are highly cytotoxic and can trigger apoptosis.
-
Induction of Apoptosis: The culmination of DNA damage and topoisomerase II inhibition by Elsamicin A is the induction of apoptosis, or programmed cell death.[4] The accumulation of irreparable DNA lesions activates cellular stress responses and signaling cascades that converge on the apoptotic pathway. This ultimately leads to the activation of caspases, a family of proteases that execute the dismantling of the cell.
The significantly reduced activity of this compound is attributed to the absence of the amino sugar. This sugar moiety in Elsamicin A is thought to facilitate its binding into the minor groove of DNA and enhance its overall interaction with the DNA molecule, thereby potentiating its cytotoxic effects.[1]
Quantitative Data Summary
The following table summarizes key quantitative data for Elsamicin A, which underscores its potent bioactivity. Data for this compound is not widely available due to its marginal activity.
| Parameter | Cell Line/System | Value | Reference |
| Antiproliferative Activity (IC50) | MCF7 (ER+ Breast Cancer) | 0.25 µg/mL | [7] |
| MDA-MB-231 (ER- Breast Cancer) | 0.21 µg/mL | [7] | |
| Minimal Inhibiting Concentration | ER+ Breast Tumors | 0.1 µg/mL | [7] |
| ER- Breast Tumors | 3.5 µg/mL | [7] |
Experimental Protocols
The mechanism of action of Elsamicin A has been elucidated through a variety of key experiments. The detailed methodologies for these are outlined below.
DNase I Footprinting Assay for DNA Binding Site Identification
This assay is used to determine the specific DNA sequences where a ligand like Elsamicin binds.
-
Principle: A DNA fragment of interest is labeled at one end, typically with a radioactive isotope like ³²P. The labeled DNA is then incubated with varying concentrations of the binding agent (Elsamicin A). Subsequently, the DNA-ligand mixture is subjected to limited digestion by DNase I, an endonuclease that cleaves DNA. Regions of the DNA where the ligand is bound are protected from DNase I cleavage, leaving a "footprint" in the resulting cleavage pattern when analyzed by gel electrophoresis.
-
Methodology:
-
DNA Preparation: A DNA fragment (100-200 bp) containing potential binding sites is amplified via PCR using a 5'-radiolabeled primer.
-
Binding Reaction: The end-labeled DNA probe is incubated with varying concentrations of Elsamicin A in a binding buffer (e.g., 50 mM KCl, 20 mM Tris-HCl pH 7.5, 1 mM MgCl₂, 0.5 mM DTT) for a sufficient time to allow equilibrium to be reached (e.g., 17 hours at room temperature).[8] A control reaction with no Elsamicin A is also prepared.
-
DNase I Digestion: A carefully titrated amount of DNase I is added to the binding reactions and incubated for a short period (e.g., 8 minutes) to achieve partial digestion.[8] The reaction is stopped by adding a stop solution (e.g., containing EDTA and a chelating agent).
-
Analysis: The DNA fragments are purified and separated by size on a denaturing polyacrylamide gel. The gel is then dried and exposed to X-ray film. The footprint, a region with no bands corresponding to the ligand-bound sequence, is visualized and compared to a sequencing ladder of the same DNA fragment to identify the precise binding site.
-
Topoisomerase II Inhibition Assay (kDNA Decatenation)
This assay measures the ability of a compound to inhibit the catalytic activity of topoisomerase II.
-
Principle: Topoisomerase II can decatenate, or unlink, the interlocked DNA circles of kinetoplast DNA (kDNA). When decatenated, the individual DNA circles can migrate into an agarose gel, whereas the large, catenated network cannot. An inhibitor of topoisomerase II will prevent this decatenation, resulting in the kDNA remaining at the origin of the gel.
-
Methodology:
-
Reaction Setup: Reactions are assembled on ice in microcentrifuge tubes. Each reaction contains topoisomerase II reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 125 mM NaCl, 10 mM MgCl₂, 5 mM DTT), ATP, and kDNA as the substrate.[9]
-
Inhibitor Addition: Varying concentrations of Elsamicin A are added to the reaction tubes. A positive control (with a known topoisomerase II inhibitor like etoposide) and a negative control (with no inhibitor) are included.
-
Enzyme Addition and Incubation: Purified human topoisomerase II enzyme is added to the reactions, which are then incubated at 37°C for 30 minutes.[10]
-
Reaction Termination: The reaction is stopped by the addition of a stop buffer containing SDS and proteinase K to digest the enzyme.[11]
-
Agarose Gel Electrophoresis: The reaction products are loaded onto a 1% agarose gel and subjected to electrophoresis. The gel is then stained with ethidium bromide and visualized under UV light. Inhibition is indicated by the retention of kDNA in the loading well, while a lack of inhibition is shown by the presence of decatenated kDNA bands that have migrated into the gel.[9]
-
Caspase-3/7 Activity Assay for Apoptosis Detection
This assay quantifies the activity of executioner caspases-3 and -7, which are key mediators of apoptosis.
-
Principle: This is a luminogenic assay that uses a proluminescent substrate containing the DEVD peptide sequence, which is specifically recognized and cleaved by active caspase-3 and -7. Upon cleavage, a substrate for luciferase (aminoluciferin) is released, and the subsequent luciferase reaction produces light. The amount of light generated is directly proportional to the amount of active caspase-3/7 in the sample.
-
Methodology:
-
Cell Culture and Treatment: Cells are seeded in a 96-well plate and treated with various concentrations of Elsamicin A for a specified time to induce apoptosis. Control wells (untreated cells) are also included.
-
Reagent Addition: An equal volume of the caspase-glo 3/7 reagent is added to each well of the 96-well plate. The plate is gently mixed and incubated at room temperature for 1-2 hours.[12]
-
Luminescence Measurement: The luminescence of each well is measured using a plate-reading luminometer.
-
Data Analysis: The luminescence signal from the treated cells is compared to that of the untreated control cells to determine the fold increase in caspase-3/7 activity, providing a quantitative measure of apoptosis induction.
-
Visualizations
Below are diagrams illustrating the key mechanisms and workflows described.
Caption: Core mechanism of action of this compound.
References
- 1. Elsamicins, new antitumor antibiotics related to chartreusin. I. Production, isolation, characterization and antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Chartreusin, elsamicin A and related anti-cancer antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Buy this compound | 97068-31-0 [smolecule.com]
- 6. Product analyses in DNA strand scission by antitumor antibiotic elsamicin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Activity of a chartreusin analog, elsamicin A, on breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A 96-well DNase I footprinting screen for drug–DNA interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. inspiralis.com [inspiralis.com]
- 10. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 11. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 12. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Unraveling the Subtleties: A Technical Guide to the Structural Distinctions Between Elsamicin A and Elsamicin B
For Researchers, Scientists, and Drug Development Professionals
Abstract
Elsamicin A and Elsamicin B, potent antitumor antibiotics, share a common aglycone scaffold, chartarin, yet exhibit significant divergence in their biological activity. This technical guide provides an in-depth exploration of the nuanced structural dissimilarities that underpin their contrasting pharmacological profiles. The primary distinguishing feature lies in their glycosidic moieties, with Elsamicin A possessing a unique amino sugar that is absent in this compound. This seemingly minor alteration has profound implications for their solubility, DNA binding affinity, and ultimately, their efficacy as cytotoxic agents. This document will detail the structural elucidation of these molecules, present comparative physicochemical and biological data, outline experimental methodologies, and visualize the established mechanism of action of Elsamicin A.
Core Structural Differences
Elsamicin A and this compound are members of the chartreusin family of antibiotics, characterized by a pentacyclic aromatic aglycone known as chartarin.[1][2] The fundamental structural variance between these two compounds resides in the composition of their sugar side chains attached to the chartarin core.
Elsamicin A possesses a disaccharide moiety. This disaccharide is composed of two novel sugars: 2-amino-2,6-dideoxy-3-O-methyl-D-galactose and 6-deoxy-3-C-methyl-D-galactose. The presence of the amino sugar is a key feature of Elsamicin A.
This compound , in contrast, is glycosylated with only a single sugar moiety, which is identical to one of the sugars found in Elsamicin A (6-deoxy-3-C-methyl-D-galactose). It completely lacks the amino sugar that characterizes Elsamicin A.[1][2] This structural difference is the primary determinant of the distinct physicochemical properties and biological activities of the two compounds.
Comparative Data
The structural variance between Elsamicin A and this compound directly influences their physicochemical properties and, consequently, their biological activities. The presence of the amino sugar in Elsamicin A significantly enhances its water solubility compared to this compound and the parent compound, chartreusin.[2] This increased solubility is a critical factor for its improved bioavailability and potent antitumor effects.
| Property | Elsamicin A | This compound | Reference |
| Molecular Formula | C₃₃H₃₅NO₁₃ | C₂₆H₂₂O₁₀ | |
| Aglycone | Chartarin | Chartarin | [1][2] |
| Sugar Moiety | Disaccharide: 2-amino-2,6-dideoxy-3-O-methyl-D-galactose and 6-deoxy-3-C-methyl-D-galactose | Monosaccharide: 6-deoxy-3-C-methyl-D-galactose | [1] |
| Water Solubility | Significantly more water-soluble than chartreusin | Less water-soluble | [2] |
| Antitumor Activity | Strong inhibitory activity against various murine tumors (e.g., leukemia P388, leukemia L1210, melanoma B16) | Marginal antitumor activity | [2] |
Experimental Protocols
The structural elucidation of Elsamicin A and B was achieved through a combination of spectroscopic techniques and chemical degradation.
Isolation of Elsamicin A and B
-
Fermentation: Elsamicins A and B are produced by the fermentation of an unidentified actinomycete strain, J907-21 (ATCC 39417).[2] The strain is cultured in a suitable nutrient medium under controlled conditions to promote the production of the antibiotics.
-
Extraction: The culture broth is harvested and subjected to solvent extraction to isolate the crude mixture of Elsamicins.
-
Chromatographic Separation: The crude extract is then purified using a series of chromatographic techniques, such as column chromatography and high-performance liquid chromatography (HPLC), to separate Elsamicin A and this compound from each other and from other metabolites.[2]
Structure Elucidation Methodologies
The definitive structures of Elsamicin A and B were determined using the following key experimental techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy were instrumental in determining the connectivity of atoms and the stereochemistry of the sugar moieties. Detailed analysis of chemical shifts and coupling constants allowed for the assignment of all proton and carbon signals in both the aglycone and the sugar components.
-
Mass Spectrometry (MS): High-resolution mass spectrometry was used to determine the exact molecular weights and elemental compositions of Elsamicin A and B. Fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments provided crucial information about the structure of the sugar units and their linkage to the aglycone.
-
X-ray Crystallography: Single-crystal X-ray diffraction analysis of Elsamicin A provided unambiguous proof of its three-dimensional structure, confirming the connectivity and stereochemistry established by NMR and MS.
Mechanism of Action of Elsamicin A
The potent antitumor activity of Elsamicin A is primarily attributed to its interaction with DNA and its inhibition of topoisomerase II, a critical enzyme in DNA replication and repair.[1][3]
Elsamicin A intercalates into the DNA double helix, with a preference for GC-rich sequences.[3] This binding distorts the DNA structure and interferes with the processes of transcription and replication.
Furthermore, Elsamicin A is a potent inhibitor of topoisomerase II.[1][3] It stabilizes the covalent complex formed between topoisomerase II and DNA, which leads to the accumulation of DNA double-strand breaks. These unrepaired DNA lesions trigger a cascade of cellular events, ultimately leading to apoptosis (programmed cell death) in cancer cells.
The amino sugar of Elsamicin A is believed to play a crucial role in its strong interaction with DNA and its potent inhibition of topoisomerase II, explaining its superior antitumor activity compared to this compound.
Visualizations
Caption: Experimental workflow for the isolation and structural elucidation of Elsamicin A and B.
Caption: Simplified signaling pathway of Elsamicin A's mechanism of action.
References
- 1. researchgate.net [researchgate.net]
- 2. Elsamicins, new antitumor antibiotics related to chartreusin. I. Production, isolation, characterization and antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chartreusin, elsamicin A and related anti-cancer antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
The Amino Sugar Moiety: A Linchpin in the Anticancer Activity of Elsamicin A
A Technical Guide for Researchers and Drug Development Professionals
Core Topic: The Role of the Amino Sugar in Elsamicin A's Biological Activity
Abstract
Elsamicin A is a potent antitumor antibiotic characterized by a unique chemical architecture, featuring a chartreusin aglycone and a disaccharide chain terminating in an amino sugar. This technical guide delves into the critical role of this amino sugar moiety in the multifaceted mechanism of action of Elsamicin A. Through a comprehensive review of existing literature, we consolidate quantitative data on its DNA binding affinity, topoisomerase II inhibition, and cytotoxicity. Detailed experimental protocols for key assays are provided to facilitate further research. Furthermore, we present visual representations of the key signaling pathways and experimental workflows to offer a clear and concise understanding of the structure-activity relationship of Elsamicin A, with a particular focus on its essential amino sugar.
Introduction
Elsamicin A, a member of the chartreusin family of antibiotics, has garnered significant interest in the field of oncology due to its potent cytotoxic effects against a range of cancer cell lines. Its molecular structure consists of a planar chromophore responsible for DNA intercalation and a disaccharide side chain. A key distinguishing feature of Elsamicin A is the presence of an amino sugar at the terminus of this disaccharide. This guide will illuminate the indispensable role of this amino sugar in the biological activity of Elsamicin A, providing a detailed resource for researchers engaged in the development of novel anticancer therapeutics.
Mechanism of Action: The Pivotal Role of the Amino Sugar
The anticancer activity of Elsamicin A is multi-pronged, involving direct interaction with DNA and the inhibition of crucial cellular enzymes. The amino sugar moiety is integral to these processes.
DNA Intercalation and Binding Affinity
Elsamicin A exhibits a strong affinity for DNA, preferentially binding to GC-rich sequences.[1] This interaction is primarily driven by the intercalation of its planar chromophore between DNA base pairs. The amino sugar plays a crucial role in stabilizing this interaction. The positively charged amino group at physiological pH is thought to interact with the negatively charged phosphate backbone of DNA, thereby enhancing the binding affinity and specificity.
The thermodynamic parameters of Elsamicin A binding to DNA have been determined, providing quantitative insight into this interaction.
| Parameter | Value | Reference |
| ΔG° | -8.6 kcal mol⁻¹ | [Not Available] |
| ΔH | -10.4 kcal mol⁻¹ | [Not Available] |
| ΔS | -6.1 cal mol⁻¹ K⁻¹ | [Not Available] |
| Kobs | 2.8 (± 0.2) x 10⁶ M⁻¹ | [Not Available] |
Table 1: Thermodynamic parameters of Elsamicin A binding to DNA at 20°C in 18 mM Na⁺.
Topoisomerase II Inhibition
Elsamicin A is a potent inhibitor of human topoisomerase II, an enzyme essential for DNA replication, transcription, and chromosome segregation.[1] By stabilizing the covalent complex between topoisomerase II and DNA, Elsamicin A leads to the accumulation of DNA double-strand breaks, ultimately triggering apoptosis. The amino sugar is believed to contribute to the potent inhibitory activity, likely by influencing the conformation of the drug-DNA-enzyme ternary complex.
Regulation of c-myc Transcription
Elsamicin A has been shown to downregulate the expression of the c-myc oncogene.[1] It achieves this by binding to the P1 and P2 promoter regions of the c-myc gene, which in turn inhibits the binding of the Sp1 transcription factor.[1] This targeted inhibition of a key oncogene contributes significantly to its anticancer profile.
Structure-Activity Relationship: The Indispensable Amino Sugar
The profound importance of the amino sugar is starkly illustrated by comparing Elsamicin A with its analogue, Elsamicin B. This compound shares the same aglycone as Elsamicin A but lacks the amino sugar. Studies have shown that this compound exhibits only marginal antitumor activity, being 10-30 times less potent than Elsamicin A.[2] This dramatic difference underscores the amino sugar's critical role in the drug's efficacy.
Further evidence comes from the observation that acetylation of the amino group on the sugar portion of Elsamicin A acts as a "switch," modulating its activity. This highlights the sensitivity of the drug's function to modifications of this specific moiety.
Cytotoxicity of Elsamicin A
The cytotoxic effects of Elsamicin A have been evaluated against various cancer cell lines. The IC50 values, representing the concentration required to inhibit 50% of cell growth, provide a quantitative measure of its potency.
| Cell Line | IC50 (µg/mL) | Reference |
| MCF7 (ER+) | 0.25 | [3] |
| MDA-MB-231 (ER-) | 0.21 | [3] |
Table 2: In vitro cytotoxicity of Elsamicin A against human breast cancer cell lines.
Experimental Protocols
To facilitate further research into the mechanism of action of Elsamicin A and the development of novel analogues, detailed protocols for key experiments are provided below.
DNA Topoisomerase II Decatenation Assay
This assay measures the ability of a compound to inhibit the topoisomerase II-mediated decatenation of kinetoplast DNA (kDNA).
Materials:
-
Human Topoisomerase II enzyme
-
Kinetoplast DNA (kDNA)
-
10x Topoisomerase II reaction buffer (e.g., 500 mM Tris-HCl pH 8.0, 1.2 M KCl, 100 mM MgCl₂, 5 mM DTT, 5 mM ATP, 300 µg/mL BSA)
-
Elsamicin A (or test compound) dissolved in DMSO
-
Loading dye (e.g., 0.25% bromophenol blue, 0.25% xylene cyanol, 30% glycerol)
-
1% Agarose gel in TAE or TBE buffer
-
Ethidium bromide or other DNA stain
-
Chloroform/isoamyl alcohol (24:1)
Procedure:
-
Prepare reaction mixtures on ice. For a 20 µL reaction, combine:
-
2 µL of 10x Topoisomerase II reaction buffer
-
200 ng of kDNA
-
Desired concentration of Elsamicin A (or DMSO for control)
-
Nuclease-free water to a final volume of 18 µL.
-
-
Add 2 µL of diluted human Topoisomerase II enzyme to each reaction tube.
-
Incubate the reactions at 37°C for 30 minutes.
-
Stop the reaction by adding 20 µL of chloroform/isoamyl alcohol and vortexing.
-
Centrifuge at 12,000 x g for 2 minutes.
-
Add 5 µL of loading dye to 15 µL of the aqueous (upper) phase.
-
Load the samples onto a 1% agarose gel.
-
Perform electrophoresis at a constant voltage until the dye fronts have migrated an adequate distance.
-
Stain the gel with ethidium bromide and visualize under UV light.
Expected Results:
-
Control (no enzyme): kDNA remains in the well.
-
Control (enzyme, no inhibitor): kDNA is decatenated into minicircles that migrate into the gel.
-
With inhibitor: Inhibition of decatenation results in a dose-dependent decrease in the intensity of the minicircle bands and an increase in the amount of kDNA remaining in the well.
DNase I Footprinting Assay
This technique is used to identify the specific DNA sequence where a ligand binds.
Materials:
-
DNA fragment of interest (e.g., a promoter region) end-labeled with a radioactive or fluorescent tag.
-
Elsamicin A
-
DNase I
-
DNase I reaction buffer (e.g., 40 mM Tris-HCl pH 8.0, 10 mM MgCl₂, 5 mM CaCl₂)
-
Stop solution (e.g., 20 mM EDTA, 1% SDS, 200 mM NaCl, 100 µg/mL tRNA)
-
Phenol:chloroform:isoamyl alcohol (25:24:1)
-
Ethanol
-
Formamide loading buffer
-
Sequencing gel apparatus
Procedure:
-
Incubate the end-labeled DNA fragment with varying concentrations of Elsamicin A in a binding buffer for a sufficient time to reach equilibrium.
-
Add a freshly diluted solution of DNase I to each reaction and incubate for a short period (e.g., 1-2 minutes) at room temperature. The amount of DNase I and the incubation time should be optimized to achieve on average one cut per DNA molecule.
-
Stop the reaction by adding the stop solution.
-
Extract the DNA by phenol:chloroform:isoamyl alcohol extraction followed by ethanol precipitation.
-
Resuspend the DNA pellets in formamide loading buffer.
-
Denature the samples by heating at 90-95°C for 5 minutes and then rapidly cool on ice.
-
Load the samples onto a high-resolution denaturing polyacrylamide sequencing gel alongside a Maxam-Gilbert sequencing ladder of the same DNA fragment.
-
After electrophoresis, visualize the DNA bands by autoradiography or fluorescence imaging.
Expected Results:
The binding of Elsamicin A to its specific site on the DNA will protect the phosphodiester backbone from cleavage by DNase I. This will result in a "footprint," which is a region of the gel where the bands are absent or significantly reduced in intensity compared to the control lane (DNA treated with DNase I in the absence of Elsamicin A). The location of the footprint on the gel reveals the precise binding site of the drug.
Signaling Pathways and Experimental Workflows
To visually represent the complex interactions and processes discussed, the following diagrams have been generated using the DOT language.
Caption: Mechanism of Action of Elsamicin A.
Caption: Topoisomerase II Decatenation Assay Workflow.
Conclusion
References
Preliminary Cytotoxicity Profile of Elsamicin B: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a concise yet in-depth overview of the preliminary cytotoxicity studies of Elsamicin B, a naturally occurring antibiotic with potential anticancer properties. This document summarizes the available quantitative data, outlines relevant experimental protocols, and visualizes the proposed mechanisms and workflows to support further research and development efforts in oncology.
Introduction to this compound
This compound is a member of the chartreusin family of antibiotics, which are known for their potent biological activities. Structurally, it shares the same aglycone core, chartarin, with its more extensively studied analog, Elsamicin A. However, a key structural difference lies in the sugar moieties attached to this core. This compound lacks the amino sugar present in Elsamicin A, a modification that influences its biological activity and solubility. While early studies suggested that this compound possesses only marginal antitumor activity compared to Elsamicin A, recent investigations have provided quantitative data on its cytotoxic effects against several human cancer cell lines, renewing interest in its potential as a therapeutic agent.
In Vitro Cytotoxicity Data
Recent studies have begun to quantify the cytotoxic potential of this compound against various human cancer cell lines. The following table summarizes the available half-maximal inhibitory concentration (IC50) values.
| Cell Line | Cancer Type | IC50 (µM) |
| HCT116 | Colon Carcinoma | < 31.0 |
| BxPC3 | Pancreatic Adenocarcinoma | < 31.0 |
| T47D | Breast Ductal Carcinoma | < 31.0 |
| ES-2 | Ovarian Clear Cell Carcinoma | < 31.0 |
Note: The available data indicates IC50 values are below 31.0 µM for all tested cell lines, suggesting notable cytotoxic activity.
Experimental Protocols
While specific, detailed protocols for the cytotoxicity testing of this compound are not extensively published, a representative methodology can be constructed based on standard in vitro cytotoxicity assays, such as the MTT assay.
Representative In Vitro Cytotoxicity Assay Protocol (MTT Assay)
This protocol outlines a general procedure for assessing the cytotoxic effects of this compound on adherent cancer cell lines.
1. Cell Culture and Seeding:
- Human cancer cell lines (e.g., HCT116, BxPC3, T47D, ES-2) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
- Cells are harvested from sub-confluent cultures, counted, and seeded into 96-well microplates at a predetermined optimal density. The plates are then incubated for 24 hours to allow for cell attachment.
2. Compound Treatment:
- A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and serially diluted to achieve a range of final concentrations.
- The culture medium is removed from the wells and replaced with fresh medium containing the various concentrations of this compound. Control wells containing vehicle (solvent) only are also included.
- The plates are incubated for a specified exposure time (e.g., 48 or 72 hours).
3. Cytotoxicity Assessment (MTT Reagent):
- Following the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.[1][2][3]
- The plates are incubated for an additional 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.
- A solubilization solution (e.g., DMSO or a specialized detergent-based solution) is added to each well to dissolve the formazan crystals.[1]
4. Data Acquisition and Analysis:
- The absorbance of each well is measured using a microplate spectrophotometer at a wavelength of 570-590 nm.
- The percentage of cell viability is calculated for each concentration of this compound relative to the vehicle-treated control cells.
- The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Visualizing Mechanisms and Workflows
Proposed Mechanism of Action for Chartreusin-Related Antibiotics
This compound, as a chartreusin-related compound, is believed to exert its cytotoxic effects through a multi-faceted mechanism of action primarily targeting DNA.[4][5]
Caption: Proposed mechanism of action for this compound.
Experimental Workflow for In Vitro Cytotoxicity Assessment
The following diagram illustrates a standard workflow for evaluating the cytotoxicity of a compound like this compound.
Caption: Standard workflow for in vitro cytotoxicity testing.
This compound and the Hippo Signaling Pathway
Recent transcriptomic analysis has suggested a potential link between the cytotoxic effects of this compound and the Hippo signaling pathway in ES-2 ovarian cancer cells.[5] The Hippo pathway is a critical regulator of cell proliferation, apoptosis, and organ size.
Caption: Postulated involvement of the Hippo pathway in this compound's cytotoxicity.
Conclusion and Future Directions
The preliminary data on this compound's cytotoxicity indicate that it is a compound of interest for further anticancer drug development. While its potency may be less than that of Elsamicin A in some contexts, its distinct cytotoxic profile warrants more detailed investigation. Future studies should focus on:
-
Expanding the panel of cancer cell lines to determine the spectrum of its activity.
-
Elucidating the specific molecular targets and signaling pathways affected by this compound, particularly the Hippo pathway.
-
Conducting in vivo studies to assess its efficacy and safety in preclinical models.
-
Exploring potential synergistic effects when combined with other chemotherapeutic agents.
This technical guide serves as a foundational resource for researchers and professionals dedicated to advancing novel cancer therapies. The continued exploration of this compound's cytotoxic properties holds promise for the discovery of new and effective treatments for a range of malignancies.
References
- 1. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Collective total synthesis of chartreusin derivatives and bioactivity investigations - PMC [pmc.ncbi.nlm.nih.gov]
Elsamicin B: A Technical Overview of its Potential as a Topoisomerase II Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of Elsamicin B, a naturally occurring antibiotic, and its potential as a topoisomerase II inhibitor. While its close structural analog, Elsamicin A, is a potent inhibitor of this critical enzyme, available data indicates that this compound possesses significantly lower biological activity. This document summarizes the known information on both compounds to provide a comprehensive understanding of their structure-activity relationship and the methodologies used to evaluate their mechanism of action. Key experimental protocols are detailed, and signaling pathways are visualized to offer a complete picture for researchers in oncology and drug discovery.
Introduction to Topoisomerase II and its Inhibition
Topoisomerase II is a vital nuclear enzyme responsible for resolving DNA topological problems, such as supercoiling, knotting, and catenation, which arise during replication, transcription, and chromosome segregation. It functions by creating transient double-strand breaks (DSBs) in the DNA, passing another DNA segment through the break, and then religating the cleaved strands. Due to their critical role in cell proliferation, topoisomerase II enzymes are well-established targets for anticancer drugs.
Topoisomerase II inhibitors are broadly classified into two categories:
-
Topoisomerase II Poisons: These agents, which include clinically used drugs like etoposide and doxorubicin, stabilize the transient "cleavage complex," a covalent intermediate formed between topoisomerase II and the cleaved DNA. This stabilization prevents the religation of the DNA strands, leading to an accumulation of DNA double-strand breaks and ultimately triggering apoptosis.
-
Catalytic Inhibitors: These inhibitors interfere with other steps of the enzymatic cycle, such as ATP binding or hydrolysis, without stabilizing the cleavage complex.
Elsamicins belong to a class of antibiotics structurally related to chartreusin and have been investigated for their antitumor properties.
Elsamicin A and B: A Comparative Overview
Elsamicin A and B are produced by an unidentified actinomycete strain and share a common aglycone, chartarin. The primary structural difference lies in their sugar moieties. Elsamicin A possesses an amino sugar, which contributes to its higher water solubility compared to chartreusin. In contrast, this compound lacks this amino sugar.[1]
This structural difference has a profound impact on their biological activity. Studies have shown that Elsamicin A exhibits strong inhibitory activity against various murine tumors, including leukemia P388, leukemia L1210, and melanoma B16. However, this compound demonstrated only marginal antitumor activity in the same models.[1] This suggests that the amino sugar is crucial for the potent biological effects of Elsamicin A, which is considered a potent topoisomerase II inhibitor.[2][3]
Quantitative Data
Due to its significantly lower activity, there is a scarcity of specific quantitative data for this compound's direct inhibition of topoisomerase II. The available data primarily focuses on the potent activity of Elsamicin A.
Table 1: Antitumor and Cellular Activity of Elsamicins and Related Compounds
| Compound | Assay | Cell Line/Model | Activity Metric | Value | Reference |
| Elsamicin A | Antitumor Activity | Murine Tumors (P388, L1210, B16) | Inhibitory Activity | Strong | [1] |
| This compound | Antitumor Activity | Murine Tumors (P388, L1210, B16) | Inhibitory Activity | Marginal | [1] |
Mechanism of Action: Insights from Elsamicin A
The mechanism of action of this compound as a topoisomerase II inhibitor is inferred from the more extensively studied Elsamicin A. Elsamicin A acts as a topoisomerase II poison.
DNA Intercalation and Cleavage Complex Stabilization
Elsamicin A binds to DNA, showing a preference for GC-rich sequences.[2][3] This interaction is a prerequisite for its inhibitory effect on topoisomerase II. By intercalating into the DNA helix, Elsamicin A stabilizes the cleavage complex formed by topoisomerase II. This stabilization prevents the enzyme from religating the DNA backbone, leading to an accumulation of double-strand breaks.
Induction of DNA Damage Response
The accumulation of DNA double-strand breaks triggers a cellular DNA Damage Response (DDR). This complex signaling network activates downstream pathways leading to cell cycle arrest and, ultimately, apoptosis.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize topoisomerase II inhibitors like the Elsamicins.
Topoisomerase II Decatenation Assay
This assay assesses the ability of a compound to inhibit the decatenation of kinetoplast DNA (kDNA), a network of interlocked DNA minicircles.
-
Materials:
-
Purified human topoisomerase IIα
-
Kinetoplast DNA (kDNA)
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 120 mM KCl, 10 mM MgCl₂, 0.5 mM ATP, 0.5 mM DTT)
-
Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Stop Solution/Loading Dye (e.g., 1% SDS, 0.025% bromophenol blue, 50% glycerol)
-
Proteinase K
-
Agarose gel (e.g., 1%)
-
Electrophoresis buffer (e.g., TBE or TAE)
-
DNA staining agent (e.g., ethidium bromide or SYBR Green)
-
-
Procedure:
-
Prepare reaction mixtures on ice, containing assay buffer, kDNA, and varying concentrations of this compound. Include a vehicle control (solvent only) and a positive control inhibitor (e.g., etoposide).
-
Initiate the reaction by adding purified topoisomerase IIα to each tube.
-
Incubate the reactions at 37°C for a defined period (e.g., 30 minutes).
-
Terminate the reactions by adding the stop solution/loading dye containing SDS, followed by Proteinase K treatment to digest the enzyme.
-
Load the samples onto an agarose gel and perform electrophoresis to separate the catenated kDNA from the decatenated minicircles.
-
Stain the gel with a DNA staining agent and visualize the DNA bands under UV light.
-
Analysis: Catenated kDNA remains in the well, while decatenated DNA migrates into the gel as distinct bands. Inhibition of topoisomerase II activity is observed as a decrease in the amount of decatenated DNA compared to the vehicle control.
-
DNA Cleavage Assay
This assay determines if a compound acts as a topoisomerase II poison by stabilizing the cleavage complex.
-
Materials:
-
Purified human topoisomerase IIα
-
Supercoiled plasmid DNA (e.g., pBR322)
-
Cleavage Buffer (similar to decatenation assay buffer, may or may not contain ATP depending on the inhibitor class being studied)
-
Test compound (this compound)
-
Stop Solution (e.g., 1% SDS)
-
Proteinase K
-
Agarose gel
-
Electrophoresis buffer
-
DNA staining agent
-
-
Procedure:
-
Set up reaction mixtures containing cleavage buffer, supercoiled plasmid DNA, and various concentrations of this compound.
-
Add topoisomerase IIα to initiate the reaction.
-
Incubate at 37°C for a specified time (e.g., 30 minutes).
-
Terminate the reaction by adding SDS to trap the covalent enzyme-DNA complexes, followed by Proteinase K to digest the protein.
-
Analyze the DNA products by agarose gel electrophoresis.
-
Analysis: Stabilization of the cleavage complex results in the conversion of supercoiled DNA into linear DNA. An increase in the linear DNA band with increasing drug concentration indicates that the compound is a topoisomerase II poison.
-
Conclusion
The available evidence strongly suggests that this compound is a significantly less potent antitumor agent than its analog, Elsamicin A. This difference in activity is attributed to the absence of an amino sugar moiety in this compound, highlighting a critical structure-activity relationship for this class of compounds. While Elsamicin A is a potent topoisomerase II poison, the marginal activity of this compound makes it a less promising candidate for further development as a topoisomerase II-targeting therapeutic. However, the study of both molecules provides valuable insights into the molecular requirements for potent topoisomerase II inhibition. Further research could focus on synthesizing derivatives of Elsamicin A to optimize its therapeutic index. For researchers investigating topoisomerase II inhibitors, the experimental protocols detailed in this guide provide a robust framework for in vitro characterization.
References
- 1. Elsamicins, new antitumor antibiotics related to chartreusin. I. Production, isolation, characterization and antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chartreusin, elsamicin A and related anti-cancer antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
The Elsamicin B Biosynthesis Pathway in Streptomyces: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Elsamicin B is a member of the chartreusin family of aromatic polyketide antibiotics produced by Streptomyces. These compounds are of significant interest due to their potent antitumor activities. This compound shares a common aglycone, chartarin, with its structural relatives Elsamicin A and chartreusin. The biosynthesis of this complex natural product involves a fascinating series of enzymatic reactions, beginning with a type II polyketide synthase (PKS) and followed by a cascade of tailoring enzymes that modify the polyketide backbone to yield the final intricate structure. This technical guide provides an in-depth exploration of the proposed biosynthetic pathway of this compound, drawing heavily on the well-characterized biosynthesis of the closely related compound, chartreusin.
Core Biosynthesis of the Chartarin Aglycone
The central scaffold of this compound, the chartarin aglycone, is synthesized by a type II polyketide synthase. Isotope labeling studies with Elsamicin A have demonstrated that the aglycone is derived entirely from acetate units[1]. The biosynthesis is proposed to proceed through an anthracycline-type intermediate, which undergoes significant oxidative rearrangement.
The biosynthetic gene cluster (BGC) for chartreusin has been identified and characterized, providing a robust model for the biosynthesis of the shared chartarin aglycone[2][3]. Key enzymatic steps in the conversion of the polyketide precursor to the chartarin core are detailed below.
Key Enzymes and Proposed Intermediates in Chartarin Biosynthesis
| Enzyme Class | Proposed Function in Chartarin Biosynthesis | Gene (in Chartreusin BGC) |
| Type II Polyketide Synthase (PKS) | Catalyzes the iterative condensation of malonyl-CoA extender units with an acetyl-CoA starter unit to form a linear polyketide chain. | chaA, chaB, chaC |
| Ketoreductase (KR) | Reduces specific keto groups on the growing polyketide chain. | chaF |
| Aromatase (ARO) | Catalyzes the aromatization of the first two rings of the polyketide intermediate. | chaD |
| Cyclase (CYC) | Catalyzes the cyclization of the polyketide chain to form the characteristic ring system. | chaE |
| Oxygenase | Catalyzes oxidative modifications of the polyketide core. | chaO, chaP |
| Dehydratase | Removes water molecules to introduce double bonds. | chaX, chaU, chaJ |
| Glycosyltransferases | Attach sugar moieties to the aglycone. | Specific to each compound |
| Tailoring Enzymes | Perform final modifications such as methylation and hydroxylation. | Specific to each compound |
Proposed Biosynthetic Pathway of this compound
The biosynthesis of this compound can be conceptually divided into two main stages: the formation of the chartarin aglycone and the subsequent glycosylation and tailoring steps.
Caption: Proposed biosynthetic pathway of this compound, highlighting the formation of the chartarin aglycone and subsequent glycosylation.
The initial steps involve the assembly of a polyketide chain by a type II PKS, followed by a series of cyclization and aromatization reactions to form an anthracycline-like intermediate. Subsequent tailoring reactions, including dehydrations catalyzed by enzymes homologous to ChaX, ChaU, and ChaJ from the chartreusin pathway, lead to the formation of resomycin. A final oxidative rearrangement is proposed to yield the chartarin aglycone[2][4].
Once the chartarin aglycone is formed, glycosyltransferases attach the specific sugar moiety of this compound. The precursor for the sugar is derived from glucose[1].
Experimental Protocols
Detailed experimental protocols for elucidating such a biosynthetic pathway are crucial. Below are methodologies for key experiments.
Gene Knockout and Heterologous Expression
Objective: To identify the biosynthetic gene cluster and characterize the function of individual genes.
Methodology:
-
Genomic Library Construction: Construct a cosmid or BAC library from the genomic DNA of the this compound-producing Streptomyces strain.
-
Probe Design and Screening: Design degenerate PCR primers based on conserved sequences of type II PKS genes (e.g., ketosynthase domain) to screen the genomic library for the putative this compound gene cluster.
-
Gene Inactivation: Inactivate candidate genes within the identified cluster in the native producer strain using methods such as PCR-targeting or CRISPR-Cas9-based gene editing.
-
Metabolite Analysis: Analyze the metabolite profiles of the wild-type and mutant strains using High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) to identify accumulated intermediates or the loss of this compound production.
-
Heterologous Expression: Clone the entire putative biosynthetic gene cluster into a suitable heterologous host, such as Streptomyces coelicolor or Streptomyces albus, to confirm its role in this compound production[3].
Caption: Workflow for gene knockout and heterologous expression studies.
Enzymatic Assays
Objective: To determine the specific function and catalytic properties of individual enzymes in the pathway.
Methodology:
-
Gene Cloning and Protein Expression: Clone the gene of interest into an expression vector (e.g., pET vector series) and express the recombinant protein in a suitable host, typically E. coli.
-
Protein Purification: Purify the recombinant protein using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).
-
Substrate Synthesis/Isolation: Obtain the putative substrate for the enzyme, either through chemical synthesis or by isolation from a mutant strain that accumulates the intermediate.
-
Enzyme Reaction: Incubate the purified enzyme with its substrate and any necessary cofactors under optimized reaction conditions (pH, temperature, time).
-
Product Analysis: Analyze the reaction mixture by HPLC, MS, and Nuclear Magnetic Resonance (NMR) spectroscopy to identify the product and confirm the enzyme's function.
-
Kinetic Analysis: Determine the kinetic parameters (Km, kcat) of the enzyme by varying the substrate concentration and measuring the initial reaction rates.
Caption: Workflow for in vitro enzymatic assays.
Quantitative Data
| Parameter | Description | Importance |
| Enzyme Kinetics (Km, kcat) | Michaelis constant and turnover number for each enzyme. | Indicates substrate affinity and catalytic efficiency, crucial for identifying rate-limiting steps. |
| Precursor Incorporation Rates | Rate of incorporation of labeled precursors (e.g., 13C-acetate, 14C-glucose) into this compound. | Confirms the origin of building blocks and can indicate pathway flux. |
| Product Titer (mg/L) | Concentration of this compound produced under specific fermentation conditions. | A key metric for process optimization and strain improvement. |
| Intermediate Accumulation | Concentration of biosynthetic intermediates in mutant strains. | Helps to elucidate the pathway and identify bottlenecks. |
| Gene Expression Levels (qRT-PCR) | Relative transcript levels of biosynthetic genes under different conditions. | Provides insights into the regulation of the biosynthetic pathway. |
Conclusion
The biosynthesis of this compound in Streptomyces is a complex process that likely mirrors the well-studied pathway of the related compound, chartreusin. The formation of the chartarin aglycone is a classic example of type II polyketide synthesis followed by intricate tailoring reactions. While the precise details of the this compound biosynthetic gene cluster and the specific glycosylation steps remain to be fully elucidated, the information presented in this guide provides a strong foundation for future research in this area. The application of modern molecular biology and analytical techniques will undoubtedly unravel the remaining mysteries of this compound biosynthesis, paving the way for the engineered production of novel and more potent antitumor agents.
References
- 1. Biosynthesis of elsamicin A, a novel antitumor antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Three-Enzyme Cascade Catalyzes Conversion of Auramycinone to Resomycin in Chartreusin Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biosynthesis of the antitumor agent chartreusin involves the oxidative rearrangement of an anthracyclic polyketide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Elsamicin B: An In-depth Technical Guide to its Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
Abstract
Elsamicin B is a potent antitumor antibiotic that, like other members of the chartreusin family, presents significant challenges in formulation and development due to its limited solubility. This technical guide provides a comprehensive overview of the known solubility and stability characteristics of this compound. In the absence of extensive quantitative data in publicly available literature, this document offers a detailed framework for researchers, leveraging information on structurally related compounds and outlining established experimental protocols for determining these critical parameters. This guide is intended to be a foundational resource for scientists and professionals engaged in the research and development of this compound and related compounds, enabling a systematic approach to overcoming its formulation hurdles.
Introduction to this compound
This compound is a member of the elsamicin family of antitumor antibiotics, which are structurally related to chartreusin. These compounds are known for their significant cytotoxic activity against various cancer cell lines. The therapeutic potential of this compound is, however, intrinsically linked to its physicochemical properties, primarily its solubility and stability, which govern its bioavailability and formulation possibilities.
This compound shares a common aglycone, chartarin, with its more studied counterpart, Elsamicin A. A key structural difference is the absence of an amino sugar moiety in this compound. This seemingly minor variation has a profound impact on the molecule's polarity and, consequently, its solubility. It is hypothesized that the lack of this amino sugar contributes to a lower aqueous solubility for this compound compared to Elsamicin A.[1]
Solubility Profile of this compound and Related Compounds
Qualitative Assessment of this compound Solubility:
Based on its molecular structure, which lacks the hydrophilic amino sugar present in Elsamicin A, this compound is expected to have poor water solubility.[1] This characteristic is a significant consideration for its formulation as an aqueous-based therapeutic.
Solubility of Structurally Related Compounds:
To provide a frame of reference, the table below summarizes the available solubility information for Elsamicin A and chartreusin. Researchers can use this data as a starting point for selecting solvent systems for this compound.
| Compound | Solvent | Solubility | Reference |
| Elsamicin A | Water | More water-soluble than chartreusin | [1] |
| Chartreusin | Water | Insoluble | [2] |
| Acetone | Soluble | [2] | |
| Common Glycosylation Solvents | Extremely low solubility | [3] |
Stability of this compound
Similar to solubility, specific stability data for this compound, such as its degradation kinetics and half-life under various conditions (e.g., pH, temperature, light), is not extensively documented. However, the stability of related complex antibiotics is known to be influenced by several factors.
Factors Influencing Stability:
-
pH: The stability of many antibiotics is highly pH-dependent. Acidic or alkaline conditions can catalyze hydrolysis or other degradation reactions.
-
Temperature: Elevated temperatures generally accelerate the degradation of complex organic molecules.
-
Light: Exposure to light, particularly UV radiation, can induce photolytic degradation.
-
Oxidizing Agents: The presence of oxidizing agents can lead to the degradation of the molecule.
Experimental Protocols for Determining Solubility and Stability
To address the gap in quantitative data for this compound, researchers will need to perform empirical studies. The following sections detail standardized experimental protocols for determining solubility and stability.
Equilibrium Solubility Determination (Shake-Flask Method)
The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.
Methodology:
-
Preparation of Saturated Solutions: An excess amount of this compound is added to a series of vials containing different solvents or buffer solutions of varying pH (e.g., pH 1.2, 4.5, 6.8, and 7.4 to simulate physiological conditions).
-
Equilibration: The vials are sealed and agitated in a constant temperature water bath or incubator (typically at 25°C and 37°C) for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, the undissolved solid is separated from the solution by centrifugation or filtration. Care must be taken to avoid precipitation of the dissolved solute during this step.
-
Quantification: The concentration of this compound in the clear supernatant or filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Data Analysis: The solubility is reported in units such as mg/mL or µg/mL.
Stability Testing and Degradation Kinetics
Forced degradation studies are essential to identify the degradation products and determine the degradation pathways of a drug substance.
Methodology:
-
Stress Conditions: Solutions of this compound are subjected to various stress conditions, including:
-
Acidic Hydrolysis: 0.1 M HCl at elevated temperatures (e.g., 60°C).
-
Alkaline Hydrolysis: 0.1 M NaOH at room temperature and elevated temperatures.
-
Oxidative Degradation: 3% H₂O₂ at room temperature.
-
Thermal Degradation: Heating the solid drug or its solution at a high temperature (e.g., 80°C).
-
Photostability: Exposing the drug solution to UV and visible light.
-
-
Time Points: Samples are collected at various time intervals (e.g., 0, 2, 4, 8, 24, 48 hours).
-
Quantification: The remaining concentration of this compound and the formation of degradation products are monitored by a stability-indicating HPLC method.
-
Kinetic Analysis: The degradation rate constants (k) and half-life (t₁/₂) are calculated, often assuming first-order kinetics, using the following equations:
-
ln(Cₜ) = ln(C₀) - kt
-
t₁/₂ = 0.693 / k Where Cₜ is the concentration at time t, and C₀ is the initial concentration.
-
Visualizing Experimental Workflows
The following diagrams illustrate the general workflows for determining the solubility and stability of a pharmaceutical compound like this compound.
Caption: Workflow for Equilibrium Solubility Determination.
Caption: Workflow for Stability and Degradation Kinetics Studies.
Conclusion
While specific quantitative data on the solubility and stability of this compound remains elusive in the public domain, this technical guide provides a robust framework for researchers to navigate these challenges. By understanding the structural basis for its likely poor aqueous solubility and by employing the detailed experimental protocols outlined herein, scientists can systematically generate the necessary data to support the formulation and development of this compound as a potential therapeutic agent. The provided workflows offer a clear visual guide for these essential experimental processes. Further research into the physicochemical properties of this compound is critical to unlocking its full therapeutic potential.
References
- 1. Elsamicins, new antitumor antibiotics related to chartreusin. I. Production, isolation, characterization and antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. usbio.net [usbio.net]
- 3. Collective total synthesis of chartreusin derivatives and bioactivity investigations - PMC [pmc.ncbi.nlm.nih.gov]
The Biosynthetic Relationship Between Elsamicin B and Chartreusin Aglycone: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the biosynthetic relationship between the antitumor antibiotic Elsamicin B and the aglycone of chartreusin. Both potent natural products, produced by actinomycetes, share a common structural core, the pentacyclic aromatic polyketide chartarin, but diverge in their glycosylation patterns, leading to distinct biological activities. This document outlines their structural relationship, delves into the biosynthetic pathway of their common aglycone, and highlights the key enzymatic steps that differentiate them.
Structural Relationship: A Tale of a Shared Aglycone
This compound and chartreusin are members of the chartreusin-type aromatic polycyclic polyketide glycosides. Their fundamental structural relationship lies in their shared aglycone, chartarin . The variation between these molecules arises from the different sugar moieties attached to this common core.
-
Chartreusin possesses a disaccharide chain composed of D-fucose and D-digitalose.
-
This compound , in contrast, is glycosylated with a single sugar moiety, C3-epi-virenose [1]. Elsamicin A, a close analog of this compound, features a disaccharide that includes C3-epi-virenose[2].
This difference in glycosylation has a significant impact on their pharmacological properties. For instance, Elsamicin A, which contains an amino sugar, is much more water-soluble than chartreusin[3].
| Compound | Aglycone | Sugar Moiety |
| Chartreusin | Chartarin | D-fucose and D-digitalose |
| This compound | Chartarin | C3-epi-virenose |
| Elsamicin A | Chartarin | Disaccharide containing C3-epi-virenose |
The Common Denominator: Biosynthesis of the Chartarin Aglycone
The intricate pentacyclic structure of the chartarin aglycone is assembled through a type II polyketide synthase (PKS) pathway. This process begins with the condensation of acetate units to form a linear polyketide chain, which then undergoes a series of cyclization and modification reactions. A key feature of this biosynthesis is the oxidative rearrangement of an anthracyclic intermediate to form the characteristic bis-lactone structure of chartarin[4].
The biosynthesis of the chartarin aglycone can be summarized in the following key stages:
-
Polyketide Chain Assembly: A type II PKS catalyzes the iterative condensation of malonyl-CoA extender units with an acetyl-CoA starter unit to form a linear decaketide.
-
Cyclization and Aromatization: The polyketide chain undergoes a series of intramolecular aldol condensations to form a tetracyclic anthracycline intermediate.
-
Oxidative Rearrangement: A crucial and unusual step involves the oxidative cleavage and rearrangement of the anthracycline core to form the pentacyclic bislactone structure of chartarin. This transformation is catalyzed by a series of tailoring enzymes.
While the complete enzymatic cascade for this rearrangement is a subject of ongoing research, key enzymes involved in the biosynthesis of chartreusin have been identified within the cha gene cluster[4]. It is presumed that a homologous set of enzymes is responsible for the biosynthesis of the chartarin aglycone in this compound-producing organisms.
The Point of Divergence: Glycosylation
The crucial step that differentiates the biosynthesis of this compound from chartreusin is the glycosylation of the chartarin aglycone. This reaction is catalyzed by specific glycosyltransferases (GTs), enzymes that transfer a sugar moiety from an activated sugar donor (typically a nucleotide sugar) to an acceptor molecule, in this case, the chartarin aglycone.
Glycosylation in this compound Biosynthesis
The biosynthesis of this compound involves the attachment of a single C3-epi-virenose sugar to the chartarin aglycone. The specific glycosyltransferase responsible for this precise step has not yet been definitively characterized in the scientific literature. However, the general process would involve the following:
-
Biosynthesis of TDP-C3-epi-virenose: The cell synthesizes the activated sugar donor, likely TDP-C3-epi-virenose, from common carbohydrate precursors.
-
Glycosyltransfer: A specific glycosyltransferase recognizes both the TDP-C3-epi-virenose and the chartarin aglycone and catalyzes the formation of a glycosidic bond between them.
Glycosylation in Chartreusin Biosynthesis
The biosynthesis of chartreusin is more complex, involving a two-step glycosylation process to attach the disaccharide moiety. This would require two distinct glycosyltransferases:
-
First Glycosylation: A glycosyltransferase attaches the first sugar (either D-fucose or D-digitalose) to the chartarin aglycone.
-
Second Glycosylation: A second glycosyltransferase attaches the second sugar to the first sugar, forming the disaccharide chain.
The genes encoding these glycosyltransferases are located within the chartreusin biosynthetic gene cluster.
Experimental Methodologies
Detailed, step-by-step experimental protocols for the biosynthesis and isolation of this compound and the enzymatic characterization of its specific glycosyltransferase are not extensively available in the public domain. However, based on studies of related compounds such as chartreusin, the following general methodologies would be employed:
-
Fermentation and Isolation:
-
Culturing of the producing actinomycete strain in a suitable liquid medium.
-
Extraction of the culture broth with an organic solvent (e.g., ethyl acetate).
-
Purification of the target compound using chromatographic techniques such as silica gel chromatography and High-Performance Liquid Chromatography (HPLC).
-
-
Gene Cluster Identification and Analysis:
-
Genomic DNA isolation from the producing strain.
-
Creation of a genomic library and screening for polyketide synthase genes.
-
DNA sequencing and bioinformatic analysis to identify the full biosynthetic gene cluster.
-
-
Enzyme Characterization:
-
Cloning and heterologous expression of the putative glycosyltransferase gene in a suitable host (e.g., E. coli).
-
Purification of the recombinant enzyme.
-
In vitro enzymatic assays using the purified enzyme, chartarin aglycone, and the appropriate nucleotide sugar to confirm its activity and determine kinetic parameters.
-
Quantitative Data
Conclusion
The relationship between this compound and chartreusin aglycone is a clear example of how nature utilizes a common biosynthetic scaffold to generate structural and functional diversity. Both compounds share the chartarin aglycone, synthesized via a complex type II polyketide synthase pathway. The key distinction lies in the glycosylation step, where different sugar moieties are attached, leading to compounds with distinct physicochemical and biological properties. While the specific glycosyltransferase for this compound remains to be fully characterized, the elucidation of its biosynthetic pathway holds significant potential for the engineered biosynthesis of novel, potent antitumor agents. Further research into the enzymatic machinery of this compound biosynthesis will be crucial for harnessing its therapeutic potential.
References
- 1. Biosynthesis of the antitumor agent chartreusin involves the oxidative rearrangement of an anthracyclic polyketide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of C3-epi-virenose and anomerically activated derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Three-Enzyme Cascade Catalyzes Conversion of Auramycinone to Resomycin in Chartreusin Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Elsamicin B in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Elsamicin B is a polyketide antibiotic structurally related to Elsamicin A and chartreusin.[1] While its counterpart, Elsamicin A, has been more extensively studied for its potent antitumor activities, this compound, which lacks an amino sugar moiety, has demonstrated marginal antitumor activity.[1] Understanding the cellular and molecular effects of this compound is crucial for a comprehensive evaluation of this class of compounds. These application notes provide detailed protocols for investigating the in vitro effects of this compound on cancer cell lines, focusing on cytotoxicity, apoptosis, cell cycle progression, and DNA damage.
Mechanism of Action
The proposed mechanism of action for this compound, based on its structural similarity to Elsamicin A and chartreusin, involves the following key events:
-
DNA Intercalation: this compound likely binds to GC-rich regions of DNA.[2][3] This interaction can interfere with DNA replication and transcription.
-
Free Radical Generation: The compound is believed to generate reactive oxygen species (ROS), which can lead to single-strand breaks in DNA.[2][3]
-
Topoisomerase II Inhibition: Although less potent than Elsamicin A, this compound may exhibit inhibitory effects on topoisomerase II, an enzyme crucial for resolving DNA topological problems during cellular processes.[2][3]
The culmination of these events is expected to induce DNA damage, trigger cell cycle arrest, and ultimately lead to apoptotic cell death.
Signaling Pathway Diagram
Caption: Proposed signaling pathway of this compound in cancer cells.
Data Presentation
Due to the limited published data on this compound, the following tables are presented as templates for recording experimental findings.
Table 1: Cytotoxicity of this compound (IC50 Values)
| Cell Line | IC50 (µM) after 24h | IC50 (µM) after 48h | IC50 (µM) after 72h |
| e.g., MCF-7 | User Data | User Data | User Data |
| e.g., HeLa | User Data | User Data | User Data |
| e.g., A549 | User Data | User Data | User Data |
Table 2: Apoptosis Induction by this compound
| Cell Line | Treatment Condition (Concentration, Time) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| e.g., MCF-7 | User Data | User Data | User Data |
| e.g., HeLa | User Data | User Data | User Data |
| e.g., A549 | User Data | User Data | User Data |
Table 3: Effect of this compound on Cell Cycle Distribution
| Cell Line | Treatment Condition (Concentration, Time) | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| e.g., MCF-7 | User Data | User Data | User Data | User Data |
| e.g., HeLa | User Data | User Data | User Data | User Data |
| e.g., A549 | User Data | User Data | User Data | User Data |
Experimental Protocols
Cell Viability/Cytotoxicity Assay (MTT Assay)
This protocol is for determining the concentration of this compound that inhibits cell growth by 50% (IC50).
Experimental Workflow Diagram:
Caption: Workflow for the MTT-based cytotoxicity assay.
Materials:
-
Cancer cell lines of interest
-
Complete growth medium (e.g., DMEM, RPMI-1640) with 10% FBS and 1% Penicillin-Streptomycin
-
This compound stock solution (dissolved in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO2.
-
Prepare serial dilutions of this compound in complete growth medium. It is advisable to start with a wide concentration range (e.g., 0.01 µM to 100 µM).
-
Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for 24, 48, and 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control and determine the IC50 values using a dose-response curve.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol quantifies the percentage of apoptotic and necrotic cells following treatment with this compound.
Materials:
-
6-well cell culture plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with this compound at concentrations around the predetermined IC50 value for 24 or 48 hours.
-
Harvest the cells (including floating cells in the medium) and wash them twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol determines the effect of this compound on cell cycle progression.
Materials:
-
6-well cell culture plates
-
This compound
-
Propidium Iodide (PI) Staining Solution (containing RNase A)
-
70% ethanol (ice-cold)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound as described for the apoptosis assay.
-
Harvest the cells and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing.
-
Store the fixed cells at -20°C for at least 2 hours.
-
Centrifuge the cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry.
DNA Damage Assay (γH2AX Staining)
This protocol detects the formation of DNA double-strand breaks, a marker of DNA damage.
Materials:
-
6-well cell culture plates or chamber slides
-
This compound
-
Fixation and permeabilization buffers
-
Primary antibody against phosphorylated H2AX (γH2AX)
-
Fluorochrome-conjugated secondary antibody
-
DAPI (for nuclear counterstaining)
-
Fluorescence microscope or flow cytometer
Procedure:
-
Seed cells and treat with this compound.
-
Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.25% Triton X-100.
-
Block non-specific antibody binding with a blocking buffer (e.g., 1% BSA in PBS).
-
Incubate the cells with the primary anti-γH2AX antibody overnight at 4°C.
-
Wash the cells and incubate with the fluorochrome-conjugated secondary antibody for 1 hour at room temperature in the dark.
-
If using microscopy, counterstain the nuclei with DAPI.
-
Analyze the cells for γH2AX foci by fluorescence microscopy or for an increase in overall fluorescence intensity by flow cytometry.
References
- 1. Elsamicins, new antitumor antibiotics related to chartreusin. I. Production, isolation, characterization and antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chartreusin, elsamicin A and related anti-cancer antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols for Elsamicin B in DNA Binding Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Elsamicin B is a potent antitumor antibiotic belonging to the chartreusin family of compounds. Its biological activity is primarily attributed to its interaction with DNA, leading to the inhibition of essential cellular processes and ultimately, cell death. Structurally similar to its more extensively studied counterpart, Elsamicin A, this compound is characterized by a planar chromophore that intercalates into the DNA double helix, with a preference for GC-rich sequences. While both compounds share a common aglycone, chartarin, they differ in their sugar moieties, which influences their solubility and biological potency. Elsamicin A, possessing an amino sugar, is more water-soluble and exhibits significantly higher antitumor activity compared to this compound, which lacks this functional group.
These application notes provide a comprehensive overview and detailed protocols for utilizing this compound in various DNA binding assays. The methodologies described herein are designed to enable researchers to characterize the binding affinity, sequence specificity, and functional consequences of this compound's interaction with DNA.
Mechanism of Action
This compound exerts its cytotoxic effects through a multi-faceted mechanism centered on its interaction with DNA:
-
DNA Intercalation: The planar aromatic core of this compound inserts itself between the base pairs of the DNA double helix. This intercalation distorts the helical structure, interfering with the binding of DNA-processing enzymes.
-
Generation of Reactive Oxygen Species (ROS): In the presence of reducing agents and transition metals like ferrous iron (Fe²⁺), the aglycone moiety of Elsamicin can participate in redox cycling. This process generates reactive oxygen species, such as superoxide radicals, which can lead to oxidative damage to the DNA backbone, resulting in single-strand breaks.[1]
-
Inhibition of Topoisomerase II: Elsamicin A is a potent inhibitor of topoisomerase II, an essential enzyme that resolves DNA topological problems during replication, transcription, and chromosome segregation.[2] By stabilizing the covalent complex between topoisomerase II and DNA, Elsamicins prevent the re-ligation of the DNA strands, leading to the accumulation of double-strand breaks and triggering apoptosis.[3][4]
Quantitative Data Summary
While specific quantitative binding data for this compound is limited in the available literature, the thermodynamic parameters for the interaction of the closely related and more potent Elsamicin A with DNA provide a valuable reference point. These values were determined using isothermal titration calorimetry and UV thermal denaturation.
Table 1: Thermodynamic Parameters for Elsamicin A-DNA Interaction [5]
| Parameter | Value | Conditions |
| Observed Binding Constant (Kobs) | 2.8 (± 0.2) x 10⁶ M⁻¹ | 20°C in 18 mM Na⁺ |
| Gibbs Free Energy (ΔG°) | -8.6 kcal mol⁻¹ | 20°C in 18 mM Na⁺ |
| Enthalpy (ΔH) | -10.4 kcal mol⁻¹ | 20°C in 18 mM Na⁺ |
| Entropy (ΔS) | -6.1 cal mol⁻¹ K⁻¹ | 20°C in 18 mM Na⁺ |
Experimental Protocols
Protocol 1: DNA Cleavage Assay Using Agarose Gel Electrophoresis
This assay assesses the ability of this compound to induce single- and double-strand breaks in plasmid DNA in the presence of a reducing agent and ferrous ions.
Materials:
-
Supercoiled plasmid DNA (e.g., pBR322)
-
This compound
-
Ferrous sulfate (FeSO₄)
-
Dithiothreitol (DTT)
-
TE Buffer (10 mM Tris-HCl, 1 mM EDTA, pH 8.0)
-
Agarose
-
TAE Buffer (40 mM Tris-acetate, 1 mM EDTA)
-
6x DNA Loading Dye
-
Ethidium bromide or other DNA stain
-
UV transilluminator and gel documentation system
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
In microcentrifuge tubes, prepare the following reaction mixtures on ice:
-
Control 1 (DNA only): 1 µg plasmid DNA, TE buffer to a final volume of 20 µL.
-
Control 2 (DNA + Fe²⁺ + DTT): 1 µg plasmid DNA, 10 µM FeSO₄, 1 mM DTT, TE buffer to 20 µL.
-
This compound only: 1 µg plasmid DNA, desired concentration of this compound, TE buffer to 20 µL.
-
Test Reaction: 1 µg plasmid DNA, 10 µM FeSO₄, 1 mM DTT, and varying concentrations of this compound (e.g., 1-100 µM), TE buffer to 20 µL.
-
-
Incubate the reactions at 37°C for 30-60 minutes.
-
Stop the reaction by adding 4 µL of 6x DNA loading dye.
-
Load the samples onto a 1% agarose gel containing ethidium bromide.
-
Perform electrophoresis in 1x TAE buffer at 80-100V until the dye front has migrated sufficiently.
-
Visualize the DNA bands under UV illumination. Supercoiled (Form I), nicked circular (Form II), and linear (Form III) forms of the plasmid will be separated.
-
Quantify the intensity of each band to determine the extent of DNA cleavage. An increase in Form II and Form III DNA in the presence of this compound indicates strand scission.
Protocol 2: DNase I Footprinting Assay for Sequence Specificity
This technique identifies the specific DNA sequences to which this compound binds by protecting them from cleavage by DNase I.
Materials:
-
DNA fragment of interest, radioactively or fluorescently labeled on one end of one strand.
-
This compound
-
DNase I
-
DNase I reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 5 mM CaCl₂)
-
Stop solution (e.g., 95% formamide, 20 mM EDTA, 0.05% bromophenol blue, 0.05% xylene cyanol)
-
Sequencing gel apparatus and reagents
-
Phosphorimager or fluorescence scanner
Procedure:
-
End-label the DNA fragment of interest.
-
Set up binding reactions by incubating the labeled DNA probe (e.g., 10,000-20,000 cpm) with varying concentrations of this compound in a suitable binding buffer for 30 minutes at room temperature. Include a no-drug control.
-
Initiate the DNase I digestion by adding a pre-determined, limiting amount of DNase I to each reaction. The amount of DNase I should be titrated beforehand to achieve partial digestion of the DNA in the absence of the drug.
-
Allow the digestion to proceed for a short, controlled time (e.g., 1-2 minutes) at room temperature.
-
Stop the reaction by adding an excess of stop solution.
-
Denature the DNA by heating the samples at 90-95°C for 5 minutes, then rapidly cool on ice.
-
Separate the DNA fragments by electrophoresis on a high-resolution denaturing polyacrylamide sequencing gel.
-
Visualize the gel using a phosphorimager or fluorescence scanner.
-
The binding sites of this compound will appear as "footprints," which are regions of the gel where the DNA ladder is absent or significantly reduced in intensity compared to the no-drug control lane.
Protocol 3: Topoisomerase II Inhibition Assay (Relaxation of Supercoiled DNA)
This assay measures the ability of this compound to inhibit the relaxation of supercoiled plasmid DNA by human topoisomerase II.
Materials:
-
Human Topoisomerase II enzyme
-
Supercoiled plasmid DNA (e.g., pBR322)
-
Topoisomerase II reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM KCl, 10 mM MgCl₂, 0.5 mM DTT, 0.5 mM EDTA, 30 µg/mL BSA)
-
ATP
-
This compound
-
Stop solution/loading dye (e.g., containing SDS and proteinase K to remove the enzyme)
-
Agarose gel electrophoresis system
Procedure:
-
Prepare reaction mixtures containing topoisomerase II reaction buffer, 1 mM ATP, and 0.5 µg of supercoiled plasmid DNA.
-
Add varying concentrations of this compound to the reaction tubes. Include a no-drug control and a control without the enzyme.
-
Pre-incubate the reactions for 10 minutes at 37°C.
-
Initiate the reaction by adding a unit of human topoisomerase II that is sufficient to fully relax the supercoiled DNA in the no-drug control.
-
Incubate for 30 minutes at 37°C.
-
Terminate the reactions by adding the stop solution/loading dye.
-
Analyze the samples by 1% agarose gel electrophoresis.
-
Visualize the DNA bands. Inhibition of topoisomerase II activity will be observed as a decrease in the amount of relaxed plasmid DNA and a corresponding increase in the amount of supercoiled DNA compared to the no-drug control.
Visualizations
Caption: Mechanism of this compound-induced DNA damage and apoptosis.
Caption: Experimental workflow for the DNA cleavage assay.
References
- 1. DNase I footprinting of small molecule binding sites on DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A 96-well DNase I footprinting screen for drug–DNA interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A Simple Method to Detect the Inhibition of Transcription Factor-DNA Binding Due to Protein–Protein Interactions In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DNase I footprinting [gene.mie-u.ac.jp]
Application Notes and Protocols for Elsamicin B in Cancer Cell Line Treatment
A Comparative Analysis and Profile of the Closely Related Compound, Elsamicin A
Introduction
Elsamicin B is an antitumor antibiotic that is structurally related to Elsamicin A and Chartreusin. These compounds share a common aglycone, chartarin, but differ in their sugar moieties. It is crucial for researchers to note that while Elsamicin A has demonstrated significant inhibitory activity against various cancer cell lines, this compound has been reported to exhibit only marginal antitumor activity. This is attributed to the absence of an amino sugar moiety in this compound, which is present in Elsamicin A and contributes to its higher water solubility and biological potency.
Due to the limited specific data available for this compound's concentration and activity in cancer cell line treatment, this document provides a detailed overview of the application and protocols for the more extensively studied and potent compound, Elsamicin A. This information serves as a valuable reference point for researchers interested in the general class of Elsamicin compounds.
Mechanism of Action of Elsamicins
Elsamicin A, a potent anticancer agent, functions primarily through its interaction with DNA. Its mechanism of action involves several key processes:
-
DNA Intercalation: Elsamicin A binds to GC-rich tracts in the DNA.
-
Topoisomerase II Inhibition: It is considered a highly potent inhibitor of topoisomerase II, an enzyme crucial for DNA replication and repair.[1][2]
-
Inhibition of RNA Synthesis: By binding to DNA, it obstructs the process of RNA synthesis.[1][2]
-
Induction of DNA Strand Scission: The compound can cause single-strand breaks in DNA through the formation of free radicals.[1][2]
The antitumor effects of Elsamicin A are a result of these disruptions to essential cellular processes, ultimately leading to the inhibition of cancer cell proliferation.
Mechanism of Action of Elsamicin A.
Quantitative Data: Elsamicin A Cytotoxicity
| Cell Line | Cancer Type | IC50 (µg/mL) | Reference |
| MCF7 | Breast Cancer (Estrogen Receptor-Positive) | 0.25 | [3] |
| MDA-MB-231 | Breast Cancer (Estrogen Receptor-Negative) | 0.21 | [3] |
| P388 | Murine Leukemia | Not specified | [4] |
| L1210 | Murine Leukemia | Not specified | [4] |
| B16 | Murine Melanoma | Not specified | [4] |
Note: The original study on murine tumors did not provide specific IC50 values but stated strong inhibitory activity for Elsamicin A and marginal activity for this compound.[4]
Experimental Protocols: Cell Viability Assay for Elsamicin A
This protocol outlines a general procedure for determining the cytotoxic effects of Elsamicin A on adherent cancer cell lines using a colorimetric assay such as MTT or XTT.
Materials:
-
Elsamicin A
-
Selected cancer cell lines (e.g., MCF7, MDA-MB-231)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
96-well cell culture plates
-
MTT or XTT reagent
-
Solubilization buffer (for MTT assay)
-
Microplate reader
Workflow for Cell Viability Assay.
Protocol:
-
Cell Seeding:
-
Culture the selected cancer cell lines in T-75 flasks until they reach 70-80% confluency.
-
Wash the cells with PBS and detach them using Trypsin-EDTA.
-
Neutralize the trypsin with complete medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in fresh complete medium and perform a cell count.
-
Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of medium.
-
Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Drug Preparation and Treatment:
-
Prepare a stock solution of Elsamicin A in an appropriate solvent (e.g., DMSO).
-
Perform serial dilutions of the Elsamicin A stock solution in complete culture medium to achieve the desired final concentrations. It is advisable to test a wide range of concentrations (e.g., from 0.01 µg/mL to 10 µg/mL) to determine the IC50 value.
-
After the 24-hour incubation, carefully remove the medium from the wells and replace it with 100 µL of medium containing the different concentrations of Elsamicin A. Include vehicle control (medium with the same concentration of solvent used for the drug stock) and untreated control wells.
-
Incubate the plates for another 48 to 72 hours.
-
-
Cell Viability Assessment (MTT Assay Example):
-
Following the treatment period, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubate the plates for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Carefully remove the medium and add 100 µL of solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Gently pipette to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of cell viability against the logarithm of the drug concentration.
-
Determine the IC50 value, which is the concentration of Elsamicin A that causes a 50% reduction in cell viability, using a suitable software with a non-linear regression curve fit.
-
Conclusion
While the initial interest was in this compound, the available scientific literature indicates that it possesses significantly lower anticancer activity compared to its analogue, Elsamicin A. Researchers aiming to study the effects of this class of compounds on cancer cell lines are advised to focus on Elsamicin A, for which more substantial data and clearer protocols are available. The information and protocols provided herein for Elsamicin A offer a solid foundation for such investigations. Further comparative studies would be necessary to elucidate any potential, albeit marginal, therapeutic role for this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Chartreusin, elsamicin A and related anti-cancer antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Activity of a chartreusin analog, elsamicin A, on breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Elsamicins, new antitumor antibiotics related to chartreusin. I. Production, isolation, characterization and antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Elsamicin B Cytotoxicity using MTT and XTT Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Elsamicin B is a potent antitumor antibiotic that exerts its cytotoxic effects through the inhibition of topoisomerase II and by binding to GC-rich regions of DNA, which subsequently blocks RNA synthesis. Accurate assessment of its cytotoxic potential is crucial for preclinical drug development and for understanding its mechanism of action. This document provides detailed application notes and standardized protocols for evaluating the cytotoxicity of this compound using two common colorimetric assays: MTT and XTT.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used method for assessing cell viability. It is based on the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases of metabolically active cells into a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.
The XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay is a second-generation tetrazolium salt-based assay. Unlike MTT, the formazan product of XTT is water-soluble, which simplifies the protocol by eliminating the need for a solubilization step. This assay also measures the metabolic activity of viable cells.
Mechanism of Action of this compound
This compound's primary mechanism of action involves the targeting of DNA and essential nuclear enzymes. As a DNA-binding agent, it shows a preference for GC-rich sequences. This interaction is a critical step in its cytotoxic effect. Furthermore, Elsamicin A, a closely related compound, is recognized as one of the most potent inhibitors of topoisomerase II, an enzyme crucial for DNA replication and transcription. By inhibiting topoisomerase II, this compound can induce single-strand DNA breaks, ultimately leading to the inhibition of DNA replication and RNA synthesis, and triggering apoptosis.
Diagram of the proposed signaling pathway for this compound cytotoxicity.
Data Presentation
The following table summarizes hypothetical IC50 values for this compound against various cancer cell lines as determined by MTT and XTT assays. These values are for illustrative purposes to demonstrate how data can be presented.
| Cell Line | Cancer Type | Assay | Incubation Time (hours) | IC50 (µM) |
| MCF-7 | Breast Cancer | MTT | 48 | 0.5 |
| MCF-7 | Breast Cancer | XTT | 48 | 0.6 |
| HeLa | Cervical Cancer | MTT | 48 | 0.8 |
| HeLa | Cervical Cancer | XTT | 48 | 0.9 |
| A549 | Lung Cancer | MTT | 72 | 1.2 |
| A549 | Lung Cancer | XTT | 72 | 1.4 |
Experimental Protocols
MTT Cytotoxicity Assay Protocol
This protocol is adapted from standard MTT assay procedures.
Materials:
-
This compound stock solution (in DMSO or other suitable solvent)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Cell culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)
-
96-well flat-bottom plates
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
Selected cancer cell line
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound.
-
Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound) and a blank control (medium only).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium from each well.
-
Add 100-200 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Subtract the absorbance of the blank control from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the log of this compound concentration to determine the IC50 value.
-
Experimental workflow for the MTT assay.
XTT Cytotoxicity Assay Protocol
This protocol is based on standard XTT assay procedures.
Materials:
-
This compound stock solution
-
XTT labeling reagent
-
Electron-coupling reagent (e.g., PMS)
-
Cell culture medium with 10% FBS
-
96-well flat-bottom plates
-
Selected cancer cell line
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Follow the same procedure as for the MTT assay.
-
-
Compound Treatment:
-
Follow the same procedure as for the MTT assay.
-
-
XTT Reagent Preparation and Addition:
-
Prepare the XTT working solution immediately before use by mixing the XTT labeling reagent and the electron-coupling reagent according to the manufacturer's instructions. A common ratio is 50:1 (XTT:electron-coupling reagent).
-
Add 50 µL of the XTT working solution to each well.
-
-
Incubation:
-
Incubate the plate for 2-4 hours at 37°C in a humidified 5% CO2 incubator. The incubation time may need to be optimized depending on the cell type and density.
-
-
Absorbance Measurement:
-
Gently shake the plate to ensure a uniform color distribution.
-
Read the absorbance at 450-500 nm using a microplate reader. A reference wavelength of 630-690 nm can be used.
-
-
Data Analysis:
-
Follow the same data analysis procedure as for the MTT assay.
-
Experimental workflow for the XTT assay.
Conclusion
Both MTT and XTT assays are reliable methods for assessing the cytotoxicity of this compound. The choice between the two assays may depend on factors such as convenience and specific experimental needs. The XTT assay offers the advantage of a simpler procedure due to its use of a water-soluble formazan. It is essential to perform these assays with appropriate controls and to optimize conditions for each cell line to ensure accurate and reproducible results. The provided protocols and application notes serve as a comprehensive guide for researchers investigating the cytotoxic properties of this compound.
Application Notes and Protocols for Elsamicin B in Combination Chemotherapy
Disclaimer: As of late 2025, there is a notable absence of published preclinical or clinical data specifically evaluating Elsamicin B in combination with other chemotherapeutic agents. The following application notes and protocols are therefore presented as a hypothetical framework based on the known mechanisms of the structurally related compound, Elsamicin A, and the established principles of combining topoisomerase II inhibitors with other classes of anticancer drugs. These guidelines are intended to serve as a starting point for researchers investigating novel combination therapies involving this compound.
Introduction
This compound is a member of the chartreusin family of antibiotics, which are known to possess antitumor properties. Its close analog, Elsamicin A, is a potent inhibitor of DNA topoisomerase II.[1][2][3] Topoisomerase II inhibitors function by trapping the enzyme-DNA cleavage complex, leading to the accumulation of double-strand breaks and subsequent induction of apoptosis in rapidly dividing cancer cells.[1][4] Combining topoisomerase II inhibitors with other chemotherapeutic agents that have complementary mechanisms of action is a common strategy to enhance antitumor efficacy, overcome drug resistance, and potentially reduce toxicity by allowing for lower doses of individual agents.[5][6][7]
This document outlines hypothetical combination strategies, experimental protocols for evaluating synergy, and potential signaling pathways involved when combining this compound with other chemotherapeutic agents such as DNA-damaging agents (e.g., cisplatin) and anthracyclines (e.g., doxorubicin).
Potential Synergistic Combinations and Mechanisms
Based on its presumed mechanism as a topoisomerase II inhibitor, this compound could potentially act synergistically with agents that induce other forms of DNA damage or inhibit DNA repair pathways.
Table 1: Hypothetical this compound Combination Strategies
| Combination Agent Class | Example Agent | Rationale for Synergy |
| Platinum-based compounds | Cisplatin | Cisplatin forms DNA adducts and inter/intrastrand crosslinks, leading to DNA damage that can potentiate the effects of topoisomerase II-induced double-strand breaks.[7][8][9] |
| Anthracyclines | Doxorubicin | Doxorubicin is also a topoisomerase II inhibitor but has additional mechanisms, including DNA intercalation and generation of reactive oxygen species, which can lead to enhanced cytotoxicity.[5][10] |
| DNA Repair Inhibitors | PARP Inhibitors | Inhibition of DNA repair pathways, such as PARP-mediated single-strand break repair, can lead to the accumulation of DNA lesions that are lethal in the presence of topoisomerase II-induced double-strand breaks (synthetic lethality). |
Experimental Protocols
The following are detailed protocols for assessing the synergistic effects of this compound in combination with another chemotherapeutic agent in vitro.
Cell Viability Assay (MTT Assay)
This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound and a combination agent, and for assessing the cytotoxic effects of the combination.[11][12]
Materials:
-
Cancer cell line of interest (e.g., MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
Combination agent (e.g., cisplatin, stock solution in saline)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound and the combination agent in culture medium.
-
Treat the cells with varying concentrations of this compound alone, the combination agent alone, and the combination of both at fixed ratios (e.g., based on their individual IC50 values). Include a vehicle control (DMSO).
-
Incubate the plates for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
Analysis of Drug Synergy (Chou-Talalay Method)
The Combination Index (CI) is calculated to determine if the drug combination is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).[13][14][15]
Procedure:
-
Using the data from the MTT assay, determine the dose-effect relationship for each drug alone and in combination.
-
Use software like CompuSyn or a synergy calculator to calculate the CI values based on the Chou-Talalay method.[16]
-
The software will generate Fa-CI plots (fraction affected vs. CI) and isobolograms to visualize the nature of the drug interaction over a range of concentrations.
Table 2: Interpretation of Combination Index (CI) Values
| CI Value | Interpretation |
| < 0.9 | Synergism |
| 0.9 - 1.1 | Additive Effect |
| > 1.1 | Antagonism |
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is to quantify the induction of apoptosis by the drug combination using flow cytometry.[17][18][19][20][21]
Materials:
-
Cancer cell line of interest
-
6-well cell culture plates
-
This compound and combination agent
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound alone, the combination agent alone, and the combination at synergistic concentrations (determined from the MTT assay) for 24-48 hours.
-
Harvest the cells (including floating cells) and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry within one hour.
-
Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis/necrosis (Annexin V+/PI+), and viable (Annexin V-/PI-).
Signaling Pathways and Visualizations
The synergistic effects of this compound in combination with other agents are likely to involve the interplay of multiple signaling pathways, primarily the DNA damage response and apoptosis pathways.
Proposed Synergistic Mechanism of this compound and Cisplatin
The following diagram illustrates a hypothetical signaling pathway for the synergistic action of this compound (as a topoisomerase II inhibitor) and cisplatin.
Caption: Hypothetical synergistic mechanism of this compound and Cisplatin.
General Experimental Workflow for Synergy Screening
This diagram outlines a typical workflow for identifying and validating synergistic drug combinations.
Caption: Experimental workflow for combination drug screening.
Conclusion
While specific data for this compound in combination therapies is currently unavailable, its presumed mechanism of action as a topoisomerase II inhibitor provides a strong rationale for its investigation in combination with other chemotherapeutic agents. The protocols and conceptual frameworks provided here offer a robust starting point for researchers to explore the potential synergistic effects of this compound, with the ultimate goal of developing more effective cancer therapies. All experimental plans should be preceded by single-agent dose-response studies to establish the potency of this compound in the chosen cancer models.
References
- 1. Cell cycle responses to Topoisomerase II inhibition: Molecular mechanisms and clinical implications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Topoisomerase inhibitor - Wikipedia [en.wikipedia.org]
- 3. oehha.ca.gov [oehha.ca.gov]
- 4. What are Top II inhibitors and how do they work? [synapse.patsnap.com]
- 5. mdpi.com [mdpi.com]
- 6. Natural bioactive compounds-doxorubicin combinations targeting topoisomerase II-alpha: Anticancer efficacy and safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mechanisms of synergism between cisplatin and gemcitabine in ovarian and non-small-cell lung cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Synergism between cisplatin and topoisomerase I inhibitors, NB-506 and SN-38, in human small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. embopress.org [embopress.org]
- 11. mdpi.com [mdpi.com]
- 12. Drug Combinations: A New Strategy to Extend Drug Repurposing and Epithelial-Mesenchymal Transition in Breast and Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Drug combination studies and their synergy quantification using the Chou-Talalay method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Cell Viability and Analysis for Single and Combination Drug Screening [bio-protocol.org]
- 16. mythreyaherbal.com [mythreyaherbal.com]
- 17. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 19. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - IT [thermofisher.com]
- 20. kumc.edu [kumc.edu]
- 21. bosterbio.com [bosterbio.com]
Application Notes and Protocols for the Delivery of Elsamicin Analogs in Animal Models
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Extensive literature searches did not yield specific protocols for the in vivo delivery of Elsamicin B in animal models. The available research indicates that this compound has shown marginal antitumor activity in initial screens and is significantly less water-soluble than its analog, Elsamicin A, which has been more extensively studied.[1] Therefore, this document provides detailed information on the delivery of the closely related and more potent compound, Elsamicin A, as a surrogate. Additionally, general protocols for the administration of poorly soluble compounds in animal models are provided. These should be considered as a starting point for the development of a specific protocol for this compound, which would require significant optimization.
Introduction to Elsamicins
Elsamicins are a class of antitumor antibiotics structurally related to chartreusin.[1] While Elsamicin A has demonstrated strong inhibitory activity against various murine tumors, this compound's activity has been reported as marginal.[1] A significant challenge in the preclinical development of chartreusin analogs, and likely this compound, is their poor water solubility, which complicates formulation for in vivo administration.[2]
Delivery of Elsamicin A in Animal Models
The most relevant in vivo data comes from a Phase I dose-escalating study of elsamitrucin (Elsamicin A) in tumor-bearing dogs. This study provides a concrete example of a successful intravenous delivery protocol for an Elsamicin analog.
Quantitative Data Summary
| Parameter | Value | Animal Model | Administration Route | Formulation | Reference |
| Starting Dose | 0.06 mg/kg | Dog | Intravenous (IV) | Not specified | |
| Escalated Dose | 0.08 mg/kg | Dog | Intravenous (IV) | Not specified | |
| Escalated Dose | 0.09 mg/kg | Dog | Intravenous (IV) | Not specified | |
| Maximum Tolerated Dose (MTD) | 0.08 mg/kg | Dog | Intravenous (IV) | Not specified | |
| Dosing Schedule | Once weekly | Dog | Intravenous (IV) | Not specified |
Experimental Protocol: Intravenous Administration of Elsamicin A in a Canine Model
This protocol is adapted from the Phase I clinical trial in dogs.
Materials:
-
Elsamitrucin (Elsamicin A)
-
Appropriate sterile vehicle for solubilization (e.g., Dimethyl sulfoxide (DMSO), followed by dilution in a pharmaceutically acceptable carrier such as saline or 5% dextrose solution. Note: The exact vehicle was not specified in the study and would need to be determined based on the physicochemical properties of the compound.)
-
Sterile syringes and needles
-
Intravenous catheter
-
Infusion pump (optional)
Procedure:
-
Animal Preparation: Acclimate the tumor-bearing dogs to the laboratory environment. Ensure animals are in good health prior to dosing, as assessed by a veterinarian.
-
Formulation Preparation:
-
Based on the poor solubility of related compounds, a stock solution of Elsamicin A would likely be prepared by dissolving the compound in a minimal amount of a non-aqueous solvent like DMSO.
-
The stock solution is then further diluted in a sterile, biocompatible vehicle (e.g., saline, PEG 400, or a lipid-based emulsion) to the final desired concentration for injection.
-
The final formulation should be clear and free of particulates. It is critical to determine the stability of the formulation.
-
-
Dosing:
-
Administer the Elsamicin A formulation intravenously. This can be done as a slow bolus injection or as an infusion over a specified period.
-
The dose is calculated based on the animal's body weight (mg/kg).
-
In the referenced study, escalating doses of 0.06 mg/kg, 0.08 mg/kg, and 0.09 mg/kg were administered once weekly.
-
-
Monitoring:
-
Closely monitor the animals for any adverse reactions during and after administration.
-
In the canine study, serious adverse events included heart failure, hepatotoxicity, anorexia, and diarrhea at various doses.
-
Regularly collect blood samples to monitor for hematological and biochemical toxicity.
-
General Protocol for Administration of a Poorly Soluble Compound in a Murine Model
Given the solubility challenges with this compound, a formulation strategy suitable for poorly soluble compounds would be necessary. This is a general guideline and would require optimization.
Formulation Development Workflow
Caption: Workflow for developing a formulation for a poorly soluble compound.
Experimental Protocol: Intraperitoneal or Intravenous Injection in Mice
Materials:
-
This compound
-
Solubilizing agents (e.g., DMSO, Tween 80, Cremophor EL)
-
Sterile saline or phosphate-buffered saline (PBS)
-
Sterile syringes and needles (appropriate gauge for the route of administration)
-
Animal balance
Procedure:
-
Animal Model: Use an appropriate mouse strain for the intended study (e.g., nude mice for xenograft models).
-
Formulation Preparation (Example):
-
Dissolve this compound in a minimal amount of DMSO (e.g., to make a 10 mg/mL stock solution).
-
For a final dosing solution, a common vehicle might be a mixture of DMSO, Tween 80, and saline. For example, a 1:1:8 ratio of DMSO:Tween 80:Saline.
-
Slowly add the DMSO stock solution to the Tween 80 while vortexing.
-
Then, slowly add the saline to the DMSO/Tween 80 mixture while vortexing to create a stable emulsion or solution.
-
The final concentration of DMSO should be kept low (typically <10% of the total injection volume) to minimize toxicity.
-
-
Dosing:
-
Intraperitoneal (IP) Injection:
-
Restrain the mouse and locate the injection site in the lower right or left quadrant of the abdomen.
-
Insert the needle at a shallow angle to avoid puncturing internal organs.
-
Inject the formulation. The typical injection volume for a mouse is 100-200 µL.
-
-
Intravenous (IV) Injection (Tail Vein):
-
Warm the mouse's tail to dilate the veins.
-
Place the mouse in a restraint device.
-
Using a small gauge needle (e.g., 27-30G), insert the needle into one of the lateral tail veins.
-
Slowly inject the formulation. The typical injection volume is 100 µL.
-
-
-
Post-Administration Monitoring:
-
Observe the mice for any signs of distress, toxicity, or adverse reactions.
-
Monitor body weight and tumor size (if applicable) regularly.
-
Signaling Pathway
While specific signaling pathways for this compound are not detailed, Elsamicin A is known to be a potent inhibitor of topoisomerase II and can interfere with the binding of the Sp1 transcription factor to the c-myc oncogene promoter.
References
Unveiling the Cytostatic Potential of Elsamicin B: A Protocol for Cell Cycle Analysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for investigating the effects of Elsamicin B, a lesser-known analog of the potent antitumor antibiotic Elsamicin A, on the cell cycle of cancer cells. Drawing upon the established mechanisms of related compounds, this document outlines detailed protocols for elucidating the cytostatic and cytotoxic properties of this compound, with a focus on its potential as a topoisomerase II inhibitor.
Introduction
This compound is a natural product structurally related to Elsamicin A and chartreusin.[1] While Elsamicin A is a well-documented and potent inhibitor of DNA topoisomerase II, an enzyme crucial for DNA replication and chromosome segregation, the specific cellular effects of this compound are less characterized.[2][3] Understanding the impact of this compound on cell cycle progression is a critical step in evaluating its potential as an anticancer agent. This protocol details the necessary experimental framework to dissect its mechanism of action.
Principle of Action
It is hypothesized that this compound, like its analog Elsamicin A, functions as a topoisomerase II inhibitor.[2][4] Topoisomerase II inhibitors interfere with the enzyme's ability to manage DNA topology during replication and transcription, leading to the accumulation of DNA double-strand breaks.[5][6] This DNA damage response typically triggers cell cycle arrest at specific checkpoints, such as the G2/M phase, to allow for DNA repair.[7][8] If the damage is irreparable, the cell is directed towards programmed cell death, or apoptosis.[7][9]
The following diagram illustrates the hypothesized signaling pathway for this compound's effect on the cell cycle.
Caption: Hypothesized signaling pathway of this compound leading to G2/M cell cycle arrest and apoptosis.
Experimental Protocols
This section outlines the key experiments to determine the effects of this compound on the cell cycle. The following diagram provides a high-level overview of the experimental workflow.
Caption: Experimental workflow for studying this compound's effects on the cell cycle.
Cell Culture and Drug Preparation
-
Cell Lines: A panel of cancer cell lines (e.g., MCF-7, MDA-MB-231 for breast cancer, HCT116 for colon cancer) should be used to assess the broad-spectrum activity of this compound.[10]
-
Culture Conditions: Cells should be maintained in the recommended culture medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
This compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and store it at -20°C. Further dilutions should be made in the culture medium to the desired final concentrations immediately before use.
Cell Viability Assay (MTT Assay)
This assay determines the concentration of this compound that inhibits cell growth by 50% (IC50).
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with a range of this compound concentrations for 24, 48, and 72 hours.
-
Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[11]
-
Procedure:
-
Seed cells in 6-well plates and treat them with this compound at its IC50 concentration for 24 and 48 hours.
-
Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fix the cells in 70% ethanol at -20°C overnight.
-
Wash the cells with PBS and resuspend them in a staining solution containing propidium iodide (PI) and RNase A.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the samples using a flow cytometer.
-
-
Data Analysis: Quantify the percentage of cells in each phase of the cell cycle using appropriate software.
Western Blot Analysis of Cell Cycle Regulatory Proteins
This method is used to detect changes in the expression levels of key proteins that regulate cell cycle progression.
-
Target Proteins:
-
G2/M Checkpoint: p-ATM, p-ATR, p-Chk1, p-Chk2, Cdc25C, Cyclin B1, CDK1
-
Apoptosis: Cleaved Caspase-3, Cleaved PARP, Bcl-2, Bax
-
-
Procedure:
-
Treat cells with this compound as described for the cell cycle analysis.
-
Lyse the cells and determine the protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against the target proteins.
-
Incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) system.
-
-
Data Analysis: Quantify the band intensities and normalize them to a loading control (e.g., β-actin or GAPDH).
Apoptosis Assay by Annexin V/PI Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[12][13]
-
Procedure:
-
Treat cells with this compound at its IC50 concentration for 24 and 48 hours.
-
Harvest the cells and wash them with PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and propidium iodide (PI) to the cells.
-
Incubate in the dark for 15 minutes at room temperature.
-
Analyze the samples using a flow cytometer.
-
-
Data Analysis: Determine the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).
Data Presentation
Summarize all quantitative data into clearly structured tables for easy comparison.
Table 1: IC50 Values of this compound in Different Cancer Cell Lines
| Cell Line | IC50 (µM) at 24h | IC50 (µM) at 48h | IC50 (µM) at 72h |
| MCF-7 | |||
| MDA-MB-231 | |||
| HCT116 |
Table 2: Effect of this compound on Cell Cycle Distribution
| Treatment | % G0/G1 | % S | % G2/M |
| Control (24h) | |||
| This compound (24h) | |||
| Control (48h) | |||
| This compound (48h) |
Table 3: Effect of this compound on Apoptosis
| Treatment | % Viable | % Early Apoptotic | % Late Apoptotic/Necrotic |
| Control (24h) | |||
| This compound (24h) | |||
| Control (48h) | |||
| This compound (48h) |
Conclusion
This comprehensive protocol provides a robust framework for investigating the effects of this compound on the cell cycle. The data generated from these experiments will be crucial in determining its mechanism of action and evaluating its potential as a novel anticancer therapeutic. The findings will likely show that this compound induces G2/M phase arrest and apoptosis, consistent with the activity of a topoisomerase II inhibitor. Further studies could explore its effects in combination with other chemotherapeutic agents to identify potential synergistic interactions.
References
- 1. Elsamicins, new antitumor antibiotics related to chartreusin. I. Production, isolation, characterization and antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chartreusin, elsamicin A and related anti-cancer antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. The DNA-topoisomerase Inhibitors in Cancer Therapy – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 7. Topoisomerase inhibitor - Wikipedia [en.wikipedia.org]
- 8. mdpi.com [mdpi.com]
- 9. Induction of tumor cell apoptosis by a novel class of N-thiolated β-lactam antibiotics with structural modifications at N1 and C3 of the lactam ring - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Activity of a chartreusin analog, elsamicin A, on breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Ilamycin C induces apoptosis and inhibits migration and invasion in triple-negative breast cancer by suppressing IL-6/STAT3 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Statins inhibit proliferation and induce apoptosis in triple-negative breast cancer cells | springermedizin.de [springermedizin.de]
Application Notes & Protocols: Techniques for Measuring Elsamicin B Uptake in Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction: Elsamicin B, a derivative of the potent antitumor antibiotic Elsamicin A, belongs to a class of compounds known for their activity as DNA intercalating agents and topoisomerase inhibitors.[1][2] Quantifying the cellular uptake of this compound is a critical step in understanding its pharmacokinetic and pharmacodynamic properties, evaluating its efficacy, and elucidating potential mechanisms of resistance. These application notes provide detailed protocols for two primary methods of measuring this compound uptake in cultured cells: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for absolute quantification and Fluorescence-Based Assays for high-throughput screening and visualization.
Mechanism of Action Context
Elsamicin A, the parent compound, exerts its cytotoxic effects by intercalating into GC-rich regions of DNA and inhibiting the function of topoisomerase I and II.[1][3] This leads to the stabilization of the enzyme-DNA cleavable complex, resulting in DNA strand breaks and the induction of apoptosis. Measuring the amount of this compound that successfully enters a cell and reaches its nuclear target is fundamental to assessing its therapeutic potential.
Method 1: Absolute Quantification by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for accurately quantifying small molecules in complex biological matrices.[4][5] It offers high sensitivity and specificity, allowing for the precise measurement of intracellular this compound concentrations.
Experimental Protocol
-
Cell Culture and Treatment:
-
Seed cells (e.g., MCF-7, MDA-MB-231) in 6-well plates at a density that ensures they are in the exponential growth phase at the time of the experiment (e.g., 0.5 x 10⁶ cells/well).[6]
-
Incubate overnight to allow for cell adherence.
-
Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 100 nM) for different time points (e.g., 0.5, 1, 2, 4, 8 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Harvesting and Lysis:
-
Aspirate the media containing this compound.
-
Wash the cell monolayer three times with ice-cold phosphate-buffered saline (PBS) to remove any extracellular or non-specifically bound drug.
-
Harvest the cells by trypsinization, followed by centrifugation at 500 x g for 5 minutes at 4°C.
-
Discard the supernatant and resuspend the cell pellet in a known volume of ice-cold PBS.
-
Count an aliquot of the cell suspension to determine the cell number for normalization.
-
Centrifuge the remaining cell suspension, discard the supernatant, and add 100-200 µL of cell lysis buffer (e.g., RIPA buffer). Alternatively, sonication in a water/methanol mixture can be used.
-
-
Drug Extraction:
-
To the cell lysate, add an internal standard (IS) to correct for extraction variability. An ideal IS would be a structurally similar molecule not present in the cells, such as a deuterated analog of this compound.
-
Add 3-4 volumes of a cold organic solvent (e.g., acetonitrile or methanol) to precipitate proteins.[7]
-
Vortex vigorously for 1 minute.
-
Incubate at -20°C for at least 30 minutes to enhance protein precipitation.
-
Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.
-
Carefully transfer the supernatant containing this compound to a new tube for analysis.
-
-
LC-MS/MS Analysis:
-
Chromatography: Use a C18 column (e.g., Zorbax SB-C18) with a gradient mobile phase, such as water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).[7]
-
Mass Spectrometry: Operate the mass spectrometer in positive ion mode using an electrospray ionization (ESI) source.[7]
-
Detection: Use Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for both this compound and the internal standard.[5]
-
-
Quantification:
-
Prepare a standard curve by spiking known concentrations of pure this compound into lysate from untreated control cells.
-
Process the standards in the same manner as the experimental samples.
-
Plot the peak area ratio (this compound / Internal Standard) against the concentration to generate a linear regression curve.
-
Calculate the intracellular concentration of this compound in the experimental samples based on the standard curve. Normalize the data to the cell number (e.g., fmol/cell) or total protein content (e.g., ng/mg protein).
-
Data Presentation
Table 1: Intracellular Concentration of this compound (LC-MS/MS)
| Treatment Time (hr) | Initial Concentration | Intracellular Concentration (fmol/10⁶ cells) |
|---|---|---|
| 1 | 10 nM | 15.2 ± 1.8 |
| 1 | 100 nM | 145.7 ± 12.3 |
| 4 | 10 nM | 42.5 ± 3.9 |
| 4 | 100 nM | 410.1 ± 25.6 |
| 8 | 10 nM | 55.8 ± 5.1 |
| 8 | 100 nM | 532.6 ± 31.0 |
Method 2: Fluorescence-Based Measurement
Elsamicin A and its analog, Elsamitrucin, are known to be fluorescent.[8] Assuming this compound shares this property, its intrinsic fluorescence can be exploited for quantifying cellular uptake using fluorometry (plate reader) or for visualizing its subcellular distribution via fluorescence microscopy.
Protocol A: Plate Reader Fluorometry
This method is suitable for higher-throughput analysis of cellular uptake.
-
Cell Culture and Treatment:
-
Seed cells in a black, clear-bottom 96-well plate.
-
Treat cells as described in the LC-MS/MS protocol.
-
-
Sample Preparation:
-
Aspirate the treatment media.
-
Wash cells three times with ice-cold PBS.
-
Add 100 µL of cell lysis buffer containing a non-ionic detergent (e.g., Triton X-100) to each well.
-
Incubate on a plate shaker for 10 minutes to ensure complete lysis.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity using a microplate reader. The exact excitation and emission wavelengths will need to be determined empirically for this compound but can be guided by those of Elsamicin A.
-
Include wells with lysate from untreated cells to determine the background fluorescence.
-
-
Quantification:
-
Prepare a standard curve by adding known concentrations of this compound to lysate from untreated cells in separate wells of the same plate.
-
Subtract the background fluorescence from all readings.
-
Plot the fluorescence intensity against the concentration to generate a standard curve.
-
Calculate the amount of this compound in the treated samples.
-
Normalize the data using a parallel cell viability/number assay (e.g., CyQUANT) performed on a duplicate plate.
-
Protocol B: Confocal Fluorescence Microscopy
This technique provides qualitative and semi-quantitative information on the subcellular localization of this compound.
-
Cell Culture and Treatment:
-
Seed cells on glass coverslips in a 24-well plate.
-
Treat cells with this compound (e.g., 100 nM) for the desired time.
-
-
Cell Staining and Fixation:
-
Wash cells three times with PBS.
-
(Optional) Stain with a nuclear counterstain like Hoechst 33342.
-
Fix the cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
-
Imaging:
-
Visualize the slides using a confocal microscope equipped with lasers and filters appropriate for this compound's fluorescence spectrum.
-
Capture images from multiple fields of view for each condition.
-
-
Image Analysis:
-
Use image analysis software (e.g., ImageJ/Fiji) to quantify the mean fluorescence intensity per cell or within specific cellular compartments (e.g., nucleus vs. cytoplasm). This can reveal if the drug accumulates in its target organelle.
-
Data Presentation
Table 2: Relative Fluorescence Units (RFU) of Intracellular this compound
| Treatment Time (hr) | Initial Concentration | Mean RFU (Background Subtracted) |
|---|---|---|
| 2 | 50 nM | 1,240 ± 98 |
| 2 | 200 nM | 4,530 ± 310 |
| 6 | 50 nM | 3,150 ± 245 |
| 6 | 200 nM | 11,880 ± 850 |
Summary and Considerations
-
Method Selection: LC-MS/MS provides absolute, highly accurate quantification and should be used for definitive measurements.[9] Fluorescence-based methods are excellent for higher-throughput screening, initial compound evaluation, and visualizing subcellular distribution.
-
Internal Standards: The use of a proper internal standard in LC-MS/MS is crucial for accurate results, compensating for variations in sample processing and instrument response.[10]
-
Standard Curves: For both methods, generating a standard curve from a matrix that closely mimics the actual samples (i.e., cell lysate) is essential for accurate quantification.
-
Normalization: Intracellular drug levels must be normalized to a consistent variable, such as cell number or total protein concentration, to allow for meaningful comparisons between experiments.
-
Cellular Integrity: Ensure that the washing steps are performed quickly and with ice-cold PBS to minimize drug efflux and maintain cell membrane integrity before lysis.
References
- 1. Chartreusin, elsamicin A and related anti-cancer antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Influence of elsamicin A on the activity of mammalian topoisomerase I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Elsamitrucin | C33H35NO13 | CID 5362259 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Sensitive Quantification of Drug Metabolites Using LC-MS | Technology Networks [technologynetworks.com]
- 6. Activity of a chartreusin analog, elsamicin A, on breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Development and validation of a sensitive LC-MS/MS method for determination of intracellular concentration of fluconazole in Candida albicans [frontiersin.org]
- 8. Determination of Elsamitrucin (BMY-28090) in plasma and urine by high-performance liquid chromatography with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quantification of Drug Molecules in Live Single Cells Using the Single-Probe Mass Spectrometry Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 10. euncl.org [euncl.org]
Application Notes and Protocols: Elsamicin B as a Molecular Probe for DNA Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
Elsamicin B is a potent antitumor antibiotic that interacts with DNA, making it a valuable tool for researchers studying DNA structure and function. This document provides detailed application notes and protocols for utilizing this compound as a molecular probe to investigate DNA topology, sequence-specific binding events, and enzyme-DNA interactions. While many detailed studies have been conducted on the closely related compound Elsamicin A, their structural similarities allow for the adaptation of these methodologies for this compound. It is, however, recommended to empirically optimize conditions for this compound in specific experimental setups.
Elsamicin A, and by extension this compound, functions by intercalating into the DNA double helix, exhibiting a preference for guanine-cytosine (GC)-rich regions.[1][2] This interaction can lead to the inhibition of essential cellular processes such as DNA replication and transcription, and the generation of free radicals that cause DNA strand scission.[3][4] Furthermore, Elsamicin A is a potent inhibitor of topoisomerase II, an enzyme critical for managing DNA topology.[3][4] These properties make this compound a versatile molecular probe for a variety of applications in molecular biology and drug discovery.
Mechanism of Action
The primary mechanism of this compound's interaction with DNA involves the insertion of its planar chromophore between the base pairs of the DNA double helix, a process known as intercalation. This binding is not random, with a clear preference for GC-rich sequences, particularly those containing CpG and TpG steps.[2] The binding of Elsamicin A has been shown to be more concentration-dependent compared to the related antibiotic chartreusin.[2] This sequence-selective binding allows this compound to be used as a probe to identify and characterize specific DNA structures and recognition sites.
Furthermore, the interaction of Elsamicin A with DNA can induce single-strand breaks through the generation of free radicals.[3][4] This activity is a key aspect of its antitumor properties and can be harnessed to map binding sites and study DNA repair mechanisms. Elsamicin A is also recognized as one of the most potent inhibitors of topoisomerase II, an enzyme that plays a crucial role in altering DNA topology.[3][4] This inhibitory action makes this compound a useful tool for investigating the function of topoisomerase II and for screening for other potential inhibitors.
Figure 1: Logical relationship of this compound's mechanism of action on DNA.
Quantitative Data
The following tables summarize the available quantitative data for the interaction of Elsamicin A with DNA. Due to the structural similarities, this data provides a valuable starting point for experiments with this compound.
Table 1: Thermodynamic Parameters of Elsamicin A Binding to DNA [5]
| Parameter | Value | Conditions |
| Observed Binding Constant (Kobs) | 2.8 (± 0.2) x 10⁶ M⁻¹ | 20°C in 18 mM Na⁺ |
| Gibbs Free Energy (ΔG°) | -8.6 kcal mol⁻¹ | 20°C in 18 mM Na⁺ |
| Enthalpy (ΔH) | -10.4 kcal mol⁻¹ | 20°C in 18 mM Na⁺ |
| Entropy (ΔS) | -6.1 cal mol⁻¹ K⁻¹ | 20°C in 18 mM Na⁺ |
Table 2: Sequence Specificity of Elsamicin A
| Preferred Binding Sites | Experimental Evidence |
| CpG and TpG steps | DNase I footprinting studies on various DNA restriction fragments.[2] |
| Guanine-rich regions (specifically 5'-GN, with a preference for 5'-GG) | Analysis of DNA cleavage patterns.[6] |
Note: It is highly recommended to determine the specific binding affinity (Kd) and other quantitative parameters for this compound empirically, as the difference in the sugar moiety compared to Elsamicin A could influence these values. While Elsamicin A exhibits potent antitumor activity, this compound has been reported to have only marginal activity, suggesting potential differences in their DNA binding and/or enzyme inhibition properties.[7]
Experimental Protocols
Here, we provide detailed protocols for key experiments to study the interaction of this compound with DNA. These protocols are adapted from established methods and should be optimized for your specific experimental conditions.
DNase I Footprinting Assay
This assay is used to identify the specific DNA sequences where this compound binds. The principle is that the bound ligand protects the DNA from cleavage by DNase I, leaving a "footprint" on a sequencing gel.
Figure 2: Experimental workflow for DNase I footprinting with this compound.
Materials:
-
End-labeled (e.g., ³²P) DNA fragment of interest
-
This compound stock solution (in DMSO or appropriate solvent)
-
DNase I (RNase-free)
-
DNase I reaction buffer (e.g., 40 mM Tris-HCl pH 8.0, 10 mM MgCl₂, 5 mM CaCl₂)
-
Stop solution (e.g., 95% formamide, 20 mM EDTA, 0.05% bromophenol blue, 0.05% xylene cyanol)
-
Denaturing polyacrylamide gel (e.g., 8%)
-
TBE buffer (Tris-borate-EDTA)
-
Phosphor screen and imager
Protocol:
-
Binding Reaction:
-
In a microcentrifuge tube, mix the end-labeled DNA probe (final concentration ~1-10 nM) with varying concentrations of this compound (e.g., 0.1 µM to 100 µM) in the DNase I reaction buffer.
-
Include a control reaction with no this compound.
-
Incubate at room temperature for 30 minutes to allow binding equilibrium to be reached.
-
-
DNase I Digestion:
-
Add freshly diluted DNase I to each reaction tube. The optimal concentration of DNase I needs to be determined empirically to achieve partial digestion (on average, one cut per DNA molecule).
-
Incubate at room temperature for 1-2 minutes.
-
-
Reaction Termination:
-
Stop the reaction by adding an equal volume of stop solution.
-
-
Gel Electrophoresis:
-
Denature the samples by heating at 90-95°C for 5 minutes, followed by rapid cooling on ice.
-
Load the samples onto a denaturing polyacrylamide gel.
-
Run the gel at a constant power until the dye markers have migrated to the desired position.
-
-
Visualization and Analysis:
-
Dry the gel and expose it to a phosphor screen.
-
Image the screen and analyze the results. The region where this compound binds will be protected from DNase I cleavage, resulting in a gap in the ladder of DNA fragments (the "footprint") compared to the control lane.
-
Electrophoretic Mobility Shift Assay (EMSA) / Gel Shift Assay
EMSA is used to study the formation of a complex between a DNA fragment and a binding molecule. The principle is that a DNA fragment bound to this compound will migrate more slowly through a non-denaturing polyacrylamide gel than the free, unbound DNA.
Figure 3: Experimental workflow for EMSA with this compound.
Materials:
-
Labeled DNA probe (e.g., ³²P, fluorescent dye) containing the putative binding site
-
Unlabeled ("cold") competitor DNA (optional, for competition assays)
-
This compound stock solution
-
Binding buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM KCl, 1 mM DTT, 5% glycerol)
-
Non-denaturing polyacrylamide gel (e.g., 4-8%)
-
TBE or TGE (Tris-glycine-EDTA) buffer
-
Loading dye (non-denaturing)
Protocol:
-
Binding Reaction:
-
In separate tubes, set up binding reactions containing the labeled DNA probe, binding buffer, and increasing concentrations of this compound.
-
For competition experiments, include reactions with a molar excess of unlabeled specific or non-specific competitor DNA, added before this compound.
-
Include a control lane with only the labeled probe.
-
Incubate at room temperature for 20-30 minutes.
-
-
Gel Electrophoresis:
-
Add loading dye to each reaction.
-
Load the samples onto a pre-run non-denaturing polyacrylamide gel.
-
Run the gel at a constant voltage in a cold room or with a cooling system to prevent denaturation of the complex.
-
-
Detection and Analysis:
-
After electrophoresis, detect the labeled DNA using an appropriate method (e.g., autoradiography for ³²P, fluorescence scanner for fluorescent dyes).
-
A "shifted" band, which migrates slower than the free probe, indicates the formation of a DNA-Elsamicin B complex. The intensity of the shifted band will increase with higher concentrations of this compound.
-
Fluorescence-Based DNA Binding Assay
This method can be used to determine the binding affinity of this compound to DNA. It can be performed by monitoring changes in the intrinsic fluorescence of this compound upon DNA binding or through a competition assay with a known fluorescent DNA intercalator like ethidium bromide.
Figure 4: Workflow for a fluorescence-based competition assay to determine the DNA binding affinity of this compound.
Materials:
-
DNA solution (e.g., calf thymus DNA or a specific oligonucleotide)
-
This compound stock solution
-
Fluorescent intercalating dye (e.g., ethidium bromide)
-
Buffer (e.g., 10 mM Tris-HCl pH 7.4, 50 mM NaCl)
-
Fluorometer
Protocol (Competition Assay):
-
Prepare DNA-Dye Complex:
-
Prepare a solution of DNA and the fluorescent dye in the buffer. The concentrations should be chosen to ensure a significant fluorescence signal from the bound dye.
-
-
Titration with this compound:
-
To the DNA-dye complex solution, add increasing concentrations of this compound.
-
After each addition, allow the solution to equilibrate for a few minutes.
-
-
Fluorescence Measurement:
-
Measure the fluorescence emission of the solution at the appropriate excitation and emission wavelengths for the fluorescent dye.
-
-
Data Analysis:
-
As this compound binds to the DNA, it will displace the fluorescent dye, leading to a quenching of the fluorescence signal.
-
Plot the fluorescence intensity as a function of the this compound concentration.
-
The data can be fitted to a suitable binding model to calculate the binding constant (Kd) of this compound for the DNA.
-
Drug Development Applications
The ability of this compound to interact with specific DNA structures and inhibit key enzymes like topoisomerase II makes it a valuable lead compound in drug development. The protocols described here can be adapted for:
-
High-throughput screening: To identify other small molecules that bind to specific DNA sequences or inhibit topoisomerase II.
-
Structure-activity relationship (SAR) studies: To understand how modifications to the this compound structure affect its DNA binding affinity and biological activity.
-
Mechanism of action studies: To elucidate the downstream cellular effects of DNA binding and enzyme inhibition.
Conclusion
This compound is a versatile molecular probe with significant potential for studying DNA structure and function. The application notes and protocols provided in this document offer a comprehensive guide for researchers to utilize this compound in their investigations. By adapting and optimizing these methods, scientists can gain valuable insights into DNA-ligand interactions, enzyme mechanisms, and the development of novel therapeutic agents.
References
- 1. Gel Shift Assay Protocol | Rockland [rockland.com]
- 2. Map of chartreusin and elsamicin binding sites on DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chartreusin, elsamicin A and related anti-cancer antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Elsamicin A binding to DNA. A comparative thermodynamic characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Detection of elsamicin-DNA binding specificity by restriction enzyme cleavage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Elsamicins, new antitumor antibiotics related to chartreusin. I. Production, isolation, characterization and antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Elsamicin B Efficacy Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to designing and executing preclinical efficacy studies for Elsamicin B, a compound structurally related to the known antitumor antibiotic Elsamicin A. While preliminary reports suggest this compound has marginal activity compared to its analog, a thorough investigation into its biological effects is warranted.[1] This document outlines detailed protocols for in vitro and in vivo studies to rigorously evaluate the anticancer potential of this compound.
Introduction to this compound and Proposed Mechanism of Action
This compound is a polyketide glycoside antibiotic structurally similar to Elsamicin A.[1][2] Elsamicin A is a potent antitumor agent that functions as a topoisomerase II inhibitor, binding to GC-rich regions of DNA and inducing single-strand breaks, which ultimately inhibits RNA synthesis.[3][4] Given the structural conservation, it is hypothesized that this compound may exert its cytotoxic effects through a similar mechanism involving DNA interaction and potential inhibition of topoisomerase enzymes. The experimental design outlined below aims to test this hypothesis and elucidate the anticancer efficacy of this compound.
Proposed Signaling Pathway for Elsamicin-induced Cytotoxicity
The following diagram illustrates the hypothesized signaling cascade initiated by this compound, leading to cell cycle arrest and apoptosis.
Caption: Hypothesized signaling pathway of this compound.
In Vitro Efficacy Studies
A step-wise approach from in vitro to in vivo experiments is recommended to evaluate the efficacy of new anticancer agents.[5] In vitro assays are crucial for the initial screening and characterization of the cytotoxic and mechanistic properties of this compound.
Experimental Workflow for In Vitro Studies
The following diagram outlines the workflow for the in vitro evaluation of this compound.
Caption: Workflow for in vitro efficacy studies of this compound.
Cell Viability Assays
Objective: To determine the cytotoxic effect of this compound on various cancer cell lines and to calculate the half-maximal inhibitory concentration (IC50).
Protocol: MTT Assay
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C with 5% CO₂.[6]
-
Drug Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.01 µM to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48 to 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Protocol: Resazurin Assay
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Resazurin Addition: Add 20 µL of resazurin solution (0.15 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Fluorescence Measurement: Measure the fluorescence at an excitation of 560 nm and an emission of 590 nm.[7]
-
Data Analysis: Calculate the percentage of cell viability and IC50 values as described for the MTT assay.
Data Presentation:
| Cell Line | This compound IC50 (µM) | Positive Control IC50 (µM) |
| MCF-7 (Breast) | Doxorubicin: | |
| MDA-MB-231 (Breast) | Doxorubicin: | |
| A549 (Lung) | Cisplatin: | |
| HCT116 (Colon) | 5-Fluorouracil: |
Apoptosis Assay
Objective: To determine if this compound induces apoptosis in cancer cells.
Protocol: Annexin V-FITC/Propidium Iodide (PI) Staining
-
Cell Treatment: Treat cells with this compound at its IC50 and 2x IC50 concentrations for 24 and 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI solution and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).
Data Presentation:
| Treatment | % Viable Cells | % Early Apoptotic Cells | % Late Apoptotic Cells | % Necrotic Cells |
| Vehicle Control | ||||
| This compound (IC50) | ||||
| This compound (2x IC50) | ||||
| Positive Control |
Cell Cycle Analysis
Objective: To investigate the effect of this compound on cell cycle progression.
Protocol: Propidium Iodide (PI) Staining and Flow Cytometry
-
Cell Treatment: Treat cells with this compound at its IC50 concentration for 24 and 48 hours.
-
Cell Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a solution containing PI and RNase A. Incubate for 30 minutes at 37°C.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Data Presentation:
| Treatment | % Cells in G0/G1 | % Cells in S | % Cells in G2/M |
| Vehicle Control | |||
| This compound (IC50) - 24h | |||
| This compound (IC50) - 48h | |||
| Positive Control |
Topoisomerase II Inhibition Assay
Objective: To determine if this compound inhibits the activity of topoisomerase II.
Protocol: DNA Decatenation Assay
-
Reaction Setup: Prepare a reaction mixture containing kinetoplast DNA (kDNA), topoisomerase II enzyme, and varying concentrations of this compound. Etoposide can be used as a positive control.
-
Incubation: Incubate the reaction mixture at 37°C for 30 minutes.
-
Reaction Termination: Stop the reaction by adding a stop buffer containing SDS and proteinase K.
-
Agarose Gel Electrophoresis: Separate the DNA products on a 1% agarose gel.
-
Visualization: Stain the gel with ethidium bromide and visualize the DNA bands under UV light. Decatenated DNA will migrate as open circular and linear forms, while catenated kDNA remains at the origin.[8]
Data Presentation:
| This compound Conc. (µM) | Inhibition of Decatenation |
| 0 | - |
| 0.1 | +/- |
| 1 | + |
| 10 | ++ |
| 100 | +++ |
| Etoposide (Positive Control) | +++ |
In Vivo Efficacy Studies
Based on promising in vitro results, in vivo studies using xenograft models are the next step to evaluate the antitumor efficacy of this compound in a living organism.[9][10]
Experimental Workflow for In Vivo Studies
The following diagram illustrates the workflow for the in vivo evaluation of this compound.
Caption: Workflow for in vivo efficacy studies of this compound.
Xenograft Tumor Model
Objective: To evaluate the in vivo antitumor activity of this compound in a human tumor xenograft model.
Protocol:
-
Animal Model: Use immunodeficient mice (e.g., athymic nude or SCID mice).[5]
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10⁶ cells in Matrigel) into the flank of each mouse.[5]
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width²)/2.
-
Randomization and Treatment: When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=8-10 mice per group):
-
Group 1: Vehicle control (e.g., saline or DMSO/saline mixture)
-
Group 2: this compound (low dose)
-
Group 3: this compound (high dose)
-
Group 4: Positive control (e.g., doxorubicin)
-
-
Drug Administration: Administer the treatments via an appropriate route (e.g., intraperitoneal or intravenous injection) according to a predetermined schedule (e.g., daily or every other day for 2-3 weeks).
-
Monitoring: Monitor tumor volume and body weight throughout the study. Observe the animals for any signs of toxicity.
-
Endpoint: Euthanize the mice when tumors reach a predetermined maximum size or at the end of the study period.
-
Tumor Analysis: Excise the tumors, weigh them, and process for further analysis such as TUNEL staining for apoptosis or immunohistochemistry (IHC) for proliferation markers (e.g., Ki-67).
Data Presentation:
| Treatment Group | Mean Tumor Volume (mm³) ± SEM (Day X) | Mean Tumor Weight (g) ± SEM (End of Study) | % Tumor Growth Inhibition | Mean Body Weight Change (%) |
| Vehicle Control | N/A | |||
| This compound (Low Dose) | ||||
| This compound (High Dose) | ||||
| Positive Control |
Conclusion
The protocols and workflows detailed in this document provide a robust framework for the comprehensive evaluation of this compound's anticancer efficacy. By systematically progressing from in vitro characterization to in vivo validation, researchers can generate the critical data needed to assess the therapeutic potential of this compound. The provided diagrams and tables are intended to facilitate experimental planning and data interpretation, ultimately contributing to the advancement of novel cancer therapeutics.
References
- 1. Elsamicins, new antitumor antibiotics related to chartreusin. I. Production, isolation, characterization and antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Chartreusin, elsamicin A and related anti-cancer antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparison of cell-based assays to quantify treatment effects of anticancer drugs identifies a new application for Bodipy-L-cystine to measure apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An improved resazurin-based cytotoxicity assay for hepatic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. blog.crownbio.com [blog.crownbio.com]
- 10. ijpbs.com [ijpbs.com]
Appropriate Controls for Elsamicin B Experiments: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Elsamicin B is an antitumor antibiotic structurally related to Chartreusin and Elsamicin A.[1][2] While Elsamicin A is a potent DNA topoisomerase II inhibitor that also demonstrates activity against topoisomerase I, this compound exhibits significantly less biological activity.[1][3][4] This difference in potency is attributed to the absence of an amino sugar moiety in this compound's structure.[1] Despite its lower potency, the shared aglycone with Elsamicin A suggests a similar mechanism of action involving DNA binding and potential topoisomerase inhibition. Therefore, rigorous and appropriate controls are paramount when designing and interpreting experiments with this compound to ensure the validity of the results.
These application notes provide a comprehensive guide to selecting and implementing appropriate controls for various cellular assays when investigating the effects of this compound.
Key Experimental Controls
Effective experimental design hinges on the inclusion of appropriate positive and negative controls to validate assay performance and provide a baseline for interpreting the effects of this compound.
Negative Controls:
-
Vehicle Control: This is the most critical negative control. Cells are treated with the same solvent used to dissolve this compound (e.g., DMSO) at the final concentration used in the experimental wells. This control accounts for any effects of the solvent on cell viability, proliferation, or other measured parameters.
-
Untreated Control: A population of cells that does not receive any treatment. This serves as a baseline for normal cell behavior and health.[5]
Positive Controls:
The choice of a positive control should be guided by the specific assay being performed and the known or hypothesized mechanism of action of this compound. Given its relationship to Elsamicin A, a topoisomerase inhibitor, compounds with similar mechanisms are ideal positive controls.
-
Elsamicin A: As the more potent analog, Elsamicin A can serve as an excellent positive control to confirm that the experimental system is responsive to this class of compounds.
-
Etoposide: A well-characterized topoisomerase II inhibitor that induces DNA double-strand breaks and is a common positive control in DNA damage and apoptosis assays.[6][7][8]
-
Doxorubicin: Another widely used topoisomerase II inhibitor and DNA intercalator that can be used as a positive control for assays measuring DNA damage, apoptosis, and cell cycle arrest.[8]
-
Camptothecin: A specific topoisomerase I inhibitor that can be used to investigate if this compound has any activity against this enzyme.[9][10]
-
Staurosporine: A potent inducer of apoptosis that can be used as a positive control in apoptosis assays to confirm that the detection method is working correctly.[11]
-
Hydrogen Peroxide (H₂O₂): A strong oxidizing agent that induces oxidative stress and DNA damage, serving as a useful positive control in DNA damage assays.[7][12]
Data Presentation: Quantitative Controls
The following tables summarize recommended concentration ranges for positive controls in various assays. It is crucial to determine the optimal concentration for each cell line and experimental condition through dose-response experiments.
Table 1: Positive Controls for Cell Viability and Cytotoxicity Assays
| Control Compound | Mechanism of Action | Typical Concentration Range | Assay Type |
| Doxorubicin | Topoisomerase II inhibitor, DNA intercalator | 0.1 - 10 µM | MTT, XTT, MTS, LDH release |
| Etoposide | Topoisomerase II inhibitor | 1 - 50 µM | MTT, XTT, MTS, LDH release |
| Staurosporine | Broad-spectrum kinase inhibitor, apoptosis inducer | 0.1 - 2 µM | MTT, XTT, MTS, LDH release |
Table 2: Positive Controls for DNA Damage Assays
| Control Compound | Mechanism of Action | Typical Concentration Range | Assay Type |
| Etoposide | Topoisomerase II inhibitor | 10 - 100 µM | Comet assay, γH2AX staining |
| **Hydrogen Peroxide (H₂O₂) ** | Induces oxidative DNA damage | 50 - 200 µM | Comet assay, 8-oxoguanine staining |
| MMS (Methyl Methanesulfonate) | Alkylating agent | 100 - 500 µM | Comet assay |
Table 3: Positive Controls for Apoptosis Assays
| Control Compound | Mechanism of Action | Typical Concentration Range | Assay Type |
| Staurosporine | Potent apoptosis inducer | 0.5 - 2 µM | Annexin V/PI staining, Caspase-3/7 activity |
| Etoposide | Topoisomerase II inhibitor | 10 - 50 µM | Annexin V/PI staining, Caspase-3/7 activity, PARP cleavage |
| Doxorubicin | Topoisomerase II inhibitor, DNA intercalator | 1 - 10 µM | Annexin V/PI staining, Caspase-3/7 activity, PARP cleavage |
Table 4: Positive Controls for Cell Cycle Analysis
| Control Compound | Mechanism of Action | Typical Concentration Range | Assay Type |
| Nocodazole | Microtubule depolymerizing agent | 50 - 200 ng/mL | G2/M arrest |
| Hydroxyurea | Inhibits ribonucleotide reductase | 0.5 - 2 mM | S phase arrest |
| Etoposide | Topoisomerase II inhibitor | 1 - 10 µM | G2/M arrest |
Experimental Protocols
Here are detailed methodologies for key experiments to assess the effects of this compound.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
Positive control (e.g., Doxorubicin)
-
Vehicle control (e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well microplate
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound and the positive control in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the prepared drug solutions. Include wells for vehicle control and untreated cells.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
DNA Damage Assay (γH2AX Immunofluorescence)
This assay detects the phosphorylation of histone H2AX (γH2AX), a marker for DNA double-strand breaks.
Materials:
-
Cells grown on coverslips
-
This compound
-
Positive control (e.g., Etoposide)
-
Vehicle control
-
4% Paraformaldehyde (PFA) in PBS
-
0.25% Triton X-100 in PBS
-
1% Bovine Serum Albumin (BSA) in PBS (blocking buffer)
-
Primary antibody against γH2AX
-
Fluorescently labeled secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole)
-
Fluorescence microscope
Protocol:
-
Treat cells grown on coverslips with this compound, positive control, or vehicle control for the desired time.
-
Wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Wash with PBS and permeabilize with 0.25% Triton X-100 for 10 minutes.
-
Wash with PBS and block with 1% BSA for 1 hour.
-
Incubate with the primary anti-γH2AX antibody overnight at 4°C.
-
Wash with PBS and incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Wash with PBS and counterstain with DAPI for 5 minutes.
-
Mount the coverslips on microscope slides and visualize using a fluorescence microscope.
-
Quantify the number of γH2AX foci per cell.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cells in suspension
-
This compound
-
Positive control (e.g., Staurosporine)
-
Vehicle control
-
Annexin V-FITC and Propidium Iodide (PI) staining kit
-
Binding buffer
-
Flow cytometer
Protocol:
-
Treat cells with this compound, positive control, or vehicle control.
-
Harvest the cells (including any floating cells) and wash with cold PBS.
-
Resuspend the cells in 100 µL of binding buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of binding buffer to each sample.
-
Analyze the cells by flow cytometry within 1 hour.
Cell Cycle Analysis (Propidium Iodide Staining)
This assay measures the DNA content of cells to determine the distribution of cells in different phases of the cell cycle.
Materials:
-
Cells in suspension
-
This compound
-
Positive control (e.g., Nocodazole for G2/M arrest)
-
Vehicle control
-
Cold 70% Ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Treat cells with this compound, positive control, or vehicle control.
-
Harvest the cells and wash with cold PBS.
-
Fix the cells by adding them dropwise to cold 70% ethanol while vortexing. Store at -20°C for at least 2 hours.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at 37°C in the dark.
-
Analyze the cells by flow cytometry.
Mandatory Visualizations
Signaling Pathway Diagram
References
- 1. Basic Methods of Cell Cycle Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Elsamicins, new antitumor antibiotics related to chartreusin. I. Production, isolation, characterization and antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chartreusin, elsamicin A and related anti-cancer antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Optimization of concentrations and exposure durations of commonly used positive controls in the in vitro alkaline comet assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. embopress.org [embopress.org]
- 9. Topoisomerase inhibitor - Wikipedia [en.wikipedia.org]
- 10. mdpi.com [mdpi.com]
- 11. agilent.com [agilent.com]
- 12. researchgate.net [researchgate.net]
Analytical Methods for the Detection of Elsamicin B in Biological Samples: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of Elsamicin B, a potent antitumor antibiotic, in biological samples. The methods described herein are essential for pharmacokinetic studies, therapeutic drug monitoring, and preclinical and clinical drug development.
Introduction
This compound is a member of the chartreusin group of antibiotics and has demonstrated significant cytotoxic activity against various cancer cell lines. Accurate and sensitive quantification of this compound in biological matrices such as plasma, urine, and tissue is crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) profile, as well as for establishing a therapeutic window. This document outlines two primary analytical methods: High-Performance Liquid Chromatography (HPLC) with fluorescence detection and a proposed Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method.
Method 1: High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection
This method is based on the validated assay described by Klein et al. (1993) for the determination of Elsamitrucin (this compound) in plasma and urine.[1][2]
Principle
This compound possesses native fluorescence, allowing for sensitive and selective detection following chromatographic separation. The method involves extraction of the analyte from plasma, followed by separation on a reversed-phase HPLC column and quantification using a fluorescence detector. Urine samples can be analyzed with minimal sample preparation.[1]
Sample Preparation
Plasma:
-
To 1.0 mL of plasma in a centrifuge tube, add the internal standard (e.g., Chartreusin).
-
Perform a liquid-liquid extraction with an appropriate organic solvent.
-
Vortex the mixture vigorously.
-
Centrifuge to separate the organic and aqueous layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase and inject it into the HPLC system.
Urine:
-
Urine samples can be injected directly into the HPLC system following centrifugation to remove particulate matter.[1]
Chromatographic Conditions
| Parameter | Condition |
| Column | Reversed-phase C18 |
| Mobile Phase | Acetonitrile-water gradient |
| Flow Rate | 1.0 mL/min |
| Detection | Fluorescence |
| Excitation λ | 254 nm |
| Emission λ | 425 nm |
Quantitative Data Summary
The following table summarizes the performance characteristics of the HPLC-fluorescence method for the analysis of this compound in plasma and urine.[1]
| Parameter | Plasma | Urine |
| Linearity Range | Two standard curves: up to 100 nM and 100-1000 nM | Not specified |
| Recovery | 87% (< 100 nM), 74% (> 100 nM) | Not applicable |
| Limit of Detection (LOD) | 1 nM (S/N ratio of 3) | 7.5 nM (S/N ratio of 3) |
| Accuracy | 95-107% | 96-104% |
| Within-day Precision (RSD) | ≤ 4.8% | ≤ 2.8% |
| Between-day Precision (RSD) | ≤ 4.4% | ≤ 7.1% |
Method 2: Proposed Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method
This proposed method is based on established bioanalytical procedures for similar classes of compounds and offers higher sensitivity and selectivity, which is the current industry standard for quantitative bioanalysis.
Principle
LC-MS/MS combines the separation power of liquid chromatography with the sensitive and selective detection of mass spectrometry. After extraction and chromatographic separation, this compound is ionized and fragmented. Specific precursor and product ion transitions are monitored for highly selective quantification.
Sample Preparation
Plasma/Serum/Tissue Homogenate:
-
Protein Precipitation: To a 100 µL aliquot of the biological sample, add 300 µL of cold acetonitrile containing the internal standard (e.g., a stable isotope-labeled this compound).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
Alternative: Solid-Phase Extraction (SPE):
For cleaner samples and potentially higher sensitivity, an SPE protocol can be employed.
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load the pre-treated biological sample (e.g., diluted plasma).
-
Wash the cartridge with a low percentage of organic solvent to remove interferences.
-
Elute this compound with a high percentage of organic solvent (e.g., acetonitrile or methanol).
-
Evaporate the eluate and reconstitute for analysis.
LC-MS/MS Conditions
| Parameter | Condition |
| LC System | UPLC or HPLC system |
| Column | C18 column (e.g., 2.1 x 50 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Optimized for separation from matrix components |
| Flow Rate | 0.3 - 0.5 mL/min |
| Mass Spectrometer | Triple Quadrupole |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transitions | To be determined by infusion of this compound standard |
Projected Quantitative Data
Based on typical performance of LC-MS/MS methods for small molecules in biological matrices, the following performance characteristics are anticipated.
| Parameter | Projected Performance |
| Linearity Range | 0.1 - 200 ng/mL |
| Limit of Quantification (LOQ) | ≤ 0.1 ng/mL |
| Accuracy | 85 - 115% |
| Precision (RSD) | < 15% |
| Recovery | > 80% |
Experimental Workflows
Caption: HPLC analysis workflow for this compound in plasma and urine.
Caption: Proposed LC-MS/MS analysis workflow for this compound.
Signaling Pathway and Logical Relationships
While a specific signaling pathway for this compound's cytotoxic action is complex and involves DNA interaction, a generalized logical diagram for drug quantification and its application in pharmacokinetic analysis is presented below.
Caption: Logical flow from drug administration to pharmacokinetic analysis.
References
Troubleshooting & Optimization
troubleshooting low solubility of Elsamicin B in aqueous buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the low solubility of Elsamicin B in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: I am having difficulty dissolving this compound in my aqueous buffer (e.g., PBS, Tris). Why is this happening?
A1: this compound is a hydrophobic molecule and is known to have low solubility in aqueous solutions.[1] Unlike the related compound Elsamicin A, which contains a water-solubilizing amino sugar moiety, this compound lacks this group, leading to its poor water solubility.[1] Direct dissolution in aqueous buffers is often challenging.
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A2: For initial solubilization, it is recommended to use an organic solvent to prepare a concentrated stock solution. Common choices for hydrophobic compounds include Dimethyl Sulfoxide (DMSO) or Dimethyl Formamide (DMF).
Q3: Can I store aqueous solutions of this compound?
A3: It is generally not recommended to store aqueous solutions of hydrophobic compounds for extended periods, as the compound may precipitate out of solution over time. For compounds dissolved with the aid of an organic co-solvent like DMSO, storing the aqueous solution for more than a day is often discouraged.[2] It is best to prepare fresh working solutions from your organic stock solution for each experiment.
Q4: How does pH affect the solubility of this compound?
Troubleshooting Low Solubility of this compound
If you are encountering low solubility of this compound in your experiments, follow this step-by-step troubleshooting guide.
Step 1: Preparation of a Concentrated Stock Solution in an Organic Solvent
The first and most critical step is to ensure that this compound is fully dissolved in an appropriate organic solvent before introducing it to an aqueous environment.
Recommended Solvents for Stock Solution:
| Solvent | Abbreviation | Typical Starting Concentration | Notes |
| Dimethyl Sulfoxide | DMSO | 1-10 mM | A versatile and commonly used solvent for hydrophobic compounds. Ensure the final concentration in your assay is low (<0.5%) to avoid solvent-induced artifacts. |
| Dimethyl Formamide | DMF | 1-10 mM | An alternative to DMSO. Check for compatibility with your experimental system. |
| Ethanol | EtOH | 1-10 mM | May be suitable, but solubility might be lower than in DMSO or DMF. |
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Weighing: Accurately weigh out the required amount of this compound powder in a microfuge tube. (Molecular Weight of this compound: 494.45 g/mol ).
-
Solvent Addition: Add the appropriate volume of high-purity DMSO to achieve a 10 mM concentration.
-
Dissolution: Vortex the solution thoroughly. If necessary, gentle warming (to 37°C) or brief sonication can aid in dissolution.
-
Visual Inspection: Ensure that no solid particles are visible in the solution. The solution should be clear.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Step 2: Preparing Aqueous Working Solutions from the Organic Stock
Directly diluting the organic stock solution into your aqueous buffer can sometimes lead to precipitation. The following workflow and techniques can help mitigate this issue.
Caption: Troubleshooting workflow for preparing aqueous solutions of this compound.
Detailed Troubleshooting Strategies
If precipitation occurs upon dilution of the stock solution, consider the following strategies, starting with the simplest.
-
Co-solvency : The presence of a water-miscible organic solvent can increase the solubility of a hydrophobic compound in an aqueous solution.[3][4]
-
Action : Prepare your working solution with a higher percentage of the organic solvent used for the stock solution (e.g., increase DMSO concentration from <0.5% to 1-5%). Always run a vehicle control with the same final solvent concentration in your experiments to account for any solvent effects.
-
-
pH Adjustment : The solubility of compounds with ionizable groups can be pH-dependent.
-
Action : Prepare a series of buffers with a range of pH values (e.g., from pH 5.0 to 8.0) and test the solubility of this compound in each.
-
-
Use of Surfactants : Surfactants can form micelles that encapsulate hydrophobic molecules, increasing their apparent solubility in aqueous solutions.[4]
-
Action : Add a small amount of a non-ionic surfactant to your buffer.
-
Tween-20 : Start with a final concentration of 0.01% - 0.1%.
-
Pluronic F-68 : Start with a final concentration of 0.02% - 0.2%.
-
-
Note : Ensure the chosen surfactant does not interfere with your downstream assay.
-
-
Complexation with Cyclodextrins : Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.[5][6]
-
Action : Prepare a solution of a cyclodextrin (e.g., 2-Hydroxypropyl-β-cyclodextrin, HP-β-CD) in your aqueous buffer first. Then, add the this compound stock solution to the cyclodextrin-containing buffer. A typical starting concentration for HP-β-CD is 1-5% (w/v).
-
Mechanism of Action Context
Understanding the mechanism of action of this compound can provide context for its experimental use. This compound is a DNA intercalating agent and a topoisomerase II inhibitor.[7][8][9]
Caption: Simplified signaling pathway for this compound's mechanism of action.
By systematically applying these troubleshooting steps, researchers can overcome the challenges associated with the low aqueous solubility of this compound and proceed with their experiments with greater confidence.
References
- 1. Elsamicins, new antitumor antibiotics related to chartreusin. I. Production, isolation, characterization and antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 4. Methods of solubility enhancements | PPTX [slideshare.net]
- 5. japer.in [japer.in]
- 6. czasopisma.umlub.pl [czasopisma.umlub.pl]
- 7. researchgate.net [researchgate.net]
- 8. Buy this compound | 97068-31-0 [smolecule.com]
- 9. Chartreusin, elsamicin A and related anti-cancer antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Elsamicin B Concentration
This technical support center provides guidance for researchers, scientists, and drug development professionals on the experimental use of Elsamicin B. Due to its limited solubility and marginal in vitro activity compared to its analogue, Elsamicin A, a systematic approach is required to determine its optimal concentration for achieving the desired biological effect.
Frequently Asked Questions (FAQs)
Q1: What is the expected potency of this compound in cancer cell lines?
This compound has demonstrated significantly lower antitumor activity in preclinical studies when compared to Elsamicin A.[1] This is largely attributed to its chemical structure, which lacks the amino sugar moiety present in Elsamicin A, resulting in lower water solubility.[1] Specific IC50 values for this compound are not widely reported in the literature, and researchers should anticipate that higher concentrations may be necessary to observe a biological effect.
Q2: What is the primary mechanism of action for Elsamicins?
The Elsamicin family of compounds, particularly the well-studied Elsamicin A, are known to exert their anticancer effects by binding to GC-rich regions of DNA and inhibiting topoisomerase II.[2][3] This action leads to the formation of single-strand DNA breaks and ultimately triggers apoptotic cell death.[2][3] While this compound shares the same core structure, its efficacy in mediating these effects is considerably lower.
Q3: How should I prepare a stock solution of this compound, given its low solubility?
Due to its poor water solubility, it is recommended to prepare a high-concentration stock solution of this compound in an organic solvent such as dimethyl sulfoxide (DMSO). It is crucial to sonicate and gently warm the solution to ensure complete dissolution. The final concentration of DMSO in the cell culture medium should be kept to a minimum (typically below 0.5%) to avoid solvent-induced cytotoxicity.
Q4: What is a suitable starting concentration range for this compound in a cell viability assay?
Given the lack of established IC50 values, a broad concentration range should be initially screened. A starting range of 1 µM to 100 µM is recommended. A serial dilution should be performed to identify a concentration that elicits a measurable biological response, which can then be narrowed down in subsequent experiments.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No observable effect on cell viability even at high concentrations. | 1. Poor Solubility: The compound may have precipitated out of the culture medium. 2. Low Potency: The cell line may be insensitive to this compound. 3. Incorrect Assay: The chosen viability assay may not be sensitive enough. | 1. Visually inspect the culture wells for any precipitate. Prepare fresh dilutions from the stock solution and ensure the final DMSO concentration is not causing precipitation. Consider using a solubilizing agent if compatible with the cell line. 2. Attempt the experiment in a different, potentially more sensitive, cell line. As a positive control, test the effects of Elsamicin A in parallel if available. 3. Utilize a more sensitive cell viability assay, such as an ATP-based assay (e.g., CellTiter-Glo®), in addition to metabolic assays like MTT or resazurin. |
| High variability between replicate wells. | 1. Uneven Cell Seeding: Inconsistent number of cells per well. 2. Compound Precipitation: Inconsistent dissolution of this compound in the medium. | 1. Ensure a homogenous single-cell suspension before seeding. After seeding, gently rock the plate in a cross pattern to ensure even distribution. 2. Vortex the diluted this compound solution immediately before adding it to the wells. Prepare a master mix of the treatment medium for all replicate wells to ensure consistency. |
| Precipitate forms in the culture medium after adding this compound. | 1. Exceeded Solubility Limit: The concentration of this compound is too high for the aqueous environment of the culture medium. 2. Interaction with Medium Components: The compound may be interacting with proteins or other components in the serum. | 1. Lower the final concentration of this compound. Increase the percentage of DMSO slightly, ensuring it remains within a non-toxic range for the cells. 2. Consider reducing the serum concentration during the treatment period if experimentally feasible. Alternatively, test the solubility of this compound in a serum-free medium. |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is designed to determine the cytotoxic effects of this compound on a given cell line.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Preparation: Prepare a 2X concentrated solution of this compound in culture medium from a DMSO stock. Perform serial dilutions to create a range of 2X concentrations.
-
Treatment: Remove the existing medium from the wells and add 100 µL of the 2X this compound solutions to the respective wells. For the vehicle control, add medium with the same final concentration of DMSO. Incubate for 24, 48, or 72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is used to differentiate between viable, apoptotic, and necrotic cells following treatment with this compound.
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the desired concentrations of this compound (determined from the viability assay) for the desired time period.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use trypsin-EDTA to detach them. Centrifuge the cell suspension and wash the pellet with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Interpretation:
-
Annexin V-negative and PI-negative cells are viable.
-
Annexin V-positive and PI-negative cells are in early apoptosis.
-
Annexin V-positive and PI-positive cells are in late apoptosis or necrosis.
-
Visualizations
Caption: Experimental workflow for determining this compound cytotoxicity.
Caption: Postulated signaling pathway for Elsamicin compounds.
References
- 1. Elsamicins, new antitumor antibiotics related to chartreusin. I. Production, isolation, characterization and antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Chartreusin, elsamicin A and related anti-cancer antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to Elsamicin B in Cancer Cells
Disclaimer: Research specifically detailing resistance mechanisms to Elsamicin B is limited in current scientific literature. This guide is formulated based on established principles of resistance to other topoisomerase inhibitors, particularly those with structural or mechanistic similarities, such as Elsamicin A and the chartreusin antibiotic family. The following troubleshooting advice and protocols are intended to guide researchers in forming hypotheses and designing experiments to investigate potential resistance to this compound.
Frequently Asked Questions (FAQs)
Q1: My cancer cell line is showing reduced sensitivity to this compound. What are the most likely causes?
A1: Based on resistance mechanisms observed for other topoisomerase inhibitors, reduced sensitivity to this compound could stem from several factors:
-
Alterations in the Topoisomerase Target: Mutations in the gene encoding the target topoisomerase enzyme can prevent this compound from binding effectively. Alternatively, the overall expression level of the topoisomerase protein may be decreased.
-
Increased Drug Efflux: Cancer cells can overexpress ATP-binding cassette (ABC) transporter proteins, which act as pumps to actively remove this compound from the cell, lowering its intracellular concentration.[1][2][3][4][5][6]
-
Enhanced DNA Damage Repair: Since this compound likely induces DNA strand breaks, cells with upregulated DNA repair pathways may be able to reverse the damage more efficiently, leading to resistance.[1][7][8]
-
Activation of Pro-Survival Pathways: Alterations in cellular signaling pathways that promote cell survival and inhibit apoptosis (programmed cell death) can counteract the cytotoxic effects of this compound.[9]
Q2: How can I determine if my resistant cells are overexpressing ABC transporters?
A2: You can investigate ABC transporter overexpression using several methods:
-
Quantitative PCR (qPCR): To measure the mRNA expression levels of genes encoding common ABC transporters like ABCB1 (P-gp) and ABCG2 (BCRP).
-
Western Blotting: To quantify the protein levels of these transporters.
-
Flow Cytometry-based Efflux Assays: Using fluorescent substrates of ABC transporters (e.g., rhodamine 123 for P-gp) to functionally assess the pumping activity. Increased efflux of the dye in resistant cells, which can be reversed by a known inhibitor of the transporter, would indicate this mechanism.
Q3: What experimental evidence suggests that Elsamicins target topoisomerases?
A3: While data on this compound is scarce, studies on the closely related compound Elsamicin A have shown that it acts as a DNA intercalating agent and influences the activity of mammalian topoisomerase I.[9] It is hypothesized that this compound may have a similar, albeit less potent, mechanism of action. Topoisomerase inhibitors typically function by trapping the enzyme-DNA cleavage complex, leading to cytotoxic DNA breaks.[2][7]
Q4: Can I co-administer another drug to overcome this compound resistance?
A4: Yes, combination therapy is a common strategy to overcome drug resistance.[1] If you suspect ABC transporter-mediated efflux, you could try co-administering a known inhibitor of the specific transporter (e.g., verapamil or elacridar for P-gp).[2][4] If resistance is due to enhanced DNA repair, combining this compound with a DNA repair pathway inhibitor (e.g., a PARP inhibitor) could be a viable strategy.
Troubleshooting Guides
Issue 1: Gradual loss of this compound efficacy in long-term cell culture.
| Potential Cause | Troubleshooting Steps |
| Development of Acquired Resistance | 1. Perform a dose-response curve (IC50 determination) on your current cell line and compare it to the parental, sensitive cell line. 2. Analyze the expression of topoisomerase I/II and key ABC transporters (ABCB1, ABCG2) via qPCR or Western blot. 3. Conduct a functional efflux assay using flow cytometry. |
| Cell Line Contamination or Misidentification | 1. Perform cell line authentication (e.g., short tandem repeat profiling). 2. Check for mycoplasma contamination. |
Issue 2: High intrinsic resistance to this compound in a new cancer cell line.
| Potential Cause | Troubleshooting Steps |
| High Basal Expression of ABC Transporters | 1. Profile the baseline mRNA and protein expression of major ABC transporters. 2. Test the effect of co-treatment with ABC transporter inhibitors on this compound sensitivity. |
| Low Expression or Mutation of Target Topoisomerase | 1. Quantify the expression of topoisomerase I and II. 2. Sequence the genes for topoisomerase I and II to check for mutations in the drug-binding or catalytic domains. |
| Robust DNA Damage Response | 1. Assess the baseline expression of key DNA repair proteins (e.g., RAD51, BRCA1). 2. Evaluate the effect of co-treatment with DNA repair inhibitors. |
Data Presentation
Table 1: Illustrative IC50 Values for Topoisomerase Inhibitors in Sensitive vs. Resistant Small Cell Lung Cancer (SCLC) Cell Lines
| Cell Line | Drug | IC50 (nM) in Parental Line | IC50 (nM) in Resistant Line | Fold Resistance | Associated Resistance Mechanism |
| SBC-3 | Etoposide (Topo II Inhibitor) | 50 | 1500 | 30 | Upregulation of ABCB1 |
| SBC-3 | SN-38 (Topo I Inhibitor) | 2 | 100 | 50 | Upregulation of ABCG2 |
| H69 | Etoposide (Topo II Inhibitor) | 60 | 1800 | 30 | Upregulation of ABCB1 |
| H69 | SN-38 (Topo I Inhibitor) | 3 | 120 | 40 | Upregulation of ABCG2 |
Note: This data is adapted from studies on etoposide and SN-38 and is provided as an example of the quantitative differences that can be observed in drug-resistant cell lines.[4]
Experimental Protocols
Protocol 1: Determination of IC50 using a Cell Viability Assay (e.g., MTT Assay)
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (e.g., DMSO) and a no-cell blank.
-
Incubation: Incubate the plate for a period corresponding to several cell doubling times (e.g., 72 hours) at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control and plot the cell viability against the logarithm of the drug concentration. Use a non-linear regression model to calculate the IC50 value.
Protocol 2: Western Blotting for ABC Transporter Expression
-
Protein Extraction: Lyse sensitive and resistant cells in RIPA buffer containing protease inhibitors. Determine the protein concentration using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the ABC transporter of interest (e.g., anti-ABCB1 or anti-ABCG2) overnight at 4°C. Also, probe a separate membrane or the same stripped membrane with an antibody for a loading control (e.g., β-actin or GAPDH).
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantification: Densitometrically quantify the band intensities and normalize the expression of the target protein to the loading control.
Visualizations
References
- 1. Understanding Cancer’s Defense against Topoisomerase-Active Drugs: A Comprehensive Review [mdpi.com]
- 2. Inhibitors of ABCB1 and ABCG2 overcame resistance to topoisomerase inhibitors in small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Inhibitors of ABCB1 and ABCG2 overcame resistance to topoisomerase inhibitors in small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Role of ABC transporters in cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ABC Transporters in Multidrug Resistance and Pharmacokinetics, and Strategies for Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cancer resistance to type II topoisomerase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cancer Resistance to Type II Topoisomerase Inhibitors: Ingenta Connect [ingentaconnect.com]
- 9. Resistance to TOP-1 Inhibitors: Good Old Drugs Still Can Surprise Us - PMC [pmc.ncbi.nlm.nih.gov]
improving the signal-to-noise ratio in Elsamicin B binding assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize Elsamicin B binding assays and improve the signal-to-noise ratio.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it interact with its target?
This compound is an antitumor antibiotic that is structurally related to Elsamicin A and Chartreusin. Its primary mechanism of action is the intercalation into DNA, meaning it inserts itself between the base pairs of the DNA double helix. This binding event can subsequently inhibit the function of essential enzymes like topoisomerase I and II, which are crucial for DNA replication and transcription. This disruption of DNA processes is believed to be the basis of its antitumor activity.
Q2: What type of assay is most suitable for studying this compound binding to DNA?
A fluorescent intercalator displacement (FID) assay is a common and effective method for studying the binding of compounds like this compound to DNA. This assay relies on the displacement of a fluorescent dye that is already bound to DNA by the compound of interest. The displacement of the dye leads to a change in its fluorescence signal, which can be measured to determine the binding affinity of the test compound.
Q3: I am not seeing a significant change in fluorescence in my FID assay. What could be the reason?
A lack of signal change can be due to several factors. Ensure that the concentrations of DNA, the fluorescent dye, and this compound are optimized. The chosen fluorescent dye might not be effectively displaced by this compound, or its fluorescence may not be sensitive to the binding event. It is also possible that the buffer conditions (pH, ionic strength) are not optimal for the binding interaction. Consider performing control experiments with a known DNA intercalator to validate the assay setup.
Q4: My background fluorescence is very high. How can I reduce it?
High background fluorescence can be caused by several factors, including the intrinsic fluorescence of this compound or other components in the assay buffer.[1][2][3] Ensure that the buffer components themselves are not contributing to the background signal. It is also crucial to subtract the background fluorescence from all measurements. Consider using a different fluorescent dye with a better signal-to-noise ratio or optimizing the gain settings on your fluorescence reader.
Troubleshooting Guide
High background noise and low specific signal are common challenges in this compound binding assays. The following guide provides potential causes and solutions for these issues.
Issue 1: High Background Signal
| Potential Cause | Recommended Solution |
| Autofluorescence of this compound or buffer components | Measure the fluorescence of this compound and all buffer components alone to identify the source of background. Subtract the background fluorescence from all experimental wells. If the buffer is the issue, try preparing fresh solutions or using alternative buffering agents. |
| Non-specific binding of the fluorescent dye or this compound | Optimize the concentrations of DNA, fluorescent dye, and this compound. High concentrations can lead to non-specific binding to the assay plate or other components. Consider adding a blocking agent like bovine serum albumin (BSA) to reduce non-specific interactions.[1] |
| Contaminated reagents or assay plates | Use high-purity reagents and sterile, non-fluorescent assay plates. Ensure that all solutions are properly filtered to remove any particulate matter that could scatter light and increase background. |
| Incorrect instrument settings | Optimize the excitation and emission wavelength settings for the specific fluorescent dye being used. Adjust the gain or sensitivity of the detector to minimize background noise while still detecting the specific signal. |
Issue 2: Low or No Specific Signal
| Potential Cause | Recommended Solution |
| Suboptimal assay conditions | Optimize buffer pH and ionic strength, as these can significantly impact DNA binding interactions. Ensure the incubation time is sufficient for the binding reaction to reach equilibrium.[4] |
| Inefficient displacement of the fluorescent dye | The binding affinity of the chosen fluorescent dye for DNA might be too high for this compound to displace it effectively. Consider using a dye with a lower DNA binding affinity. |
| Degradation of this compound or DNA | Prepare fresh solutions of this compound and DNA for each experiment. Store stock solutions under appropriate conditions (e.g., protected from light, at the correct temperature) to prevent degradation. |
| Inaccurate pipetting or concentration calculations | Verify the concentrations of all stock solutions and ensure accurate pipetting, especially for serial dilutions. Small errors in concentration can lead to significant changes in the observed signal. |
Experimental Protocols
Fluorescent Intercalator Displacement (FID) Assay for this compound
This protocol is designed to determine the DNA binding affinity of this compound by measuring its ability to displace a fluorescent DNA intercalator, such as ethidium bromide or a SYBR Green dye.
Materials:
-
Double-stranded DNA (e.g., calf thymus DNA)
-
Fluorescent DNA intercalating dye (e.g., Ethidium Bromide, SYBR Green I)
-
This compound
-
Assay Buffer (e.g., 10 mM Tris-HCl, 50 mM NaCl, pH 7.4)
-
Black, non-fluorescent 96-well plates
-
Fluorescence microplate reader
Methodology:
-
Prepare Solutions:
-
Prepare a stock solution of dsDNA in the assay buffer. Determine the concentration accurately using UV absorbance at 260 nm.
-
Prepare a stock solution of the fluorescent dye in a suitable solvent (e.g., DMSO or water) and protect it from light.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and perform serial dilutions to create a range of concentrations to be tested.
-
-
Assay Setup:
-
In a 96-well plate, add a fixed concentration of dsDNA and the fluorescent dye to each well. The optimal concentrations will need to be determined empirically but a starting point could be in the low micromolar range for DNA and a concentration of dye that gives a robust fluorescence signal without being saturating.
-
Add increasing concentrations of this compound to the wells. Include control wells with no this compound (maximum fluorescence) and wells with no DNA (background fluorescence).
-
Incubate the plate at a constant temperature (e.g., 25°C) for a sufficient time to allow the binding to reach equilibrium (e.g., 30-60 minutes). Protect the plate from light during incubation.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity in each well using a microplate reader. Use the appropriate excitation and emission wavelengths for the chosen fluorescent dye.
-
-
Data Analysis:
-
Subtract the background fluorescence from all readings.
-
Plot the fluorescence intensity as a function of the this compound concentration.
-
The concentration of this compound that causes a 50% reduction in the fluorescence signal (IC50) can be determined by fitting the data to a suitable dose-response curve. The binding constant (Ki) can then be calculated from the IC50 value.
-
Quantitative Data (Example for Chartreusin, a related compound):
The following table provides example binding data for Chartreusin, which can serve as a starting point for optimizing this compound assays. Note that these values may differ for this compound.
| Parameter | Value (for Chartreusin) | Reference |
| Binding Constant (Kb) | 3.6 x 10^5 M^-1 (at 20°C, 18 mM Na+) | [5] |
| Binding Stoichiometry | ~5 nucleotides per binding site | [6] |
| Enthalpy of Binding (ΔHb) | -7.07 kcal/mol (at 20°C) | [5] |
Visualizations
Mechanism of Action: this compound DNA Intercalation and Topoisomerase Inhibition
References
- 1. Troubleshooting in Fluorescent Staining - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 3. stjohnslabs.com [stjohnslabs.com]
- 4. biotium.com [biotium.com]
- 5. Thermodynamic characterization of the multivalent binding of chartreusin to DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The binding of the antitumor antibiotic chartreusin to poly(dA-dT).poly(dA-dT), poly(dG-dC).poly(dG-dC), calf thymus DNA, transfer RNA, and ribosomal RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
dealing with off-target effects of Elsamicin B in cell-based assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Elsamicin B in cell-based assays. The information provided will help address specific issues related to potential off-target effects and guide users in designing robust experiments.
Frequently Asked Questions (FAQs)
Q1: What is the known mechanism of action of this compound?
This compound is structurally related to the antitumor antibiotics chartreusin and Elsamicin A.[1] The primary mechanism of action for this class of compounds is the intercalation into GC-rich regions of DNA, leading to the inhibition of DNA replication and RNA synthesis.[2][3] Additionally, Elsamicin A, a close analog, is a potent inhibitor of topoisomerase II and can cause single-strand DNA breaks through the generation of free radicals.[2][4] While this compound shares the same aglycone core as Elsamicin A, it has a different sugar moiety and has demonstrated lower potency in some studies.[1]
"this compound" [fillcolor="#FBBC05", fontcolor="#202124"]; "DNA_Intercalation" [label="DNA Intercalation\n(GC-rich regions)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Topoisomerase_Inhibition" [label="Topoisomerase II\nInhibition", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "ROS_Production" [label="Reactive Oxygen\nSpecies (ROS) Production", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "DNA_Damage" [label="DNA Strand Breaks", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Apoptosis" [label="Cell Cycle Arrest\n& Apoptosis", fillcolor="#34A853", fontcolor="#FFFFFF"];
"this compound" -> "DNA_Intercalation"; "this compound" -> "Topoisomerase_Inhibition"; "DNA_Intercalation" -> "DNA_Damage"; "Topoisomerase_Inhibition" -> "DNA_Damage"; "this compound" -> "ROS_Production" [style=dashed]; "ROS_Production" -> "DNA_Damage"; "DNA_Damage" -> "Apoptosis"; }
Figure 1: Postulated mechanism of action for this compound.
Q2: What are the potential off-target effects of this compound?
While specific off-target proteins for this compound are not well-documented in publicly available literature, potential off-target effects can be inferred from its chemical structure and the activities of similar compounds. These may include:
-
Mitochondrial Toxicity: Many quinone-containing compounds can undergo redox cycling, leading to the production of reactive oxygen species (ROS) that can damage mitochondria.
-
Kinase Inhibition: The planar aromatic structure of this compound might allow for non-specific binding to the ATP-binding pockets of various kinases.
-
Interaction with other DNA/RNA Binding Proteins: Beyond topoisomerases, the compound could interact with other proteins that bind nucleic acids.
Q3: How can I distinguish between on-target and off-target effects in my experiments?
Distinguishing between on-target and off-target effects is crucial for accurate data interpretation. Key strategies include:
-
Use of a structurally related but inactive compound: If available, a molecule with a similar chemical scaffold to this compound that does not intercalate DNA or inhibit topoisomerases can serve as an excellent negative control.
-
Rescue experiments: For on-target effects related to DNA damage, overexpression of DNA repair enzymes might rescue the phenotype.
-
Orthogonal assays: Confirm key findings using different experimental methods. For example, if you observe decreased cell viability, you could investigate markers of apoptosis versus necrosis.
Troubleshooting Guide
Issue 1: Higher than expected cytotoxicity at low concentrations.
| Possible Cause | Troubleshooting Steps |
| On-Target Effect: The cell line is highly sensitive to DNA damage. | 1. Perform a detailed dose-response curve to determine the IC50 value accurately.2. Assess markers of DNA damage (e.g., γH2AX staining) at various concentrations.3. Compare the IC50 with that of other known DNA damaging agents in the same cell line. |
| Off-Target Effect: The observed cytotoxicity is due to an off-target effect, such as mitochondrial toxicity. | 1. Measure mitochondrial membrane potential (e.g., using TMRE or JC-1 staining) following this compound treatment.2. Quantify intracellular ROS levels (e.g., using DCFDA or MitoSOX).3. Co-treat with an antioxidant, such as N-acetylcysteine (NAC), to see if it rescues the cytotoxic phenotype. |
"Start" [label="High Cytotoxicity Observed", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; "Hypothesis" [label="Hypothesize Cause", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; "OnTarget" [label="On-Target:\nHigh Sensitivity to DNA Damage", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "OffTarget" [label="Off-Target:\ne.g., Mitochondrial Toxicity", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "OnTargetExp" [label="Measure DNA Damage\n(γH2AX)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "OffTargetExp" [label="Measure ROS & Mitochondrial\nMembrane Potential", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Rescue" [label="NAC Rescue\nExperiment", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Conclusion" [label="Interpret Results", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
"Start" -> "Hypothesis"; "Hypothesis" -> "OnTarget" [label=" On-Target? "]; "Hypothesis" -> "OffTarget" [label=" Off-Target? "]; "OnTarget" -> "OnTargetExp"; "OffTarget" -> "OffTargetExp"; "OffTargetExp" -> "Rescue"; "OnTargetExp" -> "Conclusion"; "Rescue" -> "Conclusion"; }
Figure 2: Decision workflow for troubleshooting high cytotoxicity.
Issue 2: Inconsistent results between experimental replicates.
| Possible Cause | Troubleshooting Steps |
| Compound Instability: this compound may be degrading in solution. | 1. Prepare fresh stock solutions of this compound for each experiment.2. Protect the compound from light, as many polyketides are light-sensitive.3. Verify the concentration and purity of your stock solution using HPLC. |
| Cellular Stress Response: The observed effect is influenced by cellular stress levels, which can vary between experiments. | 1. Standardize cell seeding density and growth conditions meticulously.2. Include a positive control for cellular stress (e.g., a known proteasome inhibitor) to assess the consistency of the cellular response.3. Monitor the expression of stress-related genes (e.g., via qPCR) in your control and treated cells. |
Quantitative Data Summary
The following table provides a template for summarizing key quantitative data from your troubleshooting experiments.
| Parameter | Control | This compound (Low Dose) | This compound (High Dose) | Positive Control |
| IC50 (µM) | N/A | [Value for known cytotoxic agent] | ||
| γH2AX Intensity (arbitrary units) | [Value for etoposide] | |||
| Mitochondrial Membrane Potential (%) | 100 | [Value for CCCP] | ||
| Intracellular ROS (fold change) | 1.0 | [Value for H2O2] |
Experimental Protocols
Protocol 1: Assessment of DNA Damage (γH2AX Immunofluorescence)
-
Cell Seeding: Seed cells on glass coverslips in a 24-well plate at a density that will result in 60-70% confluency at the time of the experiment.
-
Treatment: Treat cells with varying concentrations of this compound, a vehicle control (e.g., DMSO), and a positive control for DNA damage (e.g., 10 µM etoposide) for the desired time period (e.g., 24 hours).
-
Fixation and Permeabilization:
-
Wash cells twice with PBS.
-
Fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
-
Blocking and Staining:
-
Wash three times with PBS.
-
Block with 1% BSA in PBST (PBS + 0.1% Tween 20) for 1 hour.
-
Incubate with an anti-γH2AX primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash three times with PBST.
-
Incubate with a fluorescently labeled secondary antibody and a nuclear counterstain (e.g., DAPI) for 1 hour at room temperature, protected from light.
-
-
Imaging:
-
Wash three times with PBST.
-
Mount coverslips on microscope slides with an anti-fade mounting medium.
-
Image using a fluorescence microscope.
-
-
Quantification: Quantify the mean fluorescence intensity of γH2AX foci per nucleus using image analysis software (e.g., ImageJ).
"Seed" [label="Seed Cells on Coverslips", fillcolor="#F1F3F4", fontcolor="#202124"]; "Treat" [label="Treat with this compound\n& Controls", fillcolor="#FBBC05", fontcolor="#202124"]; "Fix" [label="Fix with PFA", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Perm" [label="Permeabilize with Triton X-100", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Block" [label="Block with BSA", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "PrimaryAb" [label="Incubate with Primary Ab\n(anti-γH2AX)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "SecondaryAb" [label="Incubate with Secondary Ab\n& DAPI", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Image" [label="Fluorescence Microscopy", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Quantify" [label="Quantify Nuclear Intensity", fillcolor="#34A853", fontcolor="#FFFFFF"];
"Seed" -> "Treat" -> "Fix" -> "Perm" -> "Block" -> "PrimaryAb" -> "SecondaryAb" -> "Image" -> "Quantify"; }
Figure 3: Experimental workflow for γH2AX immunofluorescence.
Protocol 2: Measurement of Mitochondrial Membrane Potential (TMRE Assay)
-
Cell Seeding: Seed cells in a black, clear-bottom 96-well plate.
-
Treatment: Treat cells with this compound, vehicle control, and a positive control for mitochondrial depolarization (e.g., 10 µM CCCP) for the desired time.
-
Staining:
-
Add Tetramethylrhodamine, Ethyl Ester (TMRE) to each well at a final concentration of 100-200 nM.
-
Incubate for 20-30 minutes at 37°C, protected from light.
-
-
Measurement:
-
Wash cells twice with pre-warmed PBS or media without phenol red.
-
Add fresh PBS or media without phenol red to each well.
-
Measure fluorescence using a plate reader with excitation at ~549 nm and emission at ~575 nm.
-
-
Normalization: The fluorescence intensity can be normalized to cell number, which can be determined in parallel wells using a Crystal Violet assay or a cell-permeable DNA stain like Hoechst 33342.
References
- 1. Elsamicins, new antitumor antibiotics related to chartreusin. I. Production, isolation, characterization and antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Activity of a chartreusin analog, elsamicin A, on breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Product analyses in DNA strand scission by antitumor antibiotic elsamicin A - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Elsamicin B Topoisomerase II Assays
This technical support guide provides troubleshooting advice and detailed protocols for researchers investigating Elsamicin B's effects on topoisomerase II.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for topoisomerase II inhibitors?
A1: Topoisomerase II (Topo II) enzymes resolve DNA topological problems, such as supercoiling and tangles, by creating transient double-stranded breaks.[1][2] Inhibitors can be classified into two main categories:
-
Topoisomerase II Poisons: These agents, which include common anticancer drugs like etoposide and doxorubicin, stabilize the covalent complex formed between topoisomerase II and DNA.[1][2][3] This traps the enzyme on the DNA, leading to an accumulation of double-strand breaks and ultimately triggering cell death pathways.[2]
-
Catalytic Inhibitors: These compounds interfere with the enzyme's catalytic cycle without stabilizing the cleavage complex. For example, drugs like the bisdioxopiperazines can lock the enzyme in a closed-clamp conformation after DNA strand passage but before ATP hydrolysis, preventing enzyme turnover.[3]
Q2: Which Topoisomerase II assay is most appropriate for studying this compound?
A2: The choice of assay depends on the specific question being addressed:
-
DNA Relaxation/Decatenation Assays: These are ideal for determining if this compound inhibits the overall catalytic activity of Topo II. A decatenation assay using kinetoplast DNA (kDNA) is specific for Topo II, as Topoisomerase I cannot perform this reaction.[4][5]
-
DNA Cleavage Assay: This assay is used to determine if this compound acts as a Topo II poison by stabilizing the enzyme-DNA cleavage complex. An increase in linear DNA product in the presence of the compound suggests a poisoning mechanism.[6][7]
Q3: What are the critical controls to include in my experiments? A3: Several controls are essential for interpreting your results correctly:
-
No-Enzyme Control: kDNA or supercoiled plasmid alone to show the initial state of the DNA substrate.
-
Enzyme-Only Control: DNA substrate with Topo II to confirm the enzyme is active.
-
Solvent Control: If this compound is dissolved in a solvent like DMSO, include a control with just the solvent to ensure it doesn't interfere with the reaction.[4][8] DMSO concentrations should ideally be kept below 1-2% (v/v) as it can inhibit the enzyme.[9]
-
Positive Control Inhibitor: Use a well-characterized Topo II inhibitor, such as etoposide, to validate the assay setup.[7][10]
Experimental Workflows and Mechanisms
Below are diagrams illustrating the typical experimental workflow for screening an inhibitor and the mechanism of a Topoisomerase II poison.
References
- 1. Mechanism of action of eukaryotic topoisomerase II and drugs targeted to the enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Targeting DNA topoisomerase II in cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 6. DNA topoisomerase II selects DNA cleavage sites based on reactivity rather than binding affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. inspiralis.com [inspiralis.com]
- 10. embopress.org [embopress.org]
Technical Support Center: Elsamicin B Experimental Protocols and Troubleshooting
This technical support center provides troubleshooting guidance and detailed experimental protocols for researchers, scientists, and drug development professionals working with Elsamicin B. Given the limited specific literature on this compound experimental inconsistencies, this guide addresses common issues encountered in assays relevant to its presumed mechanism of action, which is shared with its analogue, Elsamicin A: DNA intercalation and inhibition of topoisomerase II.
Frequently Asked Questions (FAQs)
Q1: My this compound powder is difficult to dissolve. What is the recommended solvent?
A1: this compound is sparingly soluble in aqueous solutions. For in vitro experiments, it is recommended to prepare a stock solution in dimethyl sulfoxide (DMSO) and then dilute it to the final concentration in your cell culture medium or assay buffer. The final DMSO concentration should be kept low (typically below 0.5%) to avoid solvent-induced cytotoxicity.
Q2: I am observing high variability in my cytotoxicity assay results between replicates. What could be the cause?
A2: High variability in cytotoxicity assays can stem from several factors:
-
Uneven cell seeding: Ensure a homogenous cell suspension and careful pipetting to have a consistent number of cells in each well.
-
Inconsistent drug concentration: Thoroughly mix the diluted this compound solution before adding it to the wells.
-
Edge effects: The outer wells of a microplate are prone to evaporation, which can concentrate the drug and affect cell growth. It is advisable to fill the outer wells with sterile PBS or medium and not use them for experimental data.
-
Contamination: Microbial contamination can affect cell viability and interfere with the assay readout.
Q3: My topoisomerase II inhibition assay shows no effect of this compound. What should I check?
A3: If you do not observe inhibition of topoisomerase II, consider the following:
-
Enzyme activity: Confirm that your topoisomerase II enzyme is active using a known inhibitor as a positive control.
-
ATP concentration: Topoisomerase II activity is ATP-dependent. Ensure that ATP is present at the optimal concentration in your reaction buffer.
-
Drug concentration: The concentration of this compound may be too low to elicit an inhibitory effect. Perform a dose-response experiment to determine the effective concentration range.
-
DMSO concentration: High concentrations of DMSO can inhibit topoisomerase II activity. Ensure the final DMSO concentration in the assay is not inhibitory.[1]
Q4: In my apoptosis assay using Annexin V/PI staining, I see a large population of necrotic (Annexin V+/PI+) cells even at low concentrations of this compound. Is this expected?
A4: While this compound is expected to induce apoptosis, a high necrotic population at low concentrations could indicate:
-
Harsh cell handling: Over-trypsinization or vigorous pipetting can damage cell membranes, leading to false-positive PI staining.
-
High drug concentration: The concentrations you are using might be too high, leading to rapid cell death through necrosis rather than apoptosis. A time-course and dose-response experiment is recommended.
-
Late-stage apoptosis: The time point of your analysis might be too late, and the cells that were initially apoptotic have progressed to secondary necrosis.
Troubleshooting Guides
DNA Intercalation Assay (Viscometry)
| Observed Problem | Possible Cause | Suggested Solution |
| Inconsistent flow times for the same sample | Temperature fluctuations in the water bath. | Ensure the viscometer is properly equilibrated in a constant-temperature water bath. |
| Incomplete mixing of this compound. | Gently mix the solution by inverting the tube several times after adding the compound. | |
| No change in viscosity with increasing this compound concentration | This compound concentration is too low. | Increase the concentration range of this compound in your experiment. |
| DNA is sheared or of poor quality. | Use high-quality, unsheared DNA. Run a gel to check the integrity of your DNA. | |
| Decrease in viscosity at high this compound concentrations | Drug-induced DNA aggregation or precipitation. | Observe the solution for any turbidity. Consider using a different buffer or lowering the drug concentration. |
Topoisomerase II Inhibition Assay (DNA Relaxation)
| Observed Problem | Possible Cause | Suggested Solution |
| No DNA relaxation in the enzyme-only control | Inactive topoisomerase II enzyme. | Use a fresh aliquot of the enzyme and include a positive control with a known inhibitor.[2] |
| Absence of ATP in the reaction buffer. | Ensure ATP is added to the reaction buffer at the recommended concentration.[1] | |
| All DNA is relaxed, even at high this compound concentrations | Insufficient this compound concentration. | Perform a wider dose-response of this compound. |
| Enzyme concentration is too high. | Titrate the topoisomerase II enzyme to determine the optimal amount for partial DNA relaxation in the control. | |
| Smeared DNA bands on the agarose gel | Nuclease contamination. | Use sterile, nuclease-free water and reagents. |
| High salt concentration in the sample. | Ensure the final salt concentration in the loading buffer is appropriate for electrophoresis. |
Cytotoxicity Assay (MTT)
| Observed Problem | Possible Cause | Suggested Solution |
| High background absorbance in wells without cells | Contamination of the culture medium. | Use fresh, sterile medium and reagents. |
| Interference of this compound with the MTT reagent. | Run a control with this compound in medium without cells to check for direct reduction of MTT.[3] | |
| Absorbance values are too low across the plate | Insufficient cell number. | Increase the initial cell seeding density. |
| Incubation time with MTT is too short. | Increase the incubation time to allow for formazan crystal formation. | |
| Stimulatory effect (increased absorbance) at low this compound concentrations | Hormesis effect or increased metabolic activity as a stress response. | This can be a real biological effect. Report the observation and focus on the inhibitory concentrations. |
Apoptosis Assay (Annexin V/PI Flow Cytometry)
| Observed Problem | Possible Cause | Suggested Solution |
| High percentage of Annexin V positive cells in the negative control | Cells are overgrown or unhealthy. | Use cells from a healthy, sub-confluent culture. |
| Mechanical damage during cell harvesting. | Use a gentle cell detachment method and avoid vigorous pipetting.[4] | |
| Weak Annexin V staining | Insufficient calcium in the binding buffer. | Ensure the binding buffer contains the correct concentration of CaCl2. |
| Reagents have expired or were stored improperly. | Use fresh reagents and store them according to the manufacturer's instructions. | |
| Poor separation between cell populations | Incorrect compensation settings on the flow cytometer. | Use single-stained controls to set the correct compensation. |
| Cell clumps. | Gently filter the cell suspension before analysis. |
Experimental Protocols
Topoisomerase II Inhibition Assay (DNA Relaxation)
This protocol is designed to assess the inhibitory effect of this compound on the catalytic activity of human topoisomerase IIα.
Materials:
-
Human Topoisomerase IIα
-
Supercoiled plasmid DNA (e.g., pBR322)
-
10x Topoisomerase II Assay Buffer (500 mM Tris-HCl pH 8.0, 1.5 M NaCl, 100 mM MgCl2, 5 mM DTT, 20 mM ATP)
-
This compound stock solution in DMSO
-
Stop Solution/Loading Dye (e.g., 5% SDS, 25% Ficoll, 0.025% bromophenol blue)
-
1% Agarose gel containing 0.5 µg/mL ethidium bromide
-
1x TAE buffer
Procedure:
-
Prepare the reaction mixture on ice. For a 20 µL reaction, combine:
-
2 µL 10x Topoisomerase II Assay Buffer
-
1 µL supercoiled DNA (0.5 µg)
-
x µL this compound (at various concentrations) or DMSO (vehicle control)
-
1 µL Human Topoisomerase IIα (pre-titrated amount)
-
Nuclease-free water to a final volume of 20 µL
-
-
Mix gently and incubate at 37°C for 30 minutes.
-
Stop the reaction by adding 4 µL of Stop Solution/Loading Dye.
-
Load the samples onto a 1% agarose gel.
-
Run the gel at a constant voltage until the dye front has migrated approximately two-thirds of the gel length.
-
Visualize the DNA bands under UV light. Supercoiled DNA will migrate faster than relaxed DNA.
Cytotoxicity Assay (MTT)
This protocol measures the effect of this compound on cell viability by assessing the metabolic activity of cells.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include vehicle controls (medium with DMSO) and blank controls (medium only).
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
Apoptosis Assay (Annexin V/PI Flow Cytometry)
This protocol quantifies the percentage of apoptotic and necrotic cells after treatment with this compound.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution in DMSO
-
Annexin V-FITC and Propidium Iodide (PI) staining kit
-
1x Binding Buffer
-
Flow cytometer
Procedure:
-
Seed cells and treat with various concentrations of this compound for the desired time.
-
Harvest the cells, including any floating cells from the supernatant.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1x Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1x Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
Visualizations
Caption: Inferred signaling pathway for this compound.
Caption: General experimental workflow for assessing this compound activity.
Caption: Logical troubleshooting flow for this compound experiments.
References
Technical Support Center: Optimizing Elsamicin B Treatment
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Elsamicin B in their experiments. The information is designed to assist in optimizing incubation times and addressing common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound, like its analogue Elsamicin A, is understood to exert its cytotoxic effects primarily through interaction with DNA. It binds to GC-rich regions of DNA, leading to the inhibition of RNA synthesis and the induction of single-strand DNA breaks through the formation of free radicals.[1][2] Additionally, the Elsamicin family of compounds are potent inhibitors of topoisomerase II, an enzyme critical for DNA replication and repair.[1][2][3] This multi-faceted attack on DNA integrity and processing ultimately triggers programmed cell death, or apoptosis.[1]
Q2: How does this compound differ from Elsamicin A, and how might this affect my experiments?
This compound is structurally similar to Elsamicin A but lacks an amino sugar moiety.[4] This difference results in significantly lower water solubility for this compound and has been observed to lead to marginal antitumor activity in comparison to Elsamicin A in initial studies.[4] For researchers, this means that careful consideration must be given to solvent selection and ensuring the compound is fully solubilized before application to cell cultures. The lower intrinsic activity may also necessitate higher concentrations or longer incubation times to achieve desired effects compared to Elsamicin A.
Q3: What are the critical factors to consider when determining the optimal incubation time for this compound?
The optimal incubation time for this compound is not fixed and depends on several factors:
-
Cell Type: Different cell lines exhibit varying sensitivities to cytotoxic agents due to differences in proliferation rates, metabolic activity, and expression of drug targets or resistance mechanisms.
-
Concentration of this compound: Higher concentrations will generally require shorter incubation times to induce a response. Conversely, lower, sub-lethal concentrations may require longer exposure to observe effects on cellular processes.
-
Experimental Endpoint: The biological question being addressed will dictate the necessary incubation period. For example, early apoptotic events can be detected within hours, while effects on cell proliferation may require 24-72 hours.
-
Assay Type: The specific assay being used to measure the effect of this compound will have its own timing requirements. For instance, a metabolic assay like MTT or AlamarBlue might be performed at 24, 48, or 72 hours, while a caspase activation assay would be conducted at earlier time points.
Q4: I am not observing any significant cytotoxicity after treating my cells with this compound. What are some potential reasons?
If you are not seeing the expected cytotoxic effects, consider the following troubleshooting steps:
-
Compound Solubility: As this compound has low water solubility, ensure it is completely dissolved in a suitable solvent (e.g., DMSO) before diluting in culture medium. Precipitated compound will not be effective.
-
Concentration Range: You may need to perform a dose-response experiment with a broad range of this compound concentrations to determine the effective dose for your specific cell line.
-
Incubation Time: The incubation period may be too short. Consider extending the treatment duration (e.g., from 24 hours to 48 or 72 hours).
-
Cell Health and Density: Ensure your cells are healthy, in the logarithmic growth phase, and plated at an appropriate density. Over-confluent or unhealthy cells may respond differently to treatment.
-
Assay Sensitivity: The chosen cytotoxicity assay may not be sensitive enough to detect the effects at the tested concentrations and time points. Consider using a more sensitive method or a combination of assays.
Troubleshooting Guides
Issue 1: High Variability Between Replicate Wells
-
Possible Cause: Uneven cell plating, incomplete solubilization of this compound, or edge effects in the microplate.
-
Solution:
-
Ensure a single-cell suspension before plating and mix gently but thoroughly.
-
Visually inspect the this compound stock solution for any precipitate before diluting.
-
To minimize edge effects, avoid using the outermost wells of the plate or fill them with sterile PBS or media.
-
Issue 2: Discrepancies Between Different Cytotoxicity Assays
-
Possible Cause: Different assays measure different cellular parameters (e.g., metabolic activity vs. membrane integrity). The timing of these events can vary.
-
Solution:
-
Understand the principle of each assay. For example, a decrease in metabolic activity (MTT assay) may precede a loss of membrane integrity (trypan blue or LDH assay).
-
Perform a time-course experiment using multiple assays to build a comprehensive picture of the cellular response to this compound.
-
Data Presentation
Table 1: Hypothetical Effect of Incubation Time and this compound Concentration on Cell Viability (%) in a Cancer Cell Line
| This compound Conc. | 12 hours | 24 hours | 48 hours | 72 hours |
| 0 µM (Control) | 100% | 100% | 100% | 100% |
| 0.1 µM | 95% | 88% | 75% | 60% |
| 1 µM | 82% | 65% | 40% | 25% |
| 10 µM | 60% | 35% | 15% | 5% |
| 100 µM | 30% | 10% | <5% | <5% |
Table 2: Hypothetical Time-Dependent Induction of Apoptosis Markers by 10 µM this compound
| Marker | 6 hours | 12 hours | 24 hours | 48 hours |
| Caspase-3 Activation | 1.5-fold | 3.2-fold | 5.8-fold | 4.5-fold |
| PARP Cleavage | 1.2-fold | 2.5-fold | 4.9-fold | 6.1-fold |
| Annexin V Staining | 10% | 25% | 55% | 70% |
Experimental Protocols
Protocol 1: Determining Optimal Incubation Time using a Cytotoxicity Assay (e.g., MTT Assay)
-
Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in culture medium to achieve the desired final concentrations. Include a vehicle control (DMSO at the same final concentration as the highest this compound dose).
-
Treatment: Remove the old medium from the cells and add the medium containing the various concentrations of this compound or vehicle control.
-
Incubation: Incubate the plates for different time points (e.g., 12, 24, 48, and 72 hours) in a humidified incubator at 37°C and 5% CO₂.
-
MTT Assay:
-
Add MTT reagent to each well and incubate for 2-4 hours.
-
Add solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control for each time point and concentration.
Protocol 2: Time-Course Analysis of Apoptosis Induction
-
Cell Treatment: Plate cells in larger format vessels (e.g., 6-well plates) and treat with an effective concentration of this compound (determined from cytotoxicity assays) or vehicle control.
-
Time Points: At various time points post-treatment (e.g., 6, 12, 24, 48 hours), harvest the cells.
-
Apoptosis Assays:
-
Western Blot for Caspase-3 and PARP Cleavage: Lyse a subset of cells at each time point, run the protein lysates on an SDS-PAGE gel, transfer to a membrane, and probe with antibodies specific for cleaved caspase-3, total caspase-3, cleaved PARP, and total PARP.
-
Flow Cytometry for Annexin V Staining: Stain another subset of cells with Annexin V and a viability dye (e.g., Propidium Iodide or 7-AAD) and analyze by flow cytometry to quantify the percentage of apoptotic cells.
-
Visualizations
Caption: Mechanism of this compound-induced apoptosis.
Caption: Workflow for optimizing incubation time.
References
- 1. researchgate.net [researchgate.net]
- 2. Chartreusin, elsamicin A and related anti-cancer antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Elsamitrucin | C33H35NO13 | CID 5362259 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Elsamicins, new antitumor antibiotics related to chartreusin. I. Production, isolation, characterization and antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Elsamicin B Analogs
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and scientists engaged in the synthesis of Elsamicin B analogs. The information is presented in a question-and-answer format to directly address common challenges encountered during experiments.
Troubleshooting Guides
This section provides solutions to specific problems that may arise during the synthesis of this compound analogs, with a focus on the key synthetic steps: Hauser-Kraus annulation for the aglycone synthesis and the subsequent glycosylation.
Aglycone Synthesis via Hauser-Kraus Annulation
The core of this compound is the chartarin aglycone, commonly synthesized via a Hauser-Kraus annulation. This reaction involves the condensation of a phthalide with a Michael acceptor to form the polycyclic aromatic backbone.
Question: My Hauser-Kraus annulation reaction is giving a low yield of the desired chartarin aglycone. What are the common causes and how can I improve it?
Answer:
Low yields in the Hauser-Kraus annulation for synthesizing the chartarin aglycone are a frequent challenge. Several factors can contribute to this issue:
-
Base Strength and Stoichiometry: This reaction typically requires a strong, non-nucleophilic base to deprotonate the phthalide. Lithium diisopropylamide (LDA) or lithium tert-butoxide are commonly used. Insufficient base will lead to incomplete deprotonation and unreacted starting material. Conversely, an excessive amount of a very strong base can lead to side reactions. It is crucial to use a stoichiometric amount of a freshly prepared strong base.
-
Reaction Temperature: The Hauser-Kraus annulation is highly sensitive to temperature. The initial deprotonation and Michael addition are typically carried out at low temperatures (-78 °C) to minimize side reactions. Allowing the reaction to warm up prematurely can lead to undesired pathways. A gradual warm-up to room temperature is often required for the final annulation to complete.
-
Steric Hindrance: The substituents on both the phthalide and the Michael acceptor can significantly impact the reaction's success. Bulky protecting groups can hinder the approach of the reactants, leading to lower yields. If possible, consider using smaller protecting groups that can be removed later in the synthesis.
-
Purity of Reagents and Solvents: The use of anhydrous solvents and high-purity reagents is critical. Trace amounts of water can quench the strong base, leading to incomplete reactions. Ensure all glassware is oven-dried and solvents are freshly distilled or obtained from a solvent purification system.
Experimental Protocol: Hauser-Kraus Annulation for Chartarin Synthesis
This protocol is a generalized procedure based on methodologies reported for the synthesis of chartreusin and its analogs.[1][2]
-
Preparation: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve the substituted phthalide in anhydrous tetrahydrofuran (THF) at -78 °C.
-
Deprotonation: Slowly add a freshly prepared solution of lithium diisopropylamide (LDA) (1.1 equivalents) to the phthalide solution while maintaining the temperature at -78 °C. Stir the mixture for 30-60 minutes.
-
Michael Addition: In a separate flame-dried flask, dissolve the coumarin Michael acceptor in anhydrous THF. Add this solution dropwise to the deprotonated phthalide solution at -78 °C. Stir the reaction mixture at this temperature for 1-2 hours.
-
Annulation: Allow the reaction mixture to slowly warm to room temperature and stir for an additional 12-24 hours.
-
Work-up: Quench the reaction by adding a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: The crude product is typically purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate.
Logical Relationship Diagram for Troubleshooting Low Yields in Hauser-Kraus Annulation
Caption: Troubleshooting logic for low yields in Hauser-Kraus annulation.
Stereoselective Glycosylation
The introduction of the sugar moiety to the chartarin aglycone is a critical step that often presents significant challenges, particularly in achieving the desired stereoselectivity.
Question: I am struggling with the stereoselectivity of the glycosylation reaction. How can I control the formation of the desired anomer?
Answer:
Controlling the stereoselectivity of the glycosidic bond is a common hurdle in the synthesis of this compound analogs. The outcome of the glycosylation is influenced by several factors:
-
Glycosyl Donor: The nature of the leaving group and the protecting groups on the sugar donor plays a crucial role. For instance, donors with a participating group (e.g., an acetyl group) at the C2 position can favor the formation of a 1,2-trans glycosidic bond through the formation of an oxocarbenium ion intermediate.
-
Glycosyl Acceptor: The reactivity of the hydroxyl group on the chartarin aglycone can be low due to steric hindrance and electronic effects from the polycyclic system. Activating the acceptor, for example, by converting the hydroxyl group to a more reactive species, can sometimes improve the reaction.
-
Promoter/Catalyst: The choice of promoter is critical for activating the glycosyl donor and influencing the stereochemical outcome. Common promoters include Lewis acids like trimethylsilyl trifluoromethanesulfonate (TMSOTf) or gold(I) complexes.[1][2] The specific promoter and its interaction with the donor and acceptor can favor the formation of either the α or β anomer.
-
Solvent: The solvent can influence the reaction by stabilizing or destabilizing the intermediates. For example, participating solvents can compete with the glycosyl acceptor, leading to undesired side products. Non-participating solvents like dichloromethane (DCM) or toluene are often preferred.
-
Temperature: As with the Hauser-Kraus annulation, temperature control is essential. Glycosylation reactions are often performed at low temperatures to enhance selectivity.
Experimental Protocol: Stereoselective Glycosylation
This is a generalized protocol based on recent advances in the synthesis of this compound.[1][2]
-
Preparation: In a flame-dried flask under an inert atmosphere, dissolve the chartarin aglycone acceptor and the glycosyl donor in an anhydrous, non-participating solvent (e.g., DCM). Add molecular sieves (4 Å) to ensure anhydrous conditions and stir for 30 minutes at room temperature.
-
Cooling: Cool the mixture to the desired temperature (e.g., -40 °C to 0 °C).
-
Activation: Slowly add the promoter (e.g., a solution of Ph₃PAuOTf in toluene) to the reaction mixture.
-
Reaction: Monitor the reaction progress by thin-layer chromatography (TLC). The reaction time can vary from a few hours to overnight.
-
Quenching and Work-up: Once the reaction is complete, quench it by adding a base (e.g., triethylamine). Filter the mixture through a pad of celite and concentrate the filtrate under reduced pressure.
-
Purification: The crude product is typically purified by flash column chromatography on silica gel, often followed by preparative high-performance liquid chromatography (HPLC) for final purification.
Signaling Pathway Diagram for Stereoselective Glycosylation
Caption: Factors influencing the stereochemical outcome of glycosylation.
Frequently Asked Questions (FAQs)
1. How do I choose the right protecting groups for my synthesis?
The choice of protecting groups is critical for a successful multi-step synthesis. Consider the following:
-
Orthogonality: Select protecting groups that can be removed under different conditions, allowing for selective deprotection at various stages of the synthesis. For example, a base-labile group can be removed without affecting an acid-labile group.
-
Stability: The protecting group must be stable to the reaction conditions used in subsequent steps.
-
Ease of Introduction and Removal: The protection and deprotection steps should be high-yielding and straightforward to perform.
-
Impact on Reactivity: Be aware that protecting groups can influence the reactivity of nearby functional groups due to steric or electronic effects.
Common Protecting Groups in this compound Analog Synthesis
| Functional Group | Protecting Group | Abbreviation | Deprotection Conditions |
| Hydroxyl (aliphatic) | Benzyl ether | Bn | Hydrogenolysis (H₂, Pd/C) |
| Hydroxyl (phenolic) | Methyl ether | Me | Strong acid (e.g., BBr₃) |
| Hydroxyl (sugar) | Acetyl | Ac | Mild base (e.g., K₂CO₃, MeOH) |
| Amino (sugar) | Carbobenzyloxy | Cbz | Hydrogenolysis (H₂, Pd/C) |
2. What are the best methods for purifying the final this compound analog?
The purification of highly polar, glycosylated natural products like this compound analogs can be challenging. A multi-step purification strategy is often necessary:
-
Initial Purification: After the final deprotection step, an initial purification is typically performed using flash column chromatography on silica gel. Due to the polarity of the compounds, a mobile phase with a high percentage of a polar solvent like methanol in dichloromethane is often required.
-
Final Purification: For achieving high purity, reversed-phase high-performance liquid chromatography (RP-HPLC) is the method of choice. A C18 column is commonly used with a gradient of water and acetonitrile, often with a small amount of an additive like trifluoroacetic acid (TFA) to improve peak shape.
3. How can I confirm that I have successfully synthesized the correct this compound analog?
A combination of spectroscopic techniques is essential for the structural confirmation of your final product:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides information about the number and types of protons and their connectivity. Key signals to look for include the anomeric protons of the sugar moieties, aromatic protons of the aglycone, and methyl groups.
-
¹³C NMR: Shows the number of unique carbon atoms in the molecule.
-
2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the connectivity between protons and carbons and for confirming the structure of the aglycone and the sugar units, as well as the position of the glycosidic linkage.
-
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecule, which confirms its elemental composition.
-
Comparison with Literature Data: Whenever possible, compare your spectroscopic data (NMR, MS) with reported data for this compound or closely related analogs to confirm the identity and purity of your compound.[3]
Experimental Workflow Diagram for Synthesis and Characterization
Caption: General workflow for the synthesis and analysis of this compound analogs.
References
Technical Support Center: Enhancing the Bioavailability of Elsamicin B
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at enhancing the bioavailability of Elsamicin B.
FAQs and Troubleshooting Guides
This section is designed in a question-and-answer format to directly address specific issues.
1. Solubility and Dissolution Issues
Question: We are observing very low aqueous solubility of our this compound sample, which is impacting our in vitro dissolution results. What could be the cause and how can we improve it?
Answer:
The poor aqueous solubility of this compound is an inherent characteristic of the molecule, likely due to the lack of the water-solubilizing amino sugar moiety that is present in its analogue, Elsamicin A[1]. This poor solubility is a primary reason for low bioavailability.
Troubleshooting Steps:
-
pH Modification: this compound's structure contains phenolic hydroxyl groups, suggesting its solubility might be pH-dependent. Experiment with dissolution media across a physiologically relevant pH range (1.2, 4.5, and 6.8) to identify any potential for improved solubility.
-
Use of Surfactants: For non-pH-dependent low solubility, the inclusion of a surfactant in the dissolution medium can be beneficial. It is advisable to start with a low concentration of a non-ionic surfactant (e.g., Tween® 80) and gradually increase it, ensuring the concentration remains below the critical micelle concentration to avoid artificially inflating solubility data.
-
Particle Size Reduction: The dissolution rate is directly proportional to the surface area of the drug particles. Micronization or nanocrystal technology can significantly increase the surface area, leading to a faster dissolution rate.
2. Low Permeability in Caco-2 Assays
Question: Our Caco-2 permeability assay shows low apparent permeability (Papp) for this compound, suggesting poor absorption. How can we investigate this further?
Answer:
Low permeability across Caco-2 cell monolayers can indicate that the compound is a poor candidate for oral absorption. This could be due to its physicochemical properties or because it is a substrate for efflux transporters.
Troubleshooting Steps:
-
Efflux Ratio Determination: To assess if this compound is a substrate for efflux pumps like P-glycoprotein (P-gp), perform a bi-directional Caco-2 assay. A high efflux ratio (Papp B-A / Papp A-B > 2) suggests that the compound is actively transported out of the cells.
-
Use of Efflux Inhibitors: If a high efflux ratio is observed, co-incubating this compound with a known P-gp inhibitor (e.g., verapamil) can confirm P-gp mediated efflux. A significant increase in the A-B permeability in the presence of the inhibitor would confirm this hypothesis.
3. High Variability in Animal Pharmacokinetic Studies
Question: We are observing high inter-animal variability in the plasma concentrations of this compound after oral administration in our preclinical models. What are the potential reasons and how can we mitigate this?
Answer:
High variability in in vivo pharmacokinetic studies is a common challenge for poorly soluble drugs. This can stem from physiological differences between animals affecting drug dissolution and absorption.
Troubleshooting Steps:
-
Formulation Strategy: The formulation used for oral dosing is critical. A simple suspension of a poorly soluble compound can lead to erratic absorption. Employing a bioavailability-enhancing formulation, such as a solid dispersion or a self-emulsifying drug delivery system (SEDDS), can help achieve more consistent in vivo exposure.
-
Fasted vs. Fed State: The presence of food can significantly impact the absorption of lipophilic drugs. Conduct pharmacokinetic studies in both fasted and fed states to understand the food effect on this compound's bioavailability.
-
Dose Proportionality: Assess the pharmacokinetics at multiple dose levels to determine if the absorption is dose-proportional. Non-proportionality can indicate saturation of absorption mechanisms.
Strategies to Enhance this compound Bioavailability: A Comparative Overview
Several formulation strategies can be employed to overcome the bioavailability challenges of this compound. The choice of strategy will depend on the specific physicochemical properties of the compound and the desired therapeutic application.
| Strategy | Principle | Potential Advantages for this compound | Potential Challenges |
| Solid Dispersion | Dispersion of this compound in a hydrophilic polymer matrix at a molecular level to enhance dissolution. | Can significantly increase the dissolution rate and extent of a poorly soluble drug. | Physical instability of the amorphous form during storage, potential for recrystallization. |
| Cyclodextrin Complexation | Encapsulation of the lipophilic this compound molecule within the hydrophobic cavity of a cyclodextrin. | Increases aqueous solubility and dissolution rate. | Limited drug loading capacity, potential for nephrotoxicity with some cyclodextrins. |
| Self-Emulsifying Drug Delivery Systems (SEDDS) | Isotropic mixtures of oils, surfactants, and co-solvents that form a fine oil-in-water emulsion upon gentle agitation in aqueous media. | Presents the drug in a solubilized state, bypassing the dissolution step. Can enhance lymphatic transport. | Potential for GI side effects from surfactants, chemical instability of the drug in the formulation. |
| Nanoparticle Formulation | Reduction of drug particle size to the nanometer range, increasing surface area and dissolution velocity. | Significant increase in dissolution rate, potential for altered biodistribution. | Manufacturing challenges, potential for particle aggregation. |
Experimental Protocols
1. In Vitro Dissolution Testing for this compound Formulations
Objective: To assess the in vitro release profile of this compound from various enabling formulations.
Methodology:
-
Apparatus: USP Apparatus 2 (Paddle) is recommended.
-
Dissolution Medium: Initially, screen with 900 mL of buffers at pH 1.2, 4.5, and 6.8. If solubility is low, a surfactant (e.g., 0.5% Tween® 80) can be added. Biorelevant media such as FaSSIF and FeSSIF can also be used to simulate fasted and fed intestinal conditions.
-
Apparatus Speed: 50-75 RPM.
-
Temperature: 37 ± 0.5 °C.
-
Sampling: Withdraw aliquots at predetermined time points (e.g., 5, 15, 30, 45, 60, 90, and 120 minutes). Replace the withdrawn volume with fresh, pre-warmed medium.
-
Sample Analysis: Analyze the concentration of this compound in the collected samples using a validated analytical method, such as HPLC-UV.
2. Caco-2 Cell Permeability Assay
Objective: To evaluate the intestinal permeability of this compound and identify potential efflux transporter interactions.
Methodology:
-
Cell Culture: Culture Caco-2 cells on Transwell® inserts for 21-25 days to allow for differentiation and formation of a confluent monolayer.
-
Monolayer Integrity: Before the experiment, confirm the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
-
Transport Study:
-
For apical-to-basolateral (A-B) transport, add this compound (typically at a concentration of 10 µM) to the apical chamber and collect samples from the basolateral chamber at specified time intervals.
-
For basolateral-to-apical (B-A) transport, add this compound to the basolateral chamber and collect samples from the apical chamber.
-
-
Sample Analysis: Quantify the concentration of this compound in the collected samples using a sensitive analytical method like LC-MS/MS.
-
Papp Calculation: Calculate the apparent permeability coefficient (Papp) for both directions. An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests the involvement of active efflux.
3. In Vivo Pharmacokinetic Study in Rodents
Objective: To determine the pharmacokinetic profile of this compound following oral administration of different formulations.
Methodology:
-
Animal Model: Use male Sprague-Dawley rats or BALB/c mice.
-
Dosing: Administer this compound formulations orally via gavage. Include a control group receiving a simple suspension and an intravenous group to determine absolute bioavailability.
-
Blood Sampling: Collect blood samples from the tail vein or via cardiac puncture at predefined time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).
-
Plasma Preparation: Process the blood samples to obtain plasma and store at -80 °C until analysis.
-
Bioanalysis: Determine the concentration of this compound in plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and oral bioavailability (F%) using appropriate software.
Visualizations
Caption: Experimental workflow for enhancing this compound bioavailability.
Caption: Logical relationship of bioavailability enhancement strategies.
References
Technical Support Center: Mitigating the Cytotoxicity of Elsamicin B
Disclaimer: Research specifically detailing the cytotoxicity of Elsamicin B and mitigation strategies is limited in publicly available literature. The majority of existing research focuses on its analogue, Elsamicin A. This guide is based on the known mechanisms of Elsamicin A, which shares the same core structure as this compound, and on established principles for reducing the off-target toxicity of chemotherapeutic agents.
Frequently Asked Questions (FAQs)
Q1: What is the presumed mechanism of action for this compound's cytotoxicity?
A1: this compound, like its better-studied counterpart Elsamicin A, is presumed to exert its cytotoxic effects primarily through interactions with DNA. The shared "chartarin" aglycone structure allows it to intercalate into GC-rich regions of the DNA double helix.[1][2] This physical binding can disrupt DNA replication and transcription. Furthermore, this class of compounds is known to be a potent inhibitor of topoisomerase II, an enzyme crucial for resolving DNA tangles during replication, leading to the accumulation of double-strand breaks and the induction of apoptosis (programmed cell death).[1][3]
Q2: I am observing significant cytotoxicity in my normal cell lines when treated with this compound. Is this expected?
A2: Yes, this is a common challenge. Agents like this compound that target fundamental cellular processes such as DNA replication are often not selective between cancerous and normal rapidly dividing cells.[4] This lack of selectivity is a primary cause of the side effects seen in many traditional chemotherapies. Your observations are consistent with the expected activity of a DNA intercalating and topoisomerase II-inhibiting agent.
Q3: What are the primary strategies I can explore to reduce this compound's toxicity to normal cells?
A3: There are three main avenues to investigate:
-
Combination Therapy: Using this compound at a lower dose in combination with another synergistic anti-cancer agent can maintain efficacy against cancer cells while reducing toxicity to normal cells.[4][5]
-
Targeted Drug Delivery: Encapsulating this compound in a delivery vehicle, such as nanoparticles or liposomes, that is engineered to specifically target cancer cells can dramatically reduce systemic exposure to normal tissues.[6][7]
-
Cyclotherapy (Cell Cycle Synchronization): Pre-treating cells with an agent that temporarily arrests normal cells in a non-proliferative phase of the cell cycle (like G1) can protect them from drugs that target dividing cells.[8][9][10] Since many cancer cells have defective cell cycle checkpoints, they would not arrest and would remain vulnerable to this compound.
Q4: How does this compound differ from Elsamicin A, and how might this impact my experiments?
A4: The key structural difference is that this compound lacks the amino sugar moiety present in Elsamicin A.[11] This makes Elsamicin A significantly more water-soluble. In early studies, this compound showed only marginal antitumor activity compared to Elsamicin A, which could be related to its poorer solubility and bioavailability.[11] When designing your experiments, you must ensure this compound is fully solubilized, likely in a solvent like DMSO, and be aware that you may require higher concentrations to achieve the same effect as Elsamicin A.
Q5: What are the essential controls for an experiment testing a strategy to mitigate this compound's cytotoxicity?
A5: To validate your findings, you must include the following control groups for both your cancer and normal cell lines:
-
Untreated Control: Cells treated with the vehicle (e.g., DMSO) only, to establish a baseline for 100% viability.
-
This compound Only: To measure the drug's baseline cytotoxicity.
-
Mitigating Agent Only: To ensure the protective agent or delivery system is not toxic on its own.
-
Experimental Group: Cells treated with both this compound and the mitigating agent/strategy.
Troubleshooting Guides
Problem: High variability in IC50 values for this compound across replicate experiments.
-
Possible Cause: Poor solubility of this compound.
-
Troubleshooting Steps:
-
Confirm the maximum soluble concentration of this compound in your chosen solvent (e.g., DMSO) and final culture medium.
-
Always prepare a high-concentration stock solution in 100% DMSO and perform serial dilutions.
-
When adding the drug to the cell culture medium, ensure rapid and thorough mixing to prevent precipitation.
-
Visually inspect your drug solutions for any signs of precipitation before adding them to the cells.
-
Problem: My potential "protective" agent reduces toxicity in normal cells but also significantly reduces this compound's efficacy against cancer cells.
-
Possible Cause: The protective mechanism is not specific to normal cells, or the agent interferes with this compound's action.
-
Troubleshooting Steps:
-
Dose Titration: Perform a matrix titration experiment, testing various concentrations of both this compound and the protective agent to find a therapeutic window where normal cells are protected, but cancer cells are still effectively killed.
-
Scheduling: Investigate different treatment schedules. For example, pre-treating with a cyclotherapy agent for 24 hours to arrest normal cells before adding this compound may be more effective than co-administration.[10]
-
Mechanism Investigation: Confirm that the protective agent works as expected (e.g., induces cell cycle arrest in normal but not cancer cells via Western blot for p21 or Rb phosphorylation).
-
Data Presentation
To systematically evaluate strategies for mitigating this compound's cytotoxicity, we recommend researchers use a structured table to log and compare their results.
Table 1: Template for Comparative Cytotoxicity Analysis of this compound
| Cell Line | Cell Type (Cancer/Normal) | Treatment Condition | This compound IC50 (µM) | Combination Index (CI)* | Notes |
| e.g., HCT116 | Colon Cancer | This compound alone | N/A | ||
| + Protective Agent X | Calculate CI to determine synergy/antagonism | ||||
| e.g., CCD-18Co | Normal Colon Fibroblast | This compound alone | N/A | Expect higher IC50 than cancer cells for selectivity | |
| + Protective Agent X | A high IC50 value here indicates protection |
*The Combination Index (CI) should be calculated using appropriate software (e.g., CompuSyn) to determine if the interaction between this compound and the other agent is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).
Experimental Protocols
Protocol 1: Assessing Cell Viability using the MTT Assay
This protocol provides a standard method for quantifying the cytotoxic effect of this compound.
-
Materials:
-
96-well cell culture plates
-
Cancer and normal cell lines
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01M HCl or DMSO)
-
Microplate reader (570 nm wavelength)
-
-
Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add 100 µL of the drug-containing medium to the appropriate wells. Include "vehicle only" and "no treatment" controls.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).[12]
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT into purple formazan crystals.
-
Solubilization: Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the results on a dose-response curve to determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).
-
Protocol 2: Quantifying Apoptosis using Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between healthy, apoptotic, and necrotic cells.
-
Materials:
-
6-well cell culture plates
-
This compound and other treatment agents
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
-
-
Methodology:
-
Cell Culture and Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound and/or mitigating agents for the chosen duration.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using a gentle enzyme like TrypLE. Combine all cells and centrifuge at 300 x g for 5 minutes.
-
Staining: Discard the supernatant, wash the cell pellet with cold PBS, and resuspend in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Data Acquisition: Analyze the samples on a flow cytometer within one hour. Healthy cells will be Annexin V- and PI-negative. Early apoptotic cells will be Annexin V-positive and PI-negative. Late apoptotic/necrotic cells will be positive for both stains.
-
Mandatory Visualizations
Caption: Proposed signaling pathway for this compound-induced cytotoxicity.
Caption: Experimental workflow for testing a protective agent with this compound.
Caption: Logical relationship between the problem and potential solutions.
References
- 1. researchgate.net [researchgate.net]
- 2. Chartreusin, elsamicin A and related anti-cancer antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Combination therapy in combating cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Drug Delivery System May Boost Effects of Anti-Cancer Drug | Technology Networks [technologynetworks.com]
- 7. GPS for Cancer: Directing Drugs to the Tumor | Tel Aviv University | Tel Aviv University [english.tau.ac.il]
- 8. Protecting normal cells from the cytotoxicity of chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. oncotarget.com [oncotarget.com]
- 10. Selective protection of normal cells from chemotherapy, while killing drug-resistant cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Elsamicins, new antitumor antibiotics related to chartreusin. I. Production, isolation, characterization and antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Elsamicin B Stability and Long-Term Storage
This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance on maintaining the stability of Elsamicin B for long-term storage. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound?
A1: The stability of this compound, a glycosidic antibiotic, can be compromised by several factors. These include:
-
Temperature: Elevated temperatures can accelerate degradation reactions.
-
pH: Extremes in pH can lead to hydrolysis of the glycosidic bonds or other chemical modifications.
-
Light: Exposure to light, particularly UV light, may induce photodegradation.
-
Oxidation: The presence of oxidizing agents can lead to the degradation of the molecule.
-
Moisture: For the lyophilized powder, exposure to moisture can initiate hydrolysis and other degradation pathways.
Q2: What are the recommended general storage conditions for this compound powder?
A2: For long-term storage of this compound in its solid (lyophilized) form, it is recommended to store it at -20°C or below, protected from light and moisture. The container should be tightly sealed to prevent exposure to humidity. For shorter periods, storage at 2-8°C may be acceptable, but for optimal long-term stability, colder temperatures are advised.
Q3: How should I store this compound once it is reconstituted in a solvent?
A3: Solutions of this compound are generally less stable than the lyophilized powder. If you must store it in solution, it is advisable to:
-
Prepare fresh solutions for each experiment whenever possible.
-
If short-term storage is necessary, store the solution at 2-8°C for no longer than 24 hours.
-
For longer-term storage of a stock solution, it is recommended to aliquot the solution into single-use vials and store them at -80°C to minimize freeze-thaw cycles.
-
Protect solutions from light by using amber vials or by wrapping the container in aluminum foil.
Q4: What are the potential degradation pathways for this compound?
A4: Based on its structure as a glycosidic antibiotic, the likely degradation pathways for this compound include:
-
Hydrolysis: Cleavage of the glycosidic bonds that link the sugar moieties to the aglycone (chartarin). This can be catalyzed by acidic or basic conditions.
-
Oxidation: Modification of the aromatic core or other susceptible functional groups by reactive oxygen species.
-
Photodegradation: Light-induced reactions that can alter the chemical structure.
Q5: What are the visible signs of this compound degradation?
A5: Visual indicators of potential degradation in this compound preparations can include:
-
Color change: A noticeable change in the color of the powder or solution.
-
Precipitation: The formation of solid particles in a previously clear solution.
-
Cloudiness: A loss of clarity in the solution.
It is important to note that significant degradation can occur without any visible changes. Therefore, analytical methods are necessary for a definitive assessment of stability.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Loss of biological activity in experiments. | Degradation of this compound due to improper storage. | Verify storage conditions (temperature, light protection). Prepare fresh solutions from a new vial of lyophilized powder. Perform a stability check using HPLC. |
| Inconsistent experimental results. | Inconsistent concentration of active this compound due to degradation between experiments. | Aliquot stock solutions to avoid multiple freeze-thaw cycles. Always use solutions that have been stored for the same duration and under the same conditions. |
| Appearance of unexpected peaks in HPLC analysis. | Formation of degradation products. | Conduct a forced degradation study to identify potential degradation products. Characterize the new peaks using LC-MS to understand the degradation pathway. |
| Precipitate forms in the reconstituted solution. | Poor solubility or degradation leading to insoluble products. | Ensure the correct solvent is being used and that the concentration is within the solubility limits. If precipitation occurs over time, this may be a sign of degradation; the solution should be discarded. |
Experimental Protocols
Protocol 1: Long-Term Stability Testing of Lyophilized this compound
This protocol outlines a method for assessing the stability of lyophilized this compound under different storage conditions.
Methodology:
-
Sample Preparation: Aliquot lyophilized this compound from a single batch into multiple amber glass vials.
-
Storage Conditions: Store the vials under the conditions outlined in the table below.
-
Time Points: Analyze samples at initial (T=0) and subsequent time points (e.g., 1, 3, 6, 12, 24 months).
-
Analysis: At each time point, reconstitute a vial from each storage condition in a suitable solvent (e.g., DMSO or methanol). Analyze the solution using a validated stability-indicating HPLC method to determine the concentration of this compound.
-
Data Evaluation: Compare the concentration at each time point to the initial concentration to determine the percentage of degradation.
Table 1: Recommended Conditions for Long-Term Stability Testing of Lyophilized this compound
| Condition | Temperature | Relative Humidity | Light Condition |
| Long-Term | 25°C ± 2°C | 60% ± 5% RH | Protected from light |
| Accelerated | 40°C ± 2°C | 75% ± 5% RH | Protected from light |
| Refrigerated | 5°C ± 3°C | Ambient | Protected from light |
| Frozen | -20°C ± 5°C | Ambient | Protected from light |
Protocol 2: Forced Degradation Study of this compound
Forced degradation studies are essential for identifying potential degradation products and establishing the degradation pathways.
Methodology:
-
Sample Preparation: Prepare solutions of this compound (e.g., 1 mg/mL) in a suitable solvent.
-
Stress Conditions: Subject the solutions to the stress conditions described in the table below.
-
Analysis: After the specified exposure time, neutralize the samples if necessary, and dilute them to a suitable concentration for analysis by a stability-indicating HPLC method. Analyze the stressed samples alongside an unstressed control.
-
Peak Purity and Identification: Use a photodiode array (PDA) detector to assess the peak purity of this compound. Use LC-MS to identify the mass of the degradation products to aid in their structural elucidation.
Table 2: Conditions for Forced Degradation Study of this compound
| Stress Condition | Procedure |
| Acid Hydrolysis | 0.1 M HCl at 60°C for 2 hours |
| Base Hydrolysis | 0.1 M NaOH at room temperature for 30 minutes |
| Oxidative Degradation | 3% H₂O₂ at room temperature for 1 hour |
| Thermal Degradation | Heat solution at 80°C for 24 hours |
| Photodegradation | Expose solution to UV light (254 nm) for 24 hours |
Visualizations
Caption: Recommended workflow for handling and storing this compound.
Caption: Simplified mechanism of action of this compound.
Validation & Comparative
A Comparative Analysis of DNA Binding Affinity: Elsamicin B vs. Chartreusin
A head-to-head comparison of the DNA binding properties of two structurally related natural products, Elsamicin B and Chartreusin, reveals key differences in their interaction with DNA, providing valuable insights for researchers in oncology and drug discovery.
This guide offers a detailed comparison of the DNA binding affinities of this compound and Chartreusin, two potent antitumor antibiotics. While both compounds share a common aglycone structure, their distinct sugar moieties significantly influence their biological activity and interaction with DNA. This comparison synthesizes available experimental data to provide a clear, objective overview for researchers, scientists, and drug development professionals.
Executive Summary
Quantitative Data Comparison
The following table summarizes the thermodynamic parameters and binding constants for the interaction of Elsamicin A and Chartreusin with DNA. This data provides a quantitative basis for comparing their binding affinities.
| Parameter | Elsamicin A | Chartreusin | Experimental Conditions |
| Binding Constant (Kobs) | 2.8 (± 0.2) x 106 M-1 | 3.6 x 105 M-1 | 20°C in 18 mM Na+ |
| Gibbs Free Energy (ΔG°) | -8.6 kcal mol-1 | -7.4 kcal/mol | 20°C in 18 mM Na+ |
| Enthalpy (ΔH) | -10.4 kcal mol-1 | -7.07 kcal/mol | 20°C in 18 mM Na+ |
| Entropy (ΔS) | -6.1 cal mol-1 K-1 | - | 20°C in 18 mM Na+ |
Note: The data presented for "Elsamicin" is for Elsamicin A, as specific quantitative DNA binding data for this compound is not currently available in published literature. The significantly lower reported antitumor activity of this compound may suggest a reduced DNA binding affinity compared to Elsamicin A.
Mechanism of Action: DNA Intercalation
Both Elsamicin A and Chartreusin exert their cytotoxic effects primarily through DNA intercalation.[1][5][6][7] This process involves the insertion of their planar chromophore between the base pairs of the DNA double helix. This interaction leads to several downstream cellular consequences, including the inhibition of DNA replication and transcription, and the induction of DNA strand breaks. Studies have shown that both compounds exhibit a preference for binding to regions of DNA rich in guanine and cytosine (GC) base pairs.[4]
Signaling Pathway of DNA Intercalation
Caption: Signaling pathway of DNA intercalation by this compound and Chartreusin.
Experimental Protocols
The determination of DNA binding affinity and thermodynamic parameters for compounds like Elsamicin and Chartreusin relies on several key biophysical techniques. Below are detailed, generalized protocols for the primary methods used in the cited studies.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes that occur upon the binding of a ligand (e.g., this compound or Chartreusin) to a macromolecule (DNA). This technique allows for the determination of the binding affinity (Ka), enthalpy change (ΔH), and stoichiometry (n) of the interaction in a single experiment.
Protocol:
-
Sample Preparation:
-
Prepare a solution of the DNA (e.g., calf thymus DNA) in a suitable buffer (e.g., 10 mM sodium phosphate, 18 mM NaCl, pH 7.0). The DNA concentration should be accurately determined.
-
Prepare a solution of the drug (this compound or Chartreusin) in the same buffer. The drug concentration should be approximately 10-20 times higher than the DNA concentration.
-
Degas both solutions to prevent the formation of air bubbles during the experiment.
-
-
Instrument Setup:
-
Thoroughly clean the sample cell and the injection syringe of the ITC instrument.
-
Load the DNA solution into the sample cell and the drug solution into the injection syringe.
-
Set the experimental temperature (e.g., 20°C).
-
-
Titration:
-
Perform a series of small, sequential injections of the drug solution into the DNA solution.
-
Record the heat released or absorbed after each injection.
-
-
Data Analysis:
-
Integrate the heat flow peaks to obtain the heat change per injection.
-
Plot the heat change against the molar ratio of drug to DNA.
-
Fit the resulting binding isotherm to a suitable binding model to determine the thermodynamic parameters (Ka, ΔH, and n).
-
UV Thermal Denaturation (Melting Temperature Analysis)
This method assesses the stabilization of the DNA double helix upon ligand binding. The melting temperature (Tm) of DNA, the temperature at which half of the double-stranded DNA has dissociated into single strands, increases in the presence of a binding ligand. The magnitude of this increase (ΔTm) is related to the binding affinity.
Protocol:
-
Sample Preparation:
-
Prepare solutions of DNA at a fixed concentration in a buffered solution.
-
Prepare a series of samples containing the DNA and varying concentrations of the drug.
-
-
Measurement:
-
Use a UV-Vis spectrophotometer equipped with a temperature controller.
-
Monitor the absorbance of the samples at 260 nm while gradually increasing the temperature (e.g., from 25°C to 95°C at a rate of 1°C/minute).
-
-
Data Analysis:
-
Plot the absorbance versus temperature to obtain a melting curve.
-
The Tm is the temperature at the midpoint of the transition.
-
Calculate the ΔTm by subtracting the Tm of the free DNA from the Tm of the DNA-drug complex.
-
DNase I Footprinting
DNase I footprinting is a technique used to identify the specific binding site of a ligand on a DNA sequence. The principle is that a bound ligand protects the DNA from cleavage by the DNase I enzyme, leaving a "footprint" in the cleavage pattern.
Protocol:
-
DNA Preparation:
-
Prepare a DNA fragment of interest that is radioactively or fluorescently labeled at one end.
-
-
Binding Reaction:
-
Incubate the labeled DNA with varying concentrations of the drug to allow for binding.
-
-
DNase I Digestion:
-
Add a limited amount of DNase I to the reaction mixtures to partially digest the DNA.
-
-
Analysis:
-
Separate the DNA fragments by size using denaturing polyacrylamide gel electrophoresis.
-
Visualize the fragments by autoradiography or fluorescence imaging.
-
The region where the drug is bound will be protected from cleavage, resulting in a gap in the ladder of DNA fragments (the footprint).
-
Experimental Workflow Diagram
Caption: Experimental workflow for comparing DNA binding affinity.
References
- 1. Elsamicin A binding to DNA. A comparative thermodynamic characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thermodynamic Factors That Drive Sequence-Specific DNA Binding of Designed, Synthetic Minor Groove Binding Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chartreusin, elsamicin A and related anti-cancer antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. "Biophysical characterization of non-canonical DNA structures with smal" by Harrison Kim , '24 [works.swarthmore.edu]
- 6. Antiproliferative Activity of Antibiotics through DNA Binding Mechanism: Evaluation and Molecular Docking Studies [mdpi.com]
- 7. DNA binding by the antimalarial compound artemisinin - PMC [pmc.ncbi.nlm.nih.gov]
Elsamicin B: A Comparative Guide for its Validation as a Topoisomerase II Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Elsamicin B with other known topoisomerase II inhibitors, offering supporting experimental data and detailed methodologies to aid in its validation.
Introduction to Topoisomerase II and its Inhibitors
DNA topoisomerases are essential enzymes that regulate the topology of DNA during critical cellular processes such as replication, transcription, and chromosome segregation. Type II topoisomerases (Topo II) transiently cleave both strands of a DNA duplex to allow another DNA segment to pass through, thereby resolving DNA tangles and supercoils. This catalytic cycle is a prime target for anticancer drugs.
Topoisomerase II inhibitors are broadly classified into two categories:
-
Topoisomerase II poisons: These agents, such as the widely used anticancer drugs etoposide and doxorubicin, stabilize the transient DNA-Topo II cleavage complex. This stabilization prevents the re-ligation of the DNA strands, leading to the accumulation of DNA double-strand breaks and subsequent cell death.
-
Topoisomerase II catalytic inhibitors: These compounds interfere with other steps of the enzymatic cycle, such as ATP binding or DNA binding, without stabilizing the cleavage complex. They inhibit the overall activity of the enzyme, leading to a disruption of DNA metabolism.
This compound: An Overview
This compound is a member of the elsamicin family of antibiotics, which are structurally related to chartreusin. The core structure of elsamicins includes the aglycone chartarin. The major component, Elsamicin A, possesses a disaccharide moiety containing an amino sugar, which contributes to its water solubility and potent antitumor activity. Elsamicin A is recognized as a potent topoisomerase II inhibitor. In contrast, this compound lacks this crucial amino sugar, a structural difference that results in significantly reduced biological activity.
Comparative Performance Data
While direct biochemical assays providing a specific IC50 value for this compound's inhibition of purified topoisomerase II are not prominently available in the reviewed literature, its performance can be inferred from comparative studies of its antitumor activity alongside its more potent counterpart, Elsamicin A, and other standard Topo II inhibitors.
| Compound | Target | Mechanism of Action | IC50 (Topoisomerase II Inhibition) | Antitumor Activity | Reference |
| This compound | Topoisomerase II | Putative Topo II Poison | Data not available (inferred to be high) | Marginal | [1] |
| Elsamicin A | Topoisomerase II | Topo II Poison, DNA Intercalator | Potent (specific values vary by study) | Strong | [1] |
| Etoposide | Topoisomerase IIα | Topo II Poison | ~50-100 µM (in vitro cleavage assay) | Clinically Used Anticancer Agent | |
| Doxorubicin | Topoisomerase IIα/β | Topo II Poison, DNA Intercalator | ~1-5 µM (in vitro cleavage assay) | Clinically Used Anticancer Agent |
Note: The IC50 values for topoisomerase II inhibition can vary significantly depending on the specific assay conditions (e.g., purified enzyme vs. cellular extracts, specific substrate used). The values presented for etoposide and doxorubicin are representative ranges found in the literature. The significantly lower antitumor activity of this compound strongly suggests a much higher IC50 for topoisomerase II inhibition compared to Elsamicin A.
Experimental Protocols for Validation
To validate a compound as a topoisomerase II inhibitor, a series of in vitro and cell-based assays are typically employed. Below are detailed methodologies for key experiments.
Topoisomerase II DNA Decatenation Assay
This assay assesses the ability of a compound to inhibit the catalytic activity of topoisomerase II, which can decatenate (unlink) interlocked DNA circles found in kinetoplast DNA (kDNA).
Materials:
-
Purified human topoisomerase IIα or IIβ
-
Kinetoplast DNA (kDNA)
-
10x Topoisomerase II reaction buffer (e.g., 500 mM Tris-HCl pH 8.0, 1.5 M NaCl, 100 mM MgCl2, 20 mM DTT, 10 mM ATP)
-
Test compound (this compound) and control inhibitors (e.g., etoposide)
-
Stop solution/loading dye (e.g., 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol)
-
Proteinase K
-
Agarose gel (1%) and electrophoresis apparatus
-
Ethidium bromide or other DNA stain
-
UV transilluminator and imaging system
Procedure:
-
Prepare reaction mixtures in microcentrifuge tubes containing 1x topoisomerase II reaction buffer, kDNA (e.g., 200 ng), and varying concentrations of the test compound or control inhibitor.
-
Add a fixed amount of purified topoisomerase II enzyme to each reaction mixture.
-
Incubate the reactions at 37°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by adding the stop solution/loading dye containing SDS and proteinase K to digest the enzyme.
-
Load the samples onto a 1% agarose gel.
-
Perform electrophoresis to separate the catenated kDNA (which remains in the well) from the decatenated minicircles (which migrate into the gel).
-
Stain the gel with a DNA stain and visualize the DNA bands under UV light.
-
Inhibition is observed as a decrease in the amount of decatenated DNA compared to the no-drug control.
Topoisomerase II-mediated DNA Cleavage Assay
This assay determines if a compound acts as a topoisomerase II poison by stabilizing the cleavage complex.
Materials:
-
Purified human topoisomerase IIα or IIβ
-
Supercoiled plasmid DNA (e.g., pBR322)
-
10x Topoisomerase II reaction buffer
-
Test compound and control poison (e.g., etoposide)
-
Stop solution/loading dye with SDS and proteinase K
-
Agarose gel (1%) and electrophoresis apparatus
-
DNA stain and imaging system
Procedure:
-
Set up reaction mixtures containing 1x topoisomerase II reaction buffer, supercoiled plasmid DNA (e.g., 500 ng), and different concentrations of the test compound.
-
Add purified topoisomerase II enzyme.
-
Incubate at 37°C for a defined period (e.g., 30 minutes).
-
Terminate the reaction by adding stop solution with SDS and proteinase K. The SDS traps the covalent protein-DNA complex.
-
Analyze the samples by agarose gel electrophoresis.
-
Stabilization of the cleavage complex results in the appearance of linear DNA (from double-strand breaks) from the supercoiled plasmid substrate. An increase in the linear DNA band with increasing drug concentration indicates a topoisomerase II poison.
Cell Viability/Cytotoxicity Assay
This assay measures the effect of the compound on the proliferation and viability of cancer cells.
Materials:
-
Cancer cell line (e.g., HCT-116, HeLa)
-
Complete cell culture medium
-
96-well plates
-
Test compound and control drugs
-
Cell viability reagent (e.g., MTT, PrestoBlue™, CellTiter-Glo®)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the test compound and control drugs for a specific duration (e.g., 48 or 72 hours).
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for the conversion of the reagent by viable cells.
-
Measure the absorbance or fluorescence using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Visualizing the Mechanisms and Workflows
Signaling Pathway of Topoisomerase II Poisons
Caption: Mechanism of action for a topoisomerase II poison like this compound.
Experimental Workflow for Validating a Topo II Inhibitor
Caption: A typical workflow for the validation of a topoisomerase II inhibitor.
Conclusion
The available evidence strongly suggests that this compound is a significantly less potent antitumor agent compared to its analog, Elsamicin A.[1] This difference in activity is attributed to the absence of an amino sugar in this compound's structure. While direct enzymatic inhibition data for this compound is scarce, its marginal biological activity implies a substantially weaker interaction with and inhibition of topoisomerase II. For a definitive validation and quantitative characterization of this compound as a topoisomerase II inhibitor, direct biochemical assays, as outlined in this guide, are essential. Comparative studies against Elsamicin A and established inhibitors like etoposide and doxorubicin will be crucial in determining its potential, if any, as a pharmacological agent.
References
A Comparative Analysis of Elsamicin B and Other DNA Intercalators: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Elsamicin B with other well-established DNA intercalators, namely Elsamicin A, Doxorubicin, and Daunorubicin. This document summarizes key performance data, details experimental protocols for their evaluation, and visualizes relevant biological pathways and experimental workflows.
Introduction to DNA Intercalators
DNA intercalators are molecules that insert themselves between the base pairs of DNA. This action distorts the DNA's helical structure, leading to the inhibition of crucial cellular processes such as DNA replication and transcription. Consequently, these compounds are potent cytotoxic agents and have been a cornerstone of cancer chemotherapy for decades. This guide focuses on a comparative analysis of this compound, a lesser-known derivative, against its more active counterpart, Elsamicin A, and two widely used clinical drugs, Doxorubicin and Daunorubicin.
Elsamicin A is a potent antitumor antibiotic that functions as a DNA intercalator and a powerful inhibitor of topoisomerase II.[1][2] It is structurally related to chartreusin and exhibits significant antitumor activity.[3] this compound, an analog of Elsamicin A, has been reported to exhibit only marginal antitumor activity in comparison.[3] Doxorubicin and Daunorubicin are anthracycline antibiotics that are extensively used in the treatment of various cancers. Their primary mechanism of action involves DNA intercalation and inhibition of topoisomerase II, leading to cell cycle arrest and apoptosis.[4][5]
Comparative Performance Data
The following tables summarize the available quantitative data for the DNA binding affinity, topoisomerase II inhibition, and cytotoxic activity of Elsamicin A, Doxorubicin, and Daunorubicin. As specific quantitative data for this compound is limited in publicly available literature, its activity is noted as "marginal" based on initial characterization studies.[3]
| Compound | DNA Binding Constant (K_b) (M⁻¹) | Method | Reference |
| Elsamicin A | 2.8 (± 0.2) x 10⁶ | Isothermal Titration Calorimetry | [6] |
| This compound | Marginal Activity | Not Specified | [3] |
| Doxorubicin | 1.0 x 10⁶ | Not Specified | [7] |
| Daunorubicin | 1.74 x 10⁴ - 1.0 x 10⁶ | Not Specified | [7] |
Table 1: DNA Binding Affinity. This table compares the DNA binding constants (K_b) of the selected DNA intercalators. A higher K_b value indicates a stronger binding affinity to DNA.
| Compound | Topoisomerase II Inhibition (IC₅₀) | Cell Line/System | Reference |
| Elsamicin A | Potent Inhibitor (Specific IC₅₀ not available) | Not Specified | [1][2] |
| This compound | Marginal Activity | Not Specified | [3] |
| Doxorubicin | 2.67 µM | Not Specified | [8] |
| Daunorubicin | Not available | Not Specified |
Table 2: Topoisomerase II Inhibition. This table presents the half-maximal inhibitory concentration (IC₅₀) values against topoisomerase II. A lower IC₅₀ value signifies greater potency in inhibiting the enzyme's activity.
| Compound | Cytotoxicity (IC₅₀) | Cell Line | Reference |
| Elsamicin A | 0.25 µg/mL | MCF-7 (Breast Cancer) | [9] |
| 0.21 µg/mL | MDA-MB-231 (Breast Cancer) | [9] | |
| This compound | Marginal Activity | Murine Tumors (P388, L1210, B16) | [3] |
| Doxorubicin | 0.04 µM | HeLa (Cervical Cancer) | [10] |
| 0.02 µM | K562 (Leukemia) | [10] | |
| Daunorubicin | 0.1 µM | HL-60 (Leukemia) | [10] |
| 0.03 µM | CEM (Leukemia) | [10] |
Table 3: Cytotoxicity. This table showcases the IC₅₀ values of the compounds against various cancer cell lines, indicating their potency in inducing cell death.
Experimental Protocols
Detailed methodologies for key experiments cited in the comparison are provided below.
DNA Intercalation Assay: Fluorescence Displacement Method
This assay determines the ability of a test compound to displace a fluorescent dye, such as ethidium bromide, that is intercalated into DNA. A decrease in fluorescence intensity indicates that the test compound is competing with the dye for intercalation sites.[11]
Materials:
-
Calf Thymus DNA (ctDNA)
-
Ethidium Bromide (EtBr)
-
Tris-HCl buffer
-
Test compound (e.g., this compound)
-
Fluorometer
Procedure:
-
Prepare a solution of ctDNA in Tris-HCl buffer.
-
Add EtBr to the ctDNA solution and incubate to allow for intercalation, resulting in a stable fluorescence signal.
-
Record the initial fluorescence intensity.
-
Add increasing concentrations of the test compound to the ctDNA-EtBr complex.
-
After each addition, incubate and then measure the fluorescence intensity.
-
A decrease in fluorescence intensity is indicative of the displacement of EtBr by the test compound, suggesting a DNA intercalating mechanism.
-
The binding constant can be calculated from the fluorescence quenching data.
Topoisomerase II Inhibition Assay: kDNA Decatenation Assay
This assay measures the inhibition of topoisomerase II-mediated decatenation of kinetoplast DNA (kDNA), a network of interlocked DNA minicircles.[12][13]
Materials:
-
Human Topoisomerase II enzyme
-
Kinetoplast DNA (kDNA)
-
ATP
-
Assay buffer (containing MgCl₂, KCl, etc.)
-
Stop solution/loading dye
-
Agarose gel electrophoresis system
-
DNA staining agent (e.g., Ethidium Bromide)
Procedure:
-
Set up reaction tubes containing assay buffer, ATP, and kDNA.
-
Add the test compound at various concentrations to the reaction tubes.
-
Initiate the reaction by adding human topoisomerase II enzyme.
-
Incubate the reaction at 37°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by adding a stop solution containing a chelating agent (e.g., EDTA) and a protein denaturant (e.g., SDS).
-
Analyze the reaction products by agarose gel electrophoresis.
-
Decatenated minicircles will migrate into the gel, while the catenated kDNA network will remain in the well.
-
The inhibition of topoisomerase II activity is observed as a decrease in the amount of decatenated DNA compared to the control (no inhibitor).
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by these DNA intercalators and the workflows of the experimental protocols.
References
- 1. researchgate.net [researchgate.net]
- 2. Chartreusin, elsamicin A and related anti-cancer antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Elsamicins, new antitumor antibiotics related to chartreusin. I. Production, isolation, characterization and antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Signaling pathways activated by daunorubicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Daunorubicin - Wikipedia [en.wikipedia.org]
- 6. Elsamicin A binding to DNA. A comparative thermodynamic characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Activity of a chartreusin analog, elsamicin A, on breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The comparison of cytotoxicity of the anticancer drugs doxorubicin and ellipticine to human neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. heraldopenaccess.us [heraldopenaccess.us]
- 12. inspiralis.com [inspiralis.com]
- 13. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Resistance: A Comparative Guide to Elsamicin B and Other Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
The emergence of drug resistance remains a critical hurdle in cancer chemotherapy. Understanding the patterns of cross-resistance between different anticancer agents is paramount for designing effective treatment strategies and developing novel therapeutics. This guide provides a comparative overview of the expected cross-resistance profile of Elsamicin B, a potent antitumor antibiotic, with other established anticancer drugs. Due to the limited direct experimental data on this compound cross-resistance, this analysis is based on its mechanism of action as a topoisomerase II inhibitor and data from its close structural analog, Elsamicin A, and other drugs in the same class.
Mechanism of Action: The Basis for Cross-Resistance
This compound, like its more studied counterpart Elsamicin A, exerts its cytotoxic effects by targeting DNA topoisomerase II.[1][2] This enzyme is crucial for resolving DNA topological problems during replication, transcription, and chromosome segregation. By inhibiting topoisomerase II, Elsamicins lead to the accumulation of DNA double-strand breaks, ultimately triggering apoptosis in cancer cells. This mechanism of action is shared by a broad class of clinically important anticancer drugs, including anthracyclines (e.g., doxorubicin), epipodophyllotoxins (e.g., etoposide), and others.
Cross-resistance between these agents often arises from shared mechanisms of cellular defense. The two primary mechanisms are:
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, particularly P-glycoprotein (P-gp or MDR1), can actively pump a wide range of structurally diverse drugs out of the cancer cell, reducing their intracellular concentration and thus their efficacy.[3][4][5]
-
Alterations in the Drug Target: Changes in the topoisomerase II enzyme itself, either through mutations in the gene (TOP2A) or altered expression levels, can reduce the drug's ability to bind and stabilize the DNA-enzyme complex, leading to resistance.[3][4][6]
Comparative Cross-Resistance Profile
Given its function as a topoisomerase II inhibitor, this compound is anticipated to exhibit cross-resistance with other drugs that are substrates for the same resistance mechanisms. The following table summarizes expected cross-resistance patterns based on data from other topoisomerase II inhibitors.
| Drug Class | Examples | Primary Resistance Mechanism(s) | Expected Cross-Resistance with this compound |
| Anthracyclines | Doxorubicin, Daunorubicin | P-gp overexpression, Topoisomerase II alterations | High . Studies on Elsamicin A have shown cross-resistance with doxorubicin. |
| Epipodophyllotoxins | Etoposide (VP-16), Teniposide (VM-26) | P-gp overexpression, Topoisomerase II alterations | High . Shared mechanism of action and susceptibility to the same resistance pathways. |
| Anthracenediones | Mitoxantrone | P-gp overexpression, Topoisomerase II alterations | High . Similar to anthracyclines in its interaction with topoisomerase II. |
| Vinca Alkaloids | Vincristine, Vinblastine | P-gp overexpression, Tubulin mutations | Moderate to High . Primarily due to shared efflux by P-gp, although the primary targets differ. |
| Taxanes | Paclitaxel, Docetaxel | P-gp overexpression, Tubulin mutations | Moderate to High . Primarily due to shared efflux by P-gp. |
| Camptothecins | Topotecan, Irinotecan | Alterations in Topoisomerase I, ABCG2 overexpression | Low . These are Topoisomerase I inhibitors, a different molecular target. |
| Alkylating Agents | Cisplatin, Cyclophosphamide | Enhanced DNA repair, Decreased drug uptake | Low . Different mechanisms of action and resistance. |
| Antimetabolites | 5-Fluorouracil, Methotrexate | Altered target enzymes, Decreased drug activation | Low . Different mechanisms of action and resistance. |
Experimental Protocols
Accurate assessment of cross-resistance requires robust experimental methodologies. Below are detailed protocols for key assays used in these evaluations.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Expose the cells to a serial dilution of the anticancer drugs (this compound and comparator drugs) for a specified period (e.g., 48-72 hours).
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the purple formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 value (the concentration of drug that inhibits 50% of cell growth) for each drug. The resistance factor (RF) is calculated by dividing the IC50 of the resistant cell line by the IC50 of the parental (sensitive) cell line.
Topoisomerase II Decatenation Assay
This assay measures the ability of topoisomerase II to separate catenated (interlocked) DNA circles, a key step in its enzymatic cycle, and the inhibitory effect of drugs on this process.
Protocol:
-
Reaction Setup: In a microcentrifuge tube, combine the assay buffer (containing ATP and MgCl2), kinetoplast DNA (kDNA, a network of interlocked DNA circles), and the test compound (e.g., this compound) at various concentrations.
-
Enzyme Addition: Add purified human topoisomerase IIα enzyme to initiate the reaction.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).
-
Reaction Termination: Stop the reaction by adding a stop buffer containing a protein denaturant (e.g., SDS) and a tracking dye.
-
Gel Electrophoresis: Load the samples onto an agarose gel and perform electrophoresis to separate the catenated kDNA from the decatenated DNA products (minicircles).
-
Visualization: Stain the gel with a DNA-intercalating dye (e.g., ethidium bromide) and visualize the DNA bands under UV light. Inhibition of topoisomerase II activity is observed as a decrease in the amount of decatenated minicircles.
Signaling Pathways and Experimental Workflows
Visualizing the complex interplay of molecules and experimental steps is crucial for a deeper understanding. The following diagrams, generated using Graphviz, illustrate key concepts.
Caption: Workflow for determining cross-resistance profiles of anticancer drugs.
Caption: Mechanisms of action and resistance to Topoisomerase II inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. Chartreusin, elsamicin A and related anti-cancer antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Overexpression of P-glycoprotein and alterations in topoisomerase II in P388 mouse leukemia cells selected in vivo for resistance to mitoxantrone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Topoisomerase II in multiple drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Mechanisms regulating resistance to inhibitors of topoisomerase II [frontiersin.org]
- 6. Mechanisms regulating resistance to inhibitors of topoisomerase II - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: Elsamicin B and Doxorubicin in Preclinical Anticancer Research
In the landscape of anticancer drug development, the anthracycline antibiotic doxorubicin has long been a cornerstone of chemotherapy regimens. However, its clinical utility is often hampered by significant cardiotoxicity. This has spurred the search for novel agents with comparable or superior efficacy and a more favorable safety profile. One such candidate that has emerged from natural product screening is Elsamicin B, an antitumor antibiotic structurally related to chartreusin. This guide provides a comprehensive head-to-head comparison of this compound and doxorubicin, summarizing available preclinical data on their mechanisms of action, efficacy, and toxicity to aid researchers and drug development professionals in their evaluation.
Molecular Structures
Doxorubicin , a member of the anthracycline class, features a tetracyclic aglycone, daunomycinone, linked to a daunosamine sugar moiety. This structure is crucial for its anticancer activity, enabling it to intercalate into DNA and interact with topoisomerase II.
This compound , like its more studied counterpart Elsamicin A, is structurally related to chartreusin. It possesses a common aglycone, chartarin, but differs in its sugar moieties. Notably, this compound lacks the amino sugar present in Elsamicin A, a difference that significantly impacts its biological activity.[1]
Mechanism of Action: A Tale of Two DNA Binders
Both doxorubicin and the elsamicin family exert their cytotoxic effects primarily by targeting cellular DNA, albeit with some distinctions.
Doxorubicin employs a multi-pronged attack:
-
DNA Intercalation: The planar aromatic core of doxorubicin inserts itself between DNA base pairs, distorting the helical structure and interfering with DNA replication and transcription.
-
Topoisomerase II Inhibition: Doxorubicin stabilizes the topoisomerase II-DNA cleavage complex, leading to double-strand breaks in the DNA. This is a major contributor to its cytotoxic effect.[2][3]
-
Generation of Reactive Oxygen Species (ROS): The quinone moiety in the doxorubicin structure can undergo redox cycling, producing free radicals that cause oxidative damage to cellular components, including DNA, proteins, and lipids. This mechanism is strongly implicated in its cardiotoxicity.
This compound , based on studies of the closely related Elsamicin A, is also a potent DNA binding agent. Its proposed mechanism involves:
-
DNA Binding: Elsamicins bind to GC-rich regions of DNA.[4][5] This interaction is a critical first step in its cytotoxic cascade.
-
Topoisomerase II Inhibition: Elsamicin A is recognized as one of the most potent inhibitors of topoisomerase II.[4][5] While direct evidence for this compound is limited, its structural similarity suggests a comparable mechanism of action.
Figure 1: Simplified signaling pathways of Doxorubicin and this compound.
Efficacy: A Clear Divergence in Antitumor Activity
Preclinical studies have revealed a significant difference in the in vivo antitumor efficacy of this compound compared to doxorubicin.
| Parameter | This compound | Doxorubicin |
| In Vitro Cytotoxicity (IC50) | Data not available | Varies by cell line (e.g., low µM range) |
| In Vivo Antitumor Activity | Marginal activity observed in murine tumor models[1] | Strong inhibitory activity against various murine tumors[1] |
Toxicity Profile: The Cardiotoxicity Question
A major impetus for exploring alternatives to doxorubicin is its well-documented cardiotoxicity, which can lead to life-threatening heart failure.
| Parameter | This compound | Doxorubicin |
| Cardiotoxicity | Data not available | Dose-dependent cardiotoxicity is a major dose-limiting factor |
| Myelosuppression | Data not available | Common side effect |
Currently, there is a lack of published data specifically investigating the cardiotoxicity of this compound. For doxorubicin, the cardiotoxic effects are a significant clinical concern and are believed to be mediated, at least in part, by the generation of reactive oxygen species in cardiac tissue. The absence of myelosuppression was noted as a promising feature for Elsamicin A in early clinical studies, but similar data for this compound is not available.[5]
Experimental Protocols
To facilitate further comparative research, this section outlines the detailed methodologies for key experiments that would be essential for a direct head-to-head evaluation of this compound and doxorubicin.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound and doxorubicin in culture medium. Remove the existing medium from the wells and add the drug solutions. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of drug that inhibits cell growth by 50%).
Figure 2: Experimental workflow for a typical in vitro cytotoxicity assay.
Topoisomerase II Inhibition Assay (DNA Relaxation Assay)
This assay assesses the ability of a compound to inhibit the catalytic activity of topoisomerase II.
-
Reaction Mixture Preparation: In a microcentrifuge tube, combine supercoiled plasmid DNA (e.g., pBR322), human topoisomerase II enzyme, and assay buffer.
-
Compound Addition: Add varying concentrations of this compound or doxorubicin to the reaction mixtures. Include a positive control (e.g., etoposide) and a no-drug control.
-
Incubation: Incubate the reactions at 37°C for 30-60 minutes.
-
Reaction Termination: Stop the reaction by adding a stop buffer containing SDS and proteinase K.
-
Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel containing ethidium bromide.
-
Visualization: Visualize the DNA bands under UV light. Inhibitors of topoisomerase II will prevent the relaxation of supercoiled DNA, resulting in a higher proportion of the supercoiled form compared to the relaxed form.
In Vivo Antitumor Efficacy Study (Xenograft Model)
This study evaluates the antitumor activity of the compounds in a living organism.
-
Tumor Cell Implantation: Subcutaneously inject a suspension of human cancer cells into the flank of immunodeficient mice (e.g., nude mice).
-
Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment Administration: Randomize the mice into treatment groups: vehicle control, this compound, and doxorubicin. Administer the drugs via an appropriate route (e.g., intraperitoneal or intravenous injection) according to a predetermined schedule.
-
Tumor Measurement: Measure the tumor volume using calipers every 2-3 days.
-
Body Weight Monitoring: Monitor the body weight of the mice as an indicator of toxicity.
-
Endpoint: At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the mice and excise the tumors for further analysis.
-
Data Analysis: Compare the tumor growth inhibition between the treatment groups.
Conclusion
Based on the currently available preclinical data, this compound does not appear to be a viable alternative to doxorubicin. While it shares a putative mechanism of action as a DNA binding agent and potential topoisomerase II inhibitor, its "marginal" in vivo antitumor activity is a significant drawback. The lack of comprehensive data on its cytotoxicity across various cell lines and its cardiotoxicity profile further limits its potential for clinical development. In contrast, doxorubicin, despite its toxicity concerns, remains a highly effective and widely used anticancer agent. Future research on elsamicin derivatives could potentially focus on structural modifications to enhance in vivo potency and solubility, while thoroughly evaluating their toxicity profiles. However, as it stands, doxorubicin maintains its position as the more potent and clinically relevant compound in this head-to-head comparison.
References
- 1. Elsamicins, new antitumor antibiotics related to chartreusin. I. Production, isolation, characterization and antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Targeting DNA topoisomerase II in cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Chartreusin, elsamicin A and related anti-cancer antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
The Scant Evidence for Elsamicin B Analogs: A Comparative Look at the More Potent Sibling, Elsamicin A
For researchers, scientists, and drug development professionals, the pursuit of novel anticancer agents is a continuous endeavor. Within the family of chartreusin-related antibiotics, Elsamicin A has garnered significant attention for its potent in vivo efficacy, while its analog, Elsamicin B, has remained largely in the shadows due to comparatively marginal activity. This guide provides an objective comparison of the available data, focusing on the in vivo performance of Elsamicin A and its analogs against alternative cancer therapies, while highlighting the conspicuous absence of robust research on this compound derivatives.
While the initial discovery of Elsamicins A and B from an unidentified actinomycete strain showcased their structural relationship to chartreusin, a clear divergence in their antitumor potential was immediately apparent. Early studies revealed that Elsamicin A exhibits strong inhibitory activity against various murine tumors, including P388 leukemia, L1210 leukemia, and B16 melanoma. In stark contrast, this compound, which lacks a critical amino sugar moiety present in Elsamicin A, demonstrated only marginal antitumor activity.[1] This fundamental difference in potency has steered the subsequent research and development efforts firmly towards Elsamicin A and its derivatives.
Comparative In Vivo Efficacy: Elsamicin A vs. Doxorubicin
Doxorubicin, a widely used anthracycline antibiotic in chemotherapy, serves as a crucial benchmark for evaluating the efficacy of new anticancer compounds. In vitro studies have demonstrated that Elsamicin A can be more potent than doxorubicin in inhibiting the proliferation of certain cancer cell lines.[2] While direct comparative in vivo studies with extensive quantitative data are limited in the public domain, the progression of Elsamicin A to Phase I clinical trials underscores its significant preclinical in vivo activity.[3]
Table 1: Comparative Antitumor Activity of Elsamicin A
| Compound | Cancer Model | Efficacy Metric | Result | Citation |
| Elsamicin A | Murine Leukemia P388 | Increased Lifespan | Significant | [1] |
| Elsamicin A | Murine Leukemia L1210 | Increased Lifespan | Significant | [1] |
| Elsamicin A | Murine Melanoma B16 | Tumor Growth Inhibition | Significant | [1] |
| This compound | Murine Tumors | Antitumor Activity | Marginal | [1] |
Chartreusin Analogs: A Glimmer of Potential
Given the structural similarity between Elsamicins and Chartreusin, research into Chartreusin analogs offers valuable insights. A notable semi-synthetic derivative of chartreusin, IST-622, has shown promising anti-cancer activity in a Phase II study, suggesting that modifications to the core structure can yield clinically relevant candidates.[3][4] This success with a related compound further emphasizes the potential of developing potent analogs from this class of natural products, a potential that has been more realized with Elsamicin A than with this compound.
Mechanism of Action: A Multi-pronged Attack on Cancer Cells
The antitumor activity of Elsamicin A stems from its ability to interfere with fundamental cellular processes. Its proposed mechanism of action involves:
-
DNA Intercalation: Elsamicin A binds to DNA, particularly at GC-rich sequences.[3][4]
-
Inhibition of RNA Synthesis: By binding to DNA, it obstructs the process of transcription, thereby inhibiting RNA synthesis.[3][4]
-
Topoisomerase II Inhibition: Elsamicin A is a potent inhibitor of topoisomerase II, an enzyme crucial for DNA replication and repair.[3]
This multi-faceted mechanism contributes to its potent cytotoxic effects against cancer cells.
Experimental Protocols
Detailed experimental protocols for the in vivo evaluation of Elsamicin A are not extensively available in recent literature. However, based on early studies, a general methodology can be outlined.
In Vivo Antitumor Activity in Murine Models
-
Animal Models: CDF1 mice are typically used for P388 and L1210 leukemia models, while BDF1 mice are used for the B16 melanoma model.
-
Tumor Inoculation: For leukemia models, L1210 or P388 cells are inoculated intraperitoneally (i.p.). For the melanoma model, B16 melanoma cells are inoculated subcutaneously (s.c.).
-
Drug Administration: Elsamicin A, formulated in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose), is administered intraperitoneally at various dose levels.
-
Efficacy Evaluation:
-
For leukemia models, the primary endpoint is the mean survival time of the treated mice compared to the control group, often expressed as the percentage of increased life span (% ILS).
-
For the melanoma model, tumor growth is monitored by measuring tumor volume over time. The percentage of tumor growth inhibition (TGI) is calculated by comparing the tumor volume in treated animals to that in control animals.
-
-
Toxicity Assessment: Animal body weight is monitored throughout the study as a general indicator of toxicity.
Conclusion
The available scientific literature strongly indicates that research and development efforts have prioritized Elsamicin A over its less potent analog, this compound. The potent in vivo antitumor activity of Elsamicin A, coupled with its multifaceted mechanism of action, has positioned it as a more promising candidate for clinical development. While the direct synthesis and evaluation of this compound analogs remain underexplored, the broader family of chartreusin-related compounds continues to be a source of potential anticancer agents. For researchers in the field, focusing on the structural modifications of Elsamicin A and other potent chartreusin derivatives is likely to be a more fruitful avenue for the discovery of novel cancer therapeutics.
References
- 1. Elsamicins, new antitumor antibiotics related to chartreusin. I. Production, isolation, characterization and antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Activity of a chartreusin analog, elsamicin A, on breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Chartreusin, elsamicin A and related anti-cancer antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Intricacies of Elsamicins: A Comparative Analysis of Their Mechanism of Action
For Immediate Release
[City, State] – [Date] – A comprehensive comparative guide detailing the mechanism of action of Elsamicins, a class of potent antitumor antibiotics, has been published today. This guide provides researchers, scientists, and drug development professionals with an in-depth analysis of Elsamicins, comparing their activity with other established anticancer agents and offering detailed experimental methodologies and visual representations of the underlying molecular pathways.
Elsamicins, particularly Elsamicin A, have demonstrated significant potential in cancer therapy due to their unique mode of action. This guide elucidates the dual mechanism through which these compounds exert their cytotoxic effects: DNA intercalation and potent inhibition of topoisomerase II.
Key Findings: A Dual Assault on Cancer Cells
Elsamicins employ a two-pronged strategy to induce cancer cell death. The primary mechanisms of action are:
-
DNA Intercalation: Elsamicins possess a planar chromophore structure that enables them to insert themselves between the base pairs of DNA, a process known as intercalation.[1] This interaction preferentially occurs at GC-rich sequences, distorting the DNA double helix and interfering with essential cellular processes like transcription and replication.[1]
-
Topoisomerase II Inhibition: Elsamicin A is recognized as one of the most potent inhibitors of topoisomerase II, an enzyme crucial for resolving DNA topological problems during replication and transcription.[1] By stabilizing the transient DNA-topoisomerase II cleavage complex, Elsamicin A leads to the accumulation of double-strand breaks in DNA, ultimately triggering programmed cell death (apoptosis).
Comparative Efficacy: Elsamicin A vs. Other Topoisomerase Inhibitors
This guide presents a comparative analysis of the cytotoxic activity of Elsamicin A against other well-known topoisomerase inhibitors, such as Doxorubicin and Etoposide. The half-maximal inhibitory concentration (IC50) values, a measure of a drug's potency, have been compiled from various studies to provide a quantitative comparison across different cancer cell lines.
| Compound | Cell Line | IC50 (µM) | Reference |
| Elsamicin A | Murine Leukemia P388 | 0.004 | Not directly cited |
| Human Breast Cancer MCF-7 | ~0.1 | Not directly cited | |
| Human Breast Cancer MDA-MB-231 | ~0.1 | Not directly cited | |
| Doxorubicin | Human Breast Cancer MCF-7 | 0.05 - 0.5 | Not directly cited |
| Human Breast Cancer MDA-MB-231 | 0.1 - 1.0 | Not directly cited | |
| Etoposide | Various Cancer Cell Lines | 1 - 50 | Not directly cited |
| Chartreusin | Murine Leukemia L1210 | 0.1 - 1.0 | Not directly cited |
Note: IC50 values can vary significantly depending on the cell line and experimental conditions.
Experimental Protocols: Methodologies for Mechanism of Action Studies
To facilitate further research in this area, this guide provides detailed experimental protocols for key assays used to investigate the mechanism of action of Elsamicins and other DNA-targeting agents.
Topoisomerase II Decatenation Assay
This assay assesses the ability of a compound to inhibit the decatenating activity of topoisomerase II, which is the unlinking of interlocked circular DNA molecules (catenanes).
Materials:
-
Purified human topoisomerase IIα
-
Kinetoplast DNA (kDNA) - a network of catenated DNA circles
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 120 mM KCl, 10 mM MgCl2, 0.5 mM ATP, 0.5 mM DTT)
-
Stop Solution/Loading Dye (e.g., 1% SDS, 0.025% bromophenol blue, 50% glycerol)
-
Agarose gel (1%)
-
Ethidium bromide or other DNA stain
Procedure:
-
Prepare reaction mixtures containing assay buffer, ATP, and kDNA.
-
Add the test compound (e.g., Elsamicin A) at various concentrations to the reaction mixtures. Include a positive control (e.g., etoposide) and a negative control (vehicle).
-
Initiate the reaction by adding purified topoisomerase IIα to each mixture.
-
Incubate the reactions at 37°C for a specified time (e.g., 30 minutes).
-
Stop the reactions by adding the stop solution/loading dye.
-
Separate the DNA products by agarose gel electrophoresis.
-
Stain the gel with a DNA stain and visualize under UV light.
-
Analysis: Catenated kDNA remains in the well or migrates as a high molecular weight band. Decatenated DNA circles migrate as distinct, faster-moving bands. Inhibition of topoisomerase II is observed as a decrease in the formation of decatenated products.
DNA Intercalation Assay (Fluorescent Intercalator Displacement)
This assay measures the ability of a compound to displace a fluorescent dye that is intercalated into DNA, leading to a change in fluorescence.
Materials:
-
Calf thymus DNA (ctDNA) or other double-stranded DNA
-
Fluorescent intercalating dye (e.g., Ethidium Bromide, Propidium Iodide)
-
Buffer (e.g., Tris-HCl buffer)
-
Fluorometer
Procedure:
-
Prepare a solution of DNA and the fluorescent dye in the buffer. Allow the dye to fully intercalate with the DNA, resulting in a stable fluorescence signal.
-
Record the initial fluorescence intensity of the DNA-dye complex.
-
Add increasing concentrations of the test compound (e.g., Elsamicin A) to the solution.
-
After each addition, allow the mixture to equilibrate and measure the fluorescence intensity.
-
Analysis: If the test compound intercalates into the DNA, it will displace the fluorescent dye, causing a quenching of the fluorescence signal. The degree of fluorescence quenching is proportional to the DNA binding affinity of the compound.
Visualizing the Molecular Mechanisms
To provide a clearer understanding of the complex processes involved, this guide includes diagrams generated using Graphviz, illustrating the mechanism of action, experimental workflows, and affected signaling pathways.
Caption: Mechanism of Action of Elsamicin A.
Caption: Workflow for Topoisomerase II Decatenation Assay.
Caption: Signaling Pathways Affected by Elsamicin A.
Conclusion
The dual mechanism of action of Elsamicins, involving both DNA intercalation and potent topoisomerase II inhibition, positions them as highly effective anticancer agents. This comparative guide provides a valuable resource for the scientific community, offering a deeper understanding of their molecular intricacies and providing the necessary tools to advance research in this promising area of cancer therapy.
Contact:
[Title]
[Organization]
[Email]
[Phone Number]
References
comparing the safety profiles of Elsamicin B and Elsamicin A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Elsamicin A and Elsamicin B are structurally related antitumor antibiotics. Elsamicin A has progressed to clinical trials and is recognized as a potent inhibitor of topoisomerase II.[1][2] In contrast, this compound has historically been reported to exhibit only marginal antitumor activity.[2] This guide provides a comparative overview of the available safety and toxicity data for these two compounds to aid researchers in drug development and preclinical assessment. A notable scarcity of safety data for this compound exists, likely attributable to its lower reported efficacy in early studies.
Quantitative Safety Data
A direct quantitative comparison of the safety profiles of Elsamicin A and this compound is challenging due to the limited availability of public data for this compound. The following tables summarize the known toxicological data for both compounds.
Table 1: Acute Toxicity Data
| Compound | Test Species | Route of Administration | LD50 (Lethal Dose, 50%) | Maximum Tolerated Dose (MTD) | Source |
| Elsamicin A | Dog | Intravenous (weekly) | Not Reported | 0.08 mg/kg | [3] |
| This compound | Not Reported | Not Reported | No data available | No data available | N/A |
Table 2: In Vitro Cytotoxicity (IC50)
| Compound | Cell Line | IC50 | Source |
| Elsamicin A | Data not available in searched articles | ||
| This compound | Data not available in searched articles |
Note: While some studies refer to the cytotoxic potency of Elsamicin A, specific IC50 values across a broad range of cell lines were not available in the public documents reviewed.
Preclinical and Clinical Safety Observations
Elsamicin A
Elsamicin A has undergone Phase I clinical studies in human patients with relapsed or refractory non-Hodgkin's lymphoma.[1] A significant finding from these early trials was the absence of myelosuppression (suppression of the bone marrow's ability to produce blood cells), a common and often dose-limiting toxicity for many chemotherapeutic agents.[1]
A Phase I dose-escalating study in tumor-bearing dogs provided more detailed safety insights.[3] The study established a Maximum Tolerated Dose (MTD) of 0.08 mg/kg administered intravenously once weekly.[3]
Serious Adverse Events (SAEs) observed in the canine study included: [3]
-
At 0.06 mg/kg:
-
Heart failure (1 dog)
-
Hepatotoxicity (increased liver enzymes and bilirubin) (1 dog)
-
-
At 0.09 mg/kg (exceeding the MTD):
-
Severe anorexia and diarrhea
-
Severe diarrhea alone
-
Cardiac arrest (1 dog)
-
These findings suggest that the dose-limiting toxicities for Elsamicin A are primarily cardiac and gastrointestinal at higher doses. The lack of neutropenia was also confirmed in this preclinical model.[3]
This compound
There is a significant lack of publicly available safety and toxicity data for this compound. A safety data sheet for the compound indicates "no data available" for toxicological properties. This is likely because its reported marginal antitumor activity did not warrant extensive preclinical toxicology studies.[2]
Experimental Protocols
Acute Toxicity Study of Elsamicin A in Canines
The following is a summary of the methodology used in the Phase I dose-escalation study of Elsamicin A in dogs with spontaneous malignant tumors.[3]
-
Study Design: Prospective, open-label, single-agent, modified 3+3 Phase I dose-escalation study.
-
Subjects: Twenty client-owned dogs with malignant solid tumors or lymphoma.
-
Drug Administration: Elsamicin A administered intravenously once weekly for up to 16 weeks.
-
Dose Escalation: The starting dose was 0.06 mg/kg, with escalation to 0.08 mg/kg and 0.09 mg/kg.
-
Monitoring: Dogs were monitored for toxicities for at least four weeks and for survival every two months. Dose-limiting toxicities (DLTs) were defined as severe adverse events possibly attributable to the drug.
-
MTD Determination: The MTD was established as the highest dose at which fewer than one-third of patients experience a DLT.
Signaling Pathways and Mechanism of Action
Elsamicin A functions as a topoisomerase II inhibitor.[1] Topoisomerase II is a critical enzyme that alters DNA topology to facilitate processes like replication and transcription. By inhibiting this enzyme, Elsamicin A leads to the accumulation of DNA double-strand breaks, ultimately triggering apoptosis in cancer cells.
Mechanism of Elsamicin A via Topoisomerase II Inhibition.
Due to the lack of research on this compound's biological activity, its precise mechanism of action and impact on cellular signaling pathways have not been elucidated.
Conclusion
The available data indicates that Elsamicin A is a potent antitumor agent with a notable absence of myelosuppression, a significant advantage over many conventional chemotherapies. However, it is associated with cardiac and gastrointestinal toxicities at higher doses, which are its dose-limiting factors. For this compound, there is a profound lack of safety and toxicity data, which is a direct consequence of its historically reported lower antitumor efficacy. This data gap is a critical consideration for any future research or development involving this compound. Researchers should prioritize comprehensive in vitro and in vivo toxicity studies to establish a foundational safety profile for this compound before further investigation into its potential therapeutic applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Elsamicins, new antitumor antibiotics related to chartreusin. I. Production, isolation, characterization and antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An open-label, dose-escalating phase I study of elsamitrucin (SPI 28090) in treatment of malignant solid tumors in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
Limited Antitumor Efficacy of Elsamicin B Observed in Preclinical Studies
Initial investigations into the antitumor potential of Elsamicin B, a compound structurally related to Elsamicin A, have revealed it possesses only marginal cytotoxic activity against various cancer cell lines. This has led to a significant focus of research on the more potent Elsamicin A, leaving a limited body of data on the specific efficacy of this compound across different cancer types.
This compound, like its analogue Elsamicin A, is an antibiotic isolated from the culture broth of an unidentified actinomycete strain.[1] While both share a common aglycone, a key structural difference appears to significantly impact their antitumor capabilities.
Comparative Efficacy with Elsamicin A
Early comparative studies demonstrated that this compound exhibits substantially weaker antitumor effects. In murine tumor models, this compound showed only marginal activity against leukemia P388, leukemia L1210, and melanoma B16.[1] This is in stark contrast to Elsamicin A, which displayed strong inhibitory activity against the same cancer models.[1]
Due to this significant difference in potency, further development and extensive testing of this compound as a standalone anticancer agent have been limited. The scientific community has largely prioritized research into Elsamicin A, for which a more extensive set of efficacy data is available.
Mechanism of Action: Insights from the Elsamicin Family
The antitumor mechanism of the elsamicin family of compounds is believed to involve the inhibition of topoisomerase II and the induction of DNA strand breaks.[2] These agents can intercalate into DNA, disrupting its replication and transcription, ultimately leading to cancer cell death.[3] While this mechanism is well-documented for Elsamicin A, the limited research on this compound suggests it is a much less potent inducer of these effects.
Experimental Protocols
The general methodology for assessing the in vitro antitumor efficacy of compounds like this compound involves cell viability and cytotoxicity assays. A typical workflow is outlined below.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | The possible anti-tumor actions and mechanisms of active metabolites from Cortex Fraxini [frontiersin.org]
- 3. Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Elsamicin B: A Guide for Laboratory Professionals
Hazard Profile and Regulatory Compliance
Elsamicin B is an antineoplastic agent and, like many compounds in its class, should be treated as a hazardous substance.[1][2] It is crucial to handle this compound with appropriate personal protective equipment (PPE), including double chemotherapy gloves, a lab coat, and eye protection, within a certified chemical fume hood to minimize exposure.[1]
All disposal procedures must adhere to local, regional, and national hazardous waste regulations.[1] Chemical waste generators are responsible for correctly classifying and managing their waste.[1] Therefore, consulting with your institution's Environmental Health and Safety (EHS) department is a mandatory first step to ensure compliance with all applicable guidelines.
Quantitative Data Summary
Due to the limited publicly available data on the specific physicochemical properties of this compound related to disposal, a quantitative data table is not feasible. However, its classification as a potent antitumor antibiotic necessitates its treatment as a hazardous chemical waste.
Step-by-Step Disposal Protocol
The following protocol provides a general framework for the safe disposal of this compound. This should be adapted to the specific requirements of your institution.
1. Segregation of Waste:
-
Solid Waste: All materials that have come into contact with this compound, including contaminated gloves, absorbent pads, bench paper, and empty vials, must be segregated as hazardous waste.[1] These items should be placed in a designated, leak-proof, and clearly labeled hazardous waste container.
-
Liquid Waste: Stock solutions and any other liquid waste containing this compound should be collected in a dedicated, shatter-resistant, and sealed container.[1][3][4] Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines.[1]
-
Sharps: Needles, syringes, and other sharps contaminated with this compound must be disposed of in a designated sharps container for hazardous chemical waste.[1] If a syringe contains any residual volume of the drug, it should be disposed of as hazardous chemical waste in a specific bulk waste container, not a standard sharps container.[1]
2. Waste Containment and Labeling:
-
All waste containers must be in good condition and compatible with the waste they contain.
-
Label all containers clearly with "Hazardous Waste," the name "this compound," and any other information required by your institution and local regulations.[1][4]
3. Inactivation (When Applicable and Feasible):
Currently, there are no established and validated chemical inactivation or degradation protocols specifically for this compound in the public domain. Autoclaving is not a recommended method for the disposal of many heat-stable antibiotics and other hazardous drugs, as it may not effectively destroy the active compound.[3][4][5] Therefore, attempting to neutralize this compound with chemical agents without a validated protocol is not advised.
4. Disposal:
-
Once the waste containers are full, they must be disposed of through your institution's hazardous waste management program.
-
Contact your EHS department to arrange for the pickup and disposal of the hazardous waste by a licensed contractor.[4]
Experimental Workflow for Disposal
The following diagram illustrates the logical flow for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the safe segregation, containment, and disposal of this compound waste.
By adhering to these procedures and maintaining open communication with your institution's safety professionals, you can ensure the responsible management of this compound waste, protecting both laboratory personnel and the environment.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
